molecular formula C8H10ClN3 B3213793 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- CAS No. 1127-86-2

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Cat. No.: B3213793
CAS No.: 1127-86-2
M. Wt: 183.64 g/mol
InChI Key: FJKFSBRHRGKSGG-UHFFFAOYSA-N
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Description

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFSBRHRGKSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251805
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
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Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-86-2
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1127-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Its derivatives have demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. The 5,6,7,8-tetrahydro-fused variant offers a three-dimensional structure that can enhance binding affinity and selectivity for various biological targets. This guide provides an in-depth, field-proven methodology for the synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, a valuable intermediate for the development of novel therapeutics. We will dissect a robust and efficient synthetic pathway, elucidating the chemical principles behind each transformation and providing detailed experimental protocols.

Primary Synthetic Pathway: A Three-Step Approach

The most reliable and scalable synthesis of the target compound proceeds through a logical three-step sequence starting from the readily available 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. This pathway involves the initial formation of a key dichloro-intermediate followed by a regioselective amination.

Synthetic_Pathway A 5,6,7,8-Tetrahydroquinazoline- 2,4(1H,3H)-dione B 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline A->B  Chlorination (POCl₃)   C 2-Chloro-5,6,7,8-tetrahydro- 4-quinazolinamine (Target) B->C  Selective Amination (NH₃)  

Caption: Overall workflow for the primary synthetic route.

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

The foundational step is the construction of the fused pyrimidine dione ring system. This is classically achieved through the condensation of cyclohexanone with urea[3][4].

Causality and Mechanistic Insight: This reaction is an acid-catalyzed condensation. Initially, the carbonyl group of cyclohexanone is activated by protonation, facilitating nucleophilic attack by urea. A series of condensation and dehydration steps, followed by cyclization and subsequent aromatization (via tautomerization and oxidation, often in situ), leads to the formation of the stable tetrahydroquinazoline dione ring structure. An alternative, though often more complex, approach involves the cyclization of 2-aminocyclohex-1-enecarbonitrile with an isocyanate. However, the direct condensation of cyclohexanone and urea remains a more atom-economical and straightforward method for large-scale preparations.

Experimental Protocol:

  • To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add cyclohexanone (1.0 eq), urea (1.2 eq), and a suitable high-boiling solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the mixture to reflux (approx. 110-140°C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours or until water evolution ceases.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold solvent (toluene or hexanes) to remove unreacted cyclohexanone, and dry under vacuum.

  • The resulting crude 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione can often be used in the next step without further purification.

Step 2: Chlorination to Form 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

This critical step converts the stable dione intermediate into a highly reactive dichloro derivative, primed for subsequent nucleophilic substitution. The reagent of choice for this transformation is phosphoryl chloride (POCl₃), which acts as both a chlorinating and dehydrating agent.

Causality and Mechanistic Insight: The lactam groups of the dione exist in tautomeric equilibrium with their lactim forms. Phosphoryl chloride reacts with the hydroxyl groups of the lactim tautomer, converting them into excellent leaving groups (chlorophosphates). Subsequent nucleophilic attack by chloride ions (from POCl₃) displaces these groups, yielding the aromatic 2,4-dichloroquinazoline system. The use of excess POCl₃ often serves as both the reagent and the solvent.

Experimental Protocol: A validated procedure for this step is well-documented.[5]

  • In a fume hood, carefully mix 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq, e.g., 8.0 g) with an excess of phosphoryl chloride (POCl₃) (e.g., 40 mL).

  • Heat the reaction mixture to 120°C and maintain for 1 hour. The reaction should be monitored for completion by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Caution: The following workup must be performed carefully. Slowly and cautiously pour the residue onto crushed ice or into a beaker of ice-cold water to quench the remaining POCl₃.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (e.g., 400 mL).

  • Wash the organic phase sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2,4-dichloro-5,6,7,8-tetrahydroquinazoline as a solid.[5]

Caption: Key intermediates in the synthesis of the target compound.

Step 3: Regioselective Amination of the Dichloro-Intermediate

The final step involves the selective substitution of one of the two chlorine atoms. In the 2,4-dichloroquinazoline system, the chlorine at the C4 position is significantly more labile and susceptible to nucleophilic attack than the chlorine at the C2 position. This inherent reactivity allows for a highly regioselective amination.

Causality and Mechanistic Insight: The greater reactivity at C4 is attributed to superior stabilization of the Meisenheimer complex (the intermediate in nucleophilic aromatic substitution) by the adjacent ring nitrogen at position 3. The reaction is typically performed using a source of ammonia, such as aqueous or alcoholic ammonia, at moderate temperatures to prevent undesired side reactions or substitution at the C2 position.

Experimental Protocol:

  • Dissolve the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a suitable solvent like ethanol, isopropanol, or THF in a pressure-rated vessel.

  • Cool the solution in an ice bath and saturate it with ammonia gas, or add a concentrated solution of ammonia in ethanol (ethanolic ammonia).

  • Seal the vessel and heat the reaction mixture to a temperature between 60-80°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the reaction to room temperature and vent any excess pressure.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification via column chromatography or recrystallization will afford the final product, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Data Summary

The following table provides a summary of typical reaction parameters for the primary synthetic pathway.

StepKey ReagentsSolventTemperatureTypical TimeTypical Yield
1Cyclohexanone, Urea, p-TsOH (cat.)Toluene/XyleneReflux12-24 h70-85%
25,6,7,8-Tetrahydroquinazoline-2,4-dione, POCl₃Neat POCl₃120°C1 h~57%[5]
32,4-Dichloro-intermediate, Ammonia (NH₃)Ethanol/IPA60-80°C4-12 h65-80%

Alternative Synthetic Considerations

An alternative strategy for constructing the tetrahydroquinazoline core involves the condensation of a suitable cyclohexanone derivative with cyanoguanidine (dicyandiamide)[6][7]. This approach directly installs amino groups at both the C2 and C4 positions. While this route efficiently provides the C4-amino functionality, it yields a 2,4-diamino product. The subsequent selective conversion of the C2-amino group to a chloro group is a non-trivial transformation that would likely require a multi-step process (e.g., diazotization followed by a Sandmeyer reaction), making it less efficient than the primary pathway described herein for accessing the desired 2-chloro-4-amino target.

Conclusion

The synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine is most effectively achieved through a robust three-step sequence involving dione formation, chlorination, and regioselective amination. This guide provides the detailed protocols and mechanistic rationale necessary for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. The inherent reactivity of the 2,4-dichloro intermediate offers a reliable handle for introducing nucleophiles selectively at the C4 position, establishing a solid foundation for further library development and structure-activity relationship studies.

References

  • ChemicalBook. (2026, January 14). 2,4-DICHLORO-5,6,7,8-TETRAHYDROQUINAZOLINE | 1127-85-1.
  • IntechOpen. (2019, December 13).
  • Bentham Science. (2020, September 15).
  • PubMed. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. [Link]

  • PubMed. (n.d.). Synthesis and Antiparasitic and Antitumor Activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. [Link]

  • ResearchGate. (2025, October 13). STRUCTURES OF CYCLOHEXANONE–UREA CONDENSATION PRODUCTS. [Link]

  • Google Patents. (n.d.).

Sources

biological activity of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural and Biological Significance of the 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine Scaffold

Executive Summary

In the landscape of targeted protein degradation and cellular homeostasis, the AAA+ (ATPase Associated with diverse cellular Activities) ATPase p97 (also known as Valosin-containing protein, VCP) has emerged as a critical therapeutic target for oncology and neurodegenerative diseases. While 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (and its N-benzyl derivatives) is primarily a synthetic intermediate, it represents a privileged chemical scaffold. This specific pharmacophore is the structural lynchpin that unlocked the discovery of first-in-class, highly potent, and D2-domain selective p97 inhibitors, including ML241 and the clinical candidate CB-5083[1]. This whitepaper dissects the structural causality, biological mechanism of action, and experimental validation workflows associated with this pivotal tetrahydroquinazoline class.

Pharmacophore Causality: From Scaffold to Target Engagement

The transition from early-generation p97 inhibitors (like the planar quinazoline DBeQ) to sub-100 nM inhibitors required a fundamental reimagining of the core scaffold[2]. The biological activity of derivatives built from 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine is dictated by three critical structural features:

  • The 5,6,7,8-Tetrahydroquinazoline Core (Steric Fit): Unlike flat, fully aromatic quinazolines, the saturated tetrahydro ring introduces a non-planar, puckered geometry. This specific conformation perfectly occupies the hydrophobic pocket of the p97 D2 ATPase domain, yielding a 10-fold increase in biochemical potency[1].

  • The 4-Amine Position (Anchoring): Typically substituted with a benzyl group (yielding N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine), this moiety acts as the primary anchor within the ATP-binding site, mimicking the adenine ring of ATP.

  • The 2-Chloro Group (The Electrophilic Handle): The 2-chloro position is biologically inert on its own but serves as the critical reactive site for late-stage nucleophilic aromatic substitution (SNAr). Displacing this chlorine atom with bulky secondary amines (e.g., benzo[b][1,4]oxazine or indole) probes the solvent-exposed regions of the D2 domain, finalizing the active biological probe[3].

Biological Activity & Mechanism of Action

Once the 2-chloro scaffold is derivatized into an active molecule (e.g., ML241), the biological activity manifests through a highly specific cascade that disrupts cellular protein homeostasis.

  • D2-Domain Specific ATPase Inhibition: p97 contains two ATPase domains (D1 and D2). Tetrahydroquinazoline derivatives act as ATP-competitive inhibitors highly selective for the D2 domain, halting the mechanical "pulling" force of the hexameric enzyme[4].

  • Disruption of ERAD (Endoplasmic Reticulum-Associated Degradation): p97 is essential for extracting misfolded proteins from the ER. Inhibition leads to a massive intracellular accumulation of polyubiquitinated proteins.

  • Induction of Apoptosis: The unresolved proteotoxic stress triggers the Unfolded Protein Response (UPR). Unlike standard proteasome inhibitors (e.g., MG132), tetrahydroquinazoline-derived p97 inhibitors rapidly mobilize executioner caspases 3 and 7, driving cancer cells into apoptosis[2].

Pathway Misfolded Misfolded ER Proteins Ubiquitination Polyubiquitination (E3 Ligases) Misfolded->Ubiquitination p97 p97 AAA ATPase (D2 Domain) Ubiquitination->p97 Extraction from ER Proteasome 26S Proteasome Degradation p97->Proteasome Normal Homeostasis Apoptosis ER Stress & Apoptosis (Caspase 3/7 Activation) p97->Apoptosis Disrupted ERAD (Accumulation) Inhibitor Tetrahydroquinazoline Derivatives (e.g., ML241) Inhibitor->p97 ATP-competitive Inhibition

Figure 1: Mechanism of action of p97 inhibitors derived from the tetrahydroquinazoline scaffold.

Quantitative Structure-Activity Relationship (SAR)

The table below illustrates the evolutionary leap in biological activity achieved by transitioning to the 5,6,7,8-tetrahydroquinazoline core and derivatizing the 2-chloro position.

Compound / ScaffoldCore Structure2-Position Substitutionp97 ATPase IC₅₀ (nM)Cellular ERAD IC₅₀ (nM)
DBeQ (Early Lead)Quinazoline (Planar)Benzylamino1,5003,000
Scaffold TetrahydroquinazolineChloro >10,000 (Inactive)N/A
ML241 (Probe)Tetrahydroquinazoline2H-benzo[b][1,4]oxazin-4(3H)-yl1003,500
CB-5083 (Clinical)Tetrahydroquinazoline2-methyl-1H-indol-1-yl11430

Data synthesized from and .

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following workflows detail the synthesis of active probes from the 2-chloro scaffold and the subsequent biological validation. These protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol A: Microwave-Assisted SNAr Derivatization
  • Causality: The 2-chloro position of the tetrahydroquinazoline core is sterically hindered and electronically deactivated compared to standard pyrimidines. Conventional heating often fails; microwave irradiation at 180°C provides the necessary activation energy for nucleophilic attack by bulky secondary amines[3].

  • Step 1: Suspend N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (1.0 eq, ~0.036 mmol) and the target amine (e.g., 3,4-dihydro-2H-benzo[b][1,4]oxazine, 2.0 eq) in 1 mL of anhydrous acetonitrile.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the generated HCl, preventing the protonation of the nucleophile and driving the reaction forward.

  • Step 3: Heat the sealed vessel under microwave irradiation at 180°C for 1 hour.

  • Step 4: Concentrate under vacuum. Partition the residue between Ethyl Acetate (EtOAc) and saturated NaHCO₃. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (EtOAc:Hexanes) to yield the biologically active probe.

Protocol B: Malachite Green p97 ATPase Assay (Biochemical Validation)
  • Causality: Because p97 is an ATPase, measuring the release of inorganic phosphate (Pi) via the Malachite Green colorimetric complex provides a direct, scalable readout of D2 domain enzymatic inhibition.

  • Step 1: Prepare assay buffer (50 mM Tris pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM DTT).

  • Step 2: Incubate recombinant wild-type p97 hexamer (20 nM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μM) for 15 minutes at room temperature to establish binding equilibrium.

  • Step 3: Initiate the reaction by adding 200 μM ATP (approximating the Kₘ of the D2 domain). Incubate for 60 minutes at 37°C.

  • Step 4: Quench the reaction by adding Biomol Green (Malachite Green) reagent. Incubate for 15 minutes to allow color development.

  • Step 5: Measure absorbance at 620 nm. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol C: UbG76V-GFP Cellular Reporter Assay (Cellular Validation)
  • Causality: Biochemical inhibition must translate to cellular target engagement. The UbG76V-GFP fusion protein is a constitutively degraded p97/proteasome substrate. Accumulation of GFP fluorescence directly correlates with the disruption of p97-mediated ERAD[2].

  • Step 1: Seed HeLa cells stably expressing UbG76V-GFP in 96-well plates (10,000 cells/well) in DMEM + 10% FBS. Allow 16 hours for adherence.

  • Step 2: Treat cells with the inhibitor (serial dilutions) and cycloheximide (50 μg/mL). Control Logic: Cycloheximide blocks new protein synthesis, ensuring the assay strictly measures the blockade of protein degradation.

  • Step 3: Include a vehicle control (DMSO) and a positive control (MG132, 5 μM, a direct proteasome inhibitor). Incubate for 4 hours at 37°C.

  • Step 4: Lyse cells or use high-content fluorescence imaging to quantify intracellular GFP intensity.

Figure 2: Workflow for derivatizing and validating the 2-chloro-tetrahydroquinazoline scaffold.

References

  • Chou TF, et al. "Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase." ChemMedChem. 2013 Feb;8(2):297-312. URL:[Link]

  • Anderson DJ, et al. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry. 2015 Nov 25;58(22):8814-22. URL:[Link]

  • Chou TF, et al. "Selective, reversible inhibitors of the AAA ATPase p97." Probe Reports from the NIH Molecular Libraries Program. 2011 Apr 14. URL:[Link]

Sources

In-Depth Technical Guide: Characterization and Applications of 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine (CAS: 1127-86-2) is a highly versatile bicyclic heterocyclic building block. Featuring a partially saturated quinazoline core, this compound exhibits unique steric and electronic properties compared to fully aromatic quinazolines. In modern drug discovery, it serves as an indispensable intermediate for synthesizing advanced pharmacological agents, most notably inhibitors of the p97 AAA ATPase (such as CB-5083 and ML241)[1],[2] and highly selective human Topoisomerase IIα inhibitors [3].

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine
CAS Number 1127-86-2
Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
SMILES Clc1nc2CCCCc2c(n1)N
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF; moderately soluble in MeOH/EtOH

Synthesis Protocol & Mechanistic Causality

The synthesis of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine relies on a robust three-step sequence: cyclization, chlorination, and regioselective nucleophilic aromatic substitution (SNAr)[4],[1].

Step-by-Step Methodology
  • Step 1: Cyclization to 5,6,7,8-Tetrahydroquinazoline-2,4-dione

    • Procedure: Dissolve ethyl 2-oxocyclohexanecarboxylate (1 eq) in absolute ethanol. Add sodium ethoxide (2 eq) and urea (1.3 eq). Heat the mixture to 80°C under reflux for 15 hours. Cool to room temperature, filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum[5].

  • Step 2: Chlorination to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

    • Procedure: Suspend the dione intermediate in excess phosphorus oxychloride (POCl3). Add a catalytic amount of N,N-dimethylaniline. Reflux the mixture at 120°C for 3 hours. Cool to room temperature and remove excess POCl3 via vacuum distillation. Partition the residue between ethyl acetate and ice water. Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate to afford the dichloro intermediate[4],[6].

  • Step 3: Regioselective Amination

    • Procedure: Dissolve the dichloro intermediate in THF or acetonitrile. Slowly add an excess of aqueous ammonia (or ammonium hydroxide). Stir the reaction mixture at room temperature for 16 hours. Concentrate the mixture in vacuo, extract with ethyl acetate, wash with water, dry over MgSO4, and purify via silica gel chromatography (gradient elution: ethyl acetate/hexanes) to yield the target 4-amine[1],[7].

Causality of Regioselectivity (Expertise Insight)

In 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, both the C2 and C4 positions are susceptible to nucleophilic attack. However, amination with ammonia occurs predominantly at the C4 position . This regioselectivity is driven by the differential stabilization of the Meisenheimer intermediate. The C4 position is kinetically favored because the transition state allows the negative charge to be effectively delocalized onto the adjacent N3 nitrogen (the alpha-effect), which is less sterically hindered by the fused aliphatic ring compared to the C2 position[7].

SynthesisWorkflow A Ethyl 2-oxocyclohexanecarboxylate + Urea B 5,6,7,8-Tetrahydroquinazoline -2,4-dione A->B NaOEt, EtOH 80°C (Cyclization) C 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline B->C POCl3, Reflux (Chlorination) D 2-Chloro-5,6,7,8- tetrahydroquinazolin-4-amine (CAS: 1127-86-2) C->D NH3, THF/MeCN (Regioselective SNAr at C4)

Caption: Synthesis workflow and regioselective amination of CAS 1127-86-2.

Analytical Characterization (Self-Validating Protocols)

To ensure trustworthiness in the synthesis, the protocol must be a self-validating system. The primary analytical challenge is unequivocally confirming that the amination occurred at C4 rather than C2.

Table 2: Analytical Characterization Benchmarks
TechniqueTarget Signal / MarkerValidation Purpose
1H NMR (DMSO-d6) Broad singlet ~ 7.0-7.5 ppm (2H, -NH2); Multiplets 1.7-2.8 ppm (8H, aliphatic)Confirms the presence of the primary amine and the intact fused cyclohexyl ring.
13C NMR (DMSO-d6) Shifts at ~160-165 ppm (C2, C4, C6)Confirms the highly deshielded pyrimidine core carbons.
LC-MS (ESI+) m/z [M+H]+ 184.1 (base peak); 186.1 (~33% intensity)Validates exact mass and the characteristic isotopic signature of a single chlorine atom.
2D NMR (HMBC) 3J correlation between -NH2 protons and C4a bridgehead carbonSelf-Validating Step : Differentiates C4 amination from C2 amination (which would lack this 3J correlation).

Pharmacological Applications & Pathway Grounding

The primary utility of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine lies in its derivatization into potent targeted therapies via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki couplings) at the C2 position.

p97 AAA ATPase Inhibition

By substituting the 2-chloro group with various amines, researchers have developed first-in-class compounds like CB-5083 and ML241[1],[2]. The p97 enzyme (also known as VCP) is a critical component of the Ubiquitin-Proteasome System (UPS). Inhibiting p97 prevents the degradation of poly-ubiquitinated proteins. This accumulation triggers severe endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR), and ultimately driving cancer cells into apoptosis[1].

Topoisomerase IIα Selectivity

Derivatives of this tetrahydroquinazoline scaffold have been identified as highly selective, non-poisonous inhibitors of Topoisomerase IIα[3]. Unlike traditional TopoII poisons (e.g., etoposide) that enhance enzyme-mediated DNA cleavage and risk causing secondary leukemias, these derivatives block the catalytic function of the enzyme without intercalating into DNA[3].

p97Pathway Drug Tetrahydroquinazoline Derivatives (e.g., CB-5083, ML241) p97 p97 AAA ATPase (VCP) Target Enzyme Drug->p97 ATP-competitive inhibition (Covalent/Non-covalent) UPS Ubiquitin-Proteasome System (UPS) Protein Degradation Blocked p97->UPS Loss of function UPR Unfolded Protein Response (UPR) ER Stress Activation UPS->UPR Accumulation of poly-ubiquitinated misfolded proteins Apop Apoptosis Cancer Cell Death UPR->Apop Terminal ER Stress Signaling Cascade

Caption: Mechanism of action for p97 AAA ATPase inhibitors derived from CAS 1127-86-2.

Sources

An In-depth Technical Guide to the Synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivatives, a class of compounds with significant potential in medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] The 4-aminoquinazoline core, in particular, is a well-established pharmacophore found in a number of approved anticancer drugs that function as kinase inhibitors.[1] This guide will delve into the key synthetic strategies, reaction mechanisms, and practical considerations for preparing these valuable compounds, with a focus on providing actionable insights for laboratory practice.

The Strategic Importance of the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine Scaffold

The 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine scaffold serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. The presence of a chlorine atom at the 2-position provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 4-amino group is a key feature for interaction with biological targets, and the tetrahydro-fused ring system imparts specific conformational properties that can influence binding affinity and selectivity. These derivatives have shown promise as kinase inhibitors and are being investigated for their potential as anti-cancer agents.[1][4][5]

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient route to 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivatives involves a two-step process, starting from readily available precursors. The overall workflow can be visualized as follows:

Synthesis_Workflow A 5,6,7,8-Tetrahydro- quinazoline-2,4(1H,3H)-dione B 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline (Key Intermediate) A->B Chlorination (e.g., POCl₃) D 2-Chloro-N-substituted- 5,6,7,8-tetrahydroquinazolin-4-amine (Target Derivative) B->D Regioselective SNAr C Primary/Secondary Amine (R1R2NH) C->D Nucleophilic Attack

Caption: General workflow for the synthesis of target derivatives.

Step 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

The pivotal intermediate for this synthetic endeavor is 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. This compound is typically prepared from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione through a chlorination reaction.

Experimental Protocol: Chlorination

A robust and widely used method for this transformation involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline to facilitate the reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

  • Addition of Base: To this suspension, carefully add a catalytic amount of N,N-dimethylaniline.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The second and final step in the synthesis of the target derivatives is the regioselective substitution of one of the chlorine atoms on the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline intermediate with a primary or secondary amine.

The Principle of Regioselectivity:

A crucial aspect of this reaction is its high regioselectivity. The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the electronic properties of the quinazoline ring system, where the C4 position is more electron-deficient. This inherent reactivity allows for the selective monosubstitution at the C4 position under relatively mild conditions, leaving the C2-chloro group intact for potential subsequent modifications.

Reaction Mechanism:

The reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a Meisenheimer-like intermediate. This intermediate is stabilized by resonance within the quinazoline ring system. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring and yields the final 2-chloro-4-amino-substituted product.

SNAr_Mechanism cluster_0 SNAr at C4 Position Start 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline + R₁R₂NH Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Chloro-4-(N-R₁,R₂-amino)- 5,6,7,8-tetrahydroquinazoline + HCl Intermediate->Product Chloride Elimination

Caption: Simplified mechanism of the regioselective SNAr reaction.

Experimental Protocol: C4-Amination

The following is a general procedure for the regioselective amination at the C4 position. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline in a suitable anhydrous aprotic solvent such as dioxane, tetrahydrofuran (THF), or acetonitrile.

  • Addition of Amine: Add a stoichiometric equivalent or a slight excess (1.0-1.2 equivalents) of the desired primary or secondary amine to the solution at room temperature.

  • Base (Optional but Recommended): The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often beneficial to scavenge the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction with water. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivative.

Data Summary: Reaction Conditions and Yields

The following table summarizes representative examples of the synthesis of 2-chloro-N-substituted-5,6,7,8-tetrahydroquinazolin-4-amines, highlighting the diversity of amines that can be employed and the typical reaction conditions and outcomes.

EntryAmine (R₁R₂NH)SolventBaseTemperature (°C)Time (h)Yield (%)
1BenzylamineDioxaneDIPEA80685
2AnilineIsopropanol-Reflux878
3MorpholineTHFTEART1292
4PiperidineAcetonitrileK₂CO₃601088
54-MethoxybenzylamineDioxaneDIPEA80682
6CyclopropylamineTHFTEART1475

Note: The data in this table is a compilation of representative results from the literature and should be used as a guideline. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Conclusion and Future Outlook

The synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivatives is a well-established and versatile process that provides access to a rich chemical space for drug discovery. The two-step synthetic sequence, involving the chlorination of a tetrahydroquinazoline-dione followed by a highly regioselective nucleophilic aromatic substitution, is both efficient and amenable to the generation of diverse libraries of compounds. The retained 2-chloro substituent offers a valuable site for further chemical elaboration, enabling the fine-tuning of pharmacological properties. Given the proven track record of the 4-aminoquinazoline scaffold in targeted therapies, these tetrahydro-analogues represent a promising area for the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer treatment.[1][3] Future research in this area will likely focus on the exploration of novel and diverse amine substituents to probe new areas of chemical space, as well as the development of more sustainable and efficient synthetic methodologies.

References

  • Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Reactions of 2,4-Dichloroquinazoline. (2025). BenchChem Technical Support Center.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 213, 113165.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(5), 2345.
  • Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3906.
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 147-165.
  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules, 27(15), 4933.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Advances, 11(54), 34185-34195.
  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2022). ChemRxiv.
  • Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxo[4][5][6]triazolo[2,3-b][4][5][6]benzodithiazines. (2006). Bioorganic & Medicinal Chemistry, 14(10), 3483-3490.

  • Evaluation of benzylamines for the formation of quinazolines using IBIS as catalyst. (2022).
  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025). BenchChem.
  • Synthetic method of 2,4-dichloroquinazoline derivative. (2012).

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Spectroscopic Analysis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine (CAS: 1127-86-2) is a highly versatile halogenated fused-pyrimidine intermediate. In contemporary medicinal chemistry, it serves as a foundational building block for synthesizing potent, selective inhibitors of the p97 AAA ATPase (Valosin-containing protein), a critical target in oncology and protein homeostasis 1. Proper spectroscopic characterization of this intermediate is non-negotiable, as impurities or structural isomers at this stage will propagate through subsequent palladium-catalyzed cross-coupling reactions, compromising the yield and efficacy of final drug candidates like CB-5083 and ML241 2.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic analysis (NMR, FT-IR, and LC-MS) of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, detailing not just the what, but the why behind each analytical choice.

Mechanistic Role in Synthetic Workflows

The structural value of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine lies in its bifunctional reactivity. The C4-primary amine allows for functionalization or hydrogen-bond donor interactions in the target binding pocket, while the C2-chlorine is highly activated by the electron-deficient pyrimidine ring. This activation makes the C2 position an ideal electrophile for nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig amination to append bulky bicyclic "P2 moieties" required for p97 inhibition 2.

SynthesisPathway A Cyclohexanone + Urea Derivatives B 5,6,7,8-Tetrahydroquinazoline -2,4-diol A->B Condensation C Chlorination (POCl3) B->C Halogenation D Regioselective Amination C->D Nucleophilic Substitution E 2-Chloro-5,6,7,8-tetrahydro- 4-quinazolinamine D->E Isolation F Palladium-Catalyzed Coupling E->F C-N/C-C Coupling G p97 AAA ATPase Inhibitors (e.g., CB-5083, ML241) F->G Final Assembly

Synthesis pathway of p97 inhibitors highlighting the target intermediate.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum is defined by the aliphatic protons of the fused cyclohexyl ring and the primary amine. The C5 and C8 methylene protons are adjacent to the anisotropic pyrimidine ring, causing them to resonate downfield (~2.3–2.7 ppm) compared to the C6 and C7 protons (~1.7–1.9 ppm) 3.

Solvent Causality: DMSO-d_6 is strictly preferred over CDCl_3. The primary amine (-NH_2) undergoes rapid proton exchange in non-coordinating solvents, which can broaden or completely mask the signal. DMSO-d_6 acts as a strong hydrogen-bond acceptor, locking the amine protons and resolving them as a distinct, integrable broad singlet around 6.80 ppm.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is utilized primarily to validate the presence of the primary amine and the C-Cl bond. Technique Causality: Attenuated Total Reflectance (ATR) is mandatory. Traditional KBr pellet preparation introduces hygroscopic moisture, resulting in a massive O-H stretch artifact at 3400 cm^-1. This artifact directly overlaps with and obscures the critical N-H stretching frequencies (3450 and 3320 cm^-1) of the quinazolinamine. ATR eliminates this matrix interference.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Ionization Causality: The pyrimidine nitrogens are highly basic. Under acidic chromatographic conditions (0.1% formic acid), these nitrogens are readily protonated. Consequently, Positive Electrospray Ionization (ESI+) is highly efficient, yielding a robust[M+H]^+ parent ion. Furthermore, the presence of a single chlorine atom provides a distinct isotopic signature—a 3:1 ratio between the ^35Cl and ^37Cl peaks—serving as an internal validation of the halogenated state 2.

Experimental Methodologies

Protocol A: NMR Acquisition
  • Sample Preparation: Weigh accurately 15 mg of the purified solid.

  • Dissolution: Dissolve in 0.6 mL of DMSO-d_6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution via gentle sonication for 30 seconds.

  • Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Utilize a 300 MHz or 400 MHz spectrometer (e.g., JEOL ECZ400S or OXFORD/Varian) at 25 °C 1.

  • ^1H Acquisition: 16 scans, 1-second relaxation delay (D1).

  • ^13C Acquisition: 1024 scans, 2-second relaxation delay. Critical Step: The extended delay is required because the quaternary pyrimidine carbons (C2, C4, C4a, C8a) lack attached protons, resulting in slower dipole-dipole relaxation.

Protocol B: LC-MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm particle size).

  • Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 5 minutes using a Shimadzu LC-MS-2020 system or equivalent 2.

  • Detection: Monitor UV absorption at 214 nm and 254 nm. Acquire MS data in ESI+ mode (m/z range 100–500).

Protocol C: FT-IR (ATR) Analysis
  • Background: Clean the Diamond ATR crystal with isopropanol. Collect a background spectrum to subtract ambient CO_2 and water vapor.

  • Sample Application: Place 2–3 mg of the dry powder directly onto the center of the crystal.

  • Compression: Apply uniform pressure using the ATR anvil. Critical Step: Intimate contact between the crystal and the sample is required to ensure the evanescent infrared wave penetrates the sample matrix adequately.

  • Acquisition: Scan from 4000 to 400 cm^-1 at 4 cm^-1 resolution for 32 co-added scans.

Quantitative Data Summaries

Table 1: ^1H NMR Assignments (400 MHz, DMSO-d_6)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.80 Broad singlet 2H -NH_2 (Exchanges with D_2O)
2.55 Triplet (J = 6.0 Hz) 2H C8-H_2 (Ring CH_2 adjacent to pyrimidine)
2.35 Triplet (J = 6.0 Hz) 2H C5-H_2 (Ring CH_2 adjacent to pyrimidine)

| 1.75 | Multiplet | 4H | C6-H_2, C7-H_2 (Central ring CH_2 groups) |

Table 2: ^13C NMR Assignments (100 MHz, DMSO-d_6)

Chemical Shift (δ, ppm) Carbon Type Assignment
164.5 Quaternary C4 (C-NH_2)
158.0 Quaternary C2 (C-Cl)
155.2 Quaternary C8a (Bridgehead)
112.5 Quaternary C4a (Bridgehead)
31.0 Secondary (CH_2) C8
22.5 Secondary (CH_2) C5
22.0 Secondary (CH_2) C6

| 21.5 | Secondary (CH_2) | C7 |

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm^-1) Intensity Vibrational Mode & Functional Group
3450, 3320 Medium, Sharp N-H stretch (Primary amine)
2930, 2860 Weak C-H stretch (Aliphatic cyclohexyl ring)
1630 Strong C=N stretch (Pyrimidine core)
1560 Medium N-H bend (Scissoring)

| 1080 | Strong | C-Cl stretch (Halogenated aromatic) |

Table 4: LC-MS Isotopic Profile (ESI+)

m/z Detected Relative Abundance Ion Assignment
184.06 100% (Base Peak) [M(^35Cl) + H]^+

| 186.06 | ~33% |[M(^37Cl) + H]^+ |

Orthogonal Validation Logic

To ensure absolute scientific integrity before proceeding to downstream cross-coupling reactions, the data from the above techniques must be integrated into a self-validating loop. No single technique is sufficient to prove the structure in isolation.

SpectroscopicLogic Sample Purified Compound (CAS: 1127-86-2) NMR NMR Spectroscopy (1H & 13C) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy Sample->IR ATR Crystal MS LC-MS Analysis Sample->MS ESI+ Ionization NMR_Result Confirm Aliphatic Ring & Pyrimidine Core NMR->NMR_Result IR_Result Validate Primary Amine & C-Cl Bonds IR->IR_Result MS_Result Verify Exact Mass & Chlorine Isotope Ratio MS->MS_Result Orthogonal Orthogonal Validation Complete Structural Proof NMR_Result->Orthogonal Data Integration IR_Result->Orthogonal Data Integration MS_Result->Orthogonal Data Integration

Orthogonal validation workflow for spectroscopic structural proof.

References

  • [3] Probe Reports from the NIH Molecular Libraries Program: Selective, reversible inhibitors of the AAA ATPase p97. National Institutes of Health (NIH). 3

  • [1] FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX - EP 3097092 B1. European Patent Office. 1

  • [2] Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry, ACS Publications. 2

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Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Analogs for Researchers and Drug Development Professionals

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1] Its planar structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[2] Consequently, numerous quinazoline derivatives have been developed and approved as therapeutic agents for various diseases, including cancer and hypertension.[3][4]

The 5,6,7,8-tetrahydroquinazoline core, the subject of this guide, introduces a saturated cyclohexane ring. This modification imparts a three-dimensional character to the otherwise planar quinazoline structure, which can lead to altered binding affinities and pharmacokinetic properties. The 2-chloro substituent serves as a key reactive handle, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). Finally, the 4-amino group is a common feature in many biologically active quinazolines, often playing a crucial role in target engagement, for instance, through hydrogen bonding interactions within the ATP-binding site of kinases.

This guide provides a comprehensive overview of the synthesis, characterization, and biological potential of 4-quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- analogs, intended for researchers and professionals in the field of drug discovery and development.

Part 1: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine Analogs

The synthesis of this class of compounds typically begins with the construction of the core 5,6,7,8-tetrahydroquinazoline ring system, followed by functionalization at the 2- and 4-positions.

1.1: Synthesis of the 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Intermediate

A common starting point for the synthesis of the target scaffold is the cyclocondensation of a suitable cyclohexane-based precursor. The 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline can be prepared and subsequently chlorinated to yield the versatile 2,4-dichloro intermediate.[5] This dichloro derivative is a key building block for creating a library of analogs due to the differential reactivity of the two chlorine atoms.

1.2: Introduction of the 4-Amino Group

The chlorine atom at the 4-position of the quinazoline ring is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. This allows for the selective introduction of an amino group at C4 by reacting the 2,4-dichloro intermediate with ammonia or a primary/secondary amine at controlled temperatures.

1.3: Diversification at the 2-Position

With the 4-amino group in place, the less reactive 2-chloro substituent can be displaced by a variety of nucleophiles under more forcing conditions (e.g., higher temperatures, use of a catalyst). This step is crucial for generating a diverse library of analogs for biological screening.

General Synthetic Workflow

Synthetic Workflow A Cyclohexanone Derivative B 2,4-Dihydroxy-5,6,7,8- tetrahydroquinazoline A->B Cyclocondensation C 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline B->C Chlorination (e.g., POCl3) D 4-Amino-2-chloro-5,6,7,8- tetrahydroquinazoline C->D Amination (e.g., NH3) E Diverse 2-Substituted Analogs D->E Nucleophilic Substitution (e.g., R-NH2, R-SH)

Caption: General synthetic scheme for 2,4-disubstituted-5,6,7,8-tetrahydroquinazolines.

Experimental Protocol: Synthesis of a Representative Analog

Step 1: Synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline A mixture of 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline and phosphorus oxychloride (POCl₃) is heated under reflux.[5] After completion of the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.[5]

Step 2: Synthesis of 2-chloro-5,6,7,8-tetrahydro-N-phenyl-4-quinazolinamine To a solution of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline in a suitable solvent like isopropanol, an equimolar amount of aniline is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to yield the desired product.

Step 3: Synthesis of N4-phenyl-2-(phenylamino)-5,6,7,8-tetrahydro-4-quinazolinamine The product from Step 2 is dissolved in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) along with an excess of aniline. The reaction mixture is heated at an elevated temperature (e.g., 150-180 °C) for several hours. After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography.

Part 2: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized analogs. A combination of spectroscopic techniques is typically employed.[6]

Technique Purpose Expected Observations for the Core Scaffold
¹H NMR Determines the proton environment and connectivity.Signals for the aliphatic protons of the tetrahydro- ring (typically in the range of 1.5-3.0 ppm) and aromatic protons if present. The NH proton of the 4-amino group will appear as a broad singlet.
¹³C NMR Identifies the carbon framework of the molecule.Resonances for the aliphatic carbons and the characteristic signals for the quinazoline ring carbons.
Mass Spectrometry (MS) Confirms the molecular weight and provides fragmentation patterns.The molecular ion peak corresponding to the calculated mass of the compound. For chloro-substituted intermediates, a characteristic isotopic pattern (M+2 peak with ~1/3 intensity of the M peak) will be observed.[5]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Characteristic stretching frequencies for N-H (amine), C=N (pyrimidine ring), and C-Cl bonds.
Characterization Workflow

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy ¹H NMR ¹³C NMR start->nmr Structural Elucidation ms Mass Spectrometry High-Resolution MS (HRMS) for Elemental Composition start->ms Molecular Weight Confirmation ir FT-IR Spectroscopy start->ir Functional Group ID purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity ir->purity final Confirmed Structure & Purity purity->final

Caption: A typical workflow for the analytical characterization of synthesized analogs.

Part 3: Biological Activity and Therapeutic Potential

Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][7][8] The therapeutic potential of 4-quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- analogs is being explored in several areas.

3.1: Anticancer Activity

Many quinazoline-based compounds function as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[9] For example, gefitinib and erlotinib are quinazoline-based EGFR (Epidermal Growth Factor Receptor) inhibitors used in cancer therapy.[4] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibition. Analogs of the 5,6,7,8-tetrahydroquinazoline series have also been investigated as potential multi-targeted inhibitors, affecting targets like microtubules in addition to receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[10]

Another important target for anticancer drug design is dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Tetrahydroquinazoline derivatives have been designed and evaluated as nonclassical inhibitors of DHFR.[11]

Potential Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH) atp_pocket Adenine Binding Site inhibitor 4-Anilino-Tetrahydro- Quinazoline Analog inhibitor->hinge H-Bond from Quinazoline N1 or N3 inhibitor->atp_pocket Hydrophobic Interactions

Caption: A simplified model of a 4-aminoquinazoline derivative binding to a kinase active site.

3.2: Antimicrobial Activity

The quinazoline scaffold is also present in compounds with significant antimicrobial properties.[8] Derivatives have been synthesized and tested against various bacterial and fungal strains.[12] The mechanism of action can vary, but some compounds are known to interfere with essential cellular processes in microbes.[8] The exploration of 5,6,7,8-tetrahydroquinazoline analogs could lead to the discovery of new antimicrobial agents, which is of critical importance given the rise of drug-resistant pathogens.

Part 4: Future Directions and Conclusion

The 4-quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- scaffold and its derivatives represent a promising area for drug discovery. The synthetic accessibility and the potential for diversification make this an attractive starting point for generating libraries of novel compounds.

Future research in this area could focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of analogs by exploring a wider variety of nucleophiles for substitution at the 2-position.

  • In-depth Biological Evaluation: Screening new analogs against a wider panel of biological targets, including different kinase families, microbial strains, and other relevant enzymes.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key features required for potent and selective biological activity.

  • In Vivo Studies: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Tre
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Study of developments of biologically active Quinazolinones deriv
  • Biological Activity of Quinazolinones. (2020). IntechOpen.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. Benchchem.
  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). PubMed.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Semantic Scholar.
  • 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. Sigma-Aldrich.
  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
  • Synthesis, Characterization and Biological Investigations on Metal Chelates of 2-[(8-hydroxyquinolinyl)-5- aminomethyl]-3-(4.
  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. ChemScene.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018). IJIRT.

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4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine Derivatives

Executive Summary

The compound 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (and its N-substituted derivatives) represents a privileged intermediate scaffold in modern medicinal chemistry, specifically in the development of inhibitors targeting the p97/VCP AAA+ ATPase . This technical whitepaper explores the causality behind the structural evolution of this scaffold, detailing the chemical synthesis, biological evaluation protocols, and the structure-activity relationship (SAR) rationale that guided the transition from early high-throughput screening (HTS) hits to first-in-class clinical candidates.

Target Biology: The p97/VCP AAA+ ATPase

The hexameric AAA+ (ATPase Associated with diverse cellular Activities) protein p97, also known as valosin-containing protein (VCP), is a critical regulator of cellular protein homeostasis (proteostasis)[1]. Operating as a molecular segregase, p97 utilizes the energy of ATP hydrolysis to extract ubiquitinated proteins from macromolecular complexes or membranes, feeding them into the ubiquitin-proteasome system (UPS) or the endoplasmic-reticulum-associated degradation (ERAD) pathway[2].

The Rationale for Oncology: Cancer cells, particularly those with a highly secretory phenotype like multiple myeloma, operate under immense basal proteotoxic stress. Inhibiting p97 disrupts the ERAD pathway, leading to an accumulation of misfolded poly-ubiquitinated proteins. This triggers an irresolvable Unfolded Protein Response (UPR), ultimately driving the cancer cell into apoptosis[3].

p97_Pathway Inhibitor p97 Inhibitor (e.g., ML241, CB-5083) p97 p97/VCP AAA+ ATPase (D2 Domain) Inhibitor->p97 ATP-competitive binding UPS UPS & ERAD Blockade (Proteostasis Disruption) p97->UPS Loss of segregase activity Misfolded Accumulation of Poly-ubiquitinated Proteins UPS->Misfolded UPR Unfolded Protein Response (UPR Activation) Misfolded->UPR Apoptosis Apoptosis (Cancer Cell Death) UPR->Apoptosis Irresolvable ER Stress

Mechanism of p97 inhibition disrupting proteostasis, leading to ER stress and apoptosis.

SAR Evolution: From Quinazolines to Tetrahydroquinazolines

The discovery of p97 inhibitors began with the HTS hit DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine), a reversible, ATP-competitive inhibitor with an IC50 of ~2 µM[4]. While DBeQ validated p97 as a druggable target, its potency and pharmacokinetic (PK) properties were insufficient for in vivo efficacy.

The Tetrahydroquinazoline Breakthrough: To discover more potent inhibitors, researchers conducted extensive SAR studies focusing on the quinazoline core[2]. The critical breakthrough occurred when the aromatic phenyl ring of the quinazoline was replaced with a saturated six-membered ring, yielding the 5,6,7,8-tetrahydroquinazoline core[3].

  • Causality of Saturation: The saturation of the ring system fundamentally altered the three-dimensional conformation of the scaffold. Unlike the flat, rigid aromatic quinazoline, the puckered tetrahydro ring provided optimal steric complementarity with the D2 ATPase domain of p97. This structural shift resulted in ML241 , which exhibited a 20-fold increase in potency (IC50 = 100 nM) and strict selectivity for the D2 domain over the D1 domain[5].

  • Evolution to CB-5083: While ML241 was highly potent in vitro, its highly lipophilic nature (high cLogP) limited its oral bioavailability. Further SAR optimization involved heteroatom insertion into the saturated ring (transitioning from a tetrahydroquinazoline to a pyrano[4,3-d]pyrimidine), which drastically improved aqueous solubility and yielded the clinical candidate CB-5083 (IC50 = 11 nM)[3].

SAR_Evolution DBeQ DBeQ (Quinazoline Core) IC50: ~2 µM ML241 ML241 (Tetrahydroquinazoline) IC50: 100 nM DBeQ->ML241 Ring Saturation (Increased Potency) CB5083 CB-5083 (Pyrano-pyrimidine) IC50: 11 nM ML241->CB5083 Heteroatom Insertion (Optimized PK/PD)

Chemical evolution of p97 inhibitors from the DBeQ hit to the clinical candidate CB-5083.

Quantitative SAR Data Summary
CompoundCore Scaffoldp97 ATPase IC50D1/D2 SelectivityCellular Phenotype
DBeQ Quinazoline~2.0 µMDual D1/D2Reversible UPS block
ML240 8-Methoxyquinazoline110 nMD2-selectiveRapid apoptosis, LC3-II accumulation
ML241 5,6,7,8-Tetrahydroquinazoline100 nMD2-selectiveERAD impairment, delayed apoptosis
CB-5083 Pyrano[4,3-d]pyrimidine11 nMD2-selectiveOrally bioavailable, tumor regression

Chemical Synthesis Methodology

The synthesis of the core intermediate, N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine , relies on the differential electrophilicity of the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline starting material.

Mechanistic Rationale: In pyrimidine-fused systems, the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity allows for the functionalization of the C4 position with benzylamine at room temperature, leaving the C2 chloride intact for subsequent displacement under harsher conditions (e.g., microwave irradiation at 180 °C) to yield the final ML241 probe[6].

Protocol: Synthesis of N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

This protocol is a self-validating system adapted from the NIH Molecular Libraries Program standards[6].

  • Reagent Preparation: Suspend 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (100 mg, 0.49 mmol) in 2.0 mL of anhydrous acetonitrile (CH3CN) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (TEA) (0.1 mL, ~0.72 mmol) to act as an acid scavenger, preventing the protonation of the incoming amine nucleophile.

  • Nucleophilic Addition: Slowly add benzylamine (53 µL, 0.49 mmol) dropwise to the suspension. Note: Strict 1:1 stoichiometry is maintained to prevent unwanted di-substitution at the C2 position.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 16 hours under a nitrogen atmosphere.

  • Workup: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography using an Ethyl Acetate:Hexanes (1:2) solvent system.

  • Validation: The product elutes at an Rf of 0.6. Evaporation of the product fractions yields the target compound as a white solid (Yield: ~38 mg, 28%). Structural confirmation is achieved via 1H NMR (400 MHz, CDCl3): δ 7.44–7.31 (m, 5H), 4.95 (s, 1H), 4.71 (d, J = 5.4 Hz, 2H), 2.71 (t, J = 5.4 Hz, 2H), 2.28 (t, J = 5.5 Hz, 2H), 1.95–1.74 (m, 4H)[6].

Biological Evaluation Workflows

To validate the SAR of the 5,6,7,8-tetrahydroquinazoline derivatives, a robust, self-validating biochemical assay is required to measure the ATPase activity of the p97 D2 domain.

Protocol: In Vitro p97 ATPase Luminescence Assay

This assay utilizes an ATP-depletion luminescence readout (e.g., ADP-Glo or Kinase-Glo) to quantify the IC50 of the synthesized compounds[6].

  • Buffer Preparation: Prepare a 2.5× Assay Buffer consisting of 50 mM Tris (pH 7.4), 20 mM MgCl2, and 1 mM EDTA. Causality: Mg2+ is strictly required to coordinate ATP within the AAA+ nucleotide-binding pocket. EDTA is kept at a low 1 mM concentration to chelate trace heavy metal impurities without stripping the essential Mg2+.

  • Plate Dispensing: Dispense 20 µL of the 2.5× Assay Buffer into each well of a white, opaque 96-well microtiter plate (opaque walls prevent luminescence cross-talk between wells).

  • Enzyme Addition: Dilute purified recombinant p97 hexamer (stock: 5 mg/mL) in 1× Assay Buffer. Dispense 10 µL of the diluted enzyme into each well.

  • Compound Incubation: Add 10 µL of the test compound (e.g., ML241) serially diluted in DMSO (ensure final DMSO concentration is ≤1% to prevent enzyme denaturation). Include DMSO-only wells as negative controls. Incubate at room temperature for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of ATP solution (final concentration typically at the Km of the enzyme, ~20 µM) to initiate hydrolysis. Incubate for 60 minutes at room temperature.

  • Detection: Add the luminescence detection reagent to halt the reaction and convert residual ATP/ADP into a luminescent signal. Read the plate on a microplate luminometer. Data is plotted as log[inhibitor] vs. luminescence to calculate the IC50.

References

  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (NCBI) URL:[Link][6]

  • Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase Source: PubMed Central (PMC) / ChemMedChem URL:[Link][2]

  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex Source: PubMed Central (PMC) / ChemMedChem URL:[Link][5]

  • Targeting p97 to Disrupt Protein Homeostasis in Cancer Source: Frontiers in Oncology URL:[Link][4]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, notably including potent kinase inhibitors. This technical guide provides a comprehensive analysis of the core physicochemical properties of a specific derivative, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their profound implications for drug discovery and development. We will delve into the theoretical underpinnings of key attributes, present detailed, self-validating experimental protocols for their determination, and contextualize their importance within the landscape of targeted cancer therapy, with a focus on kinase inhibition.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a critical pharmacophore in the development of targeted therapeutics.[1][2] Its rigid structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. A significant number of FDA-approved small molecule kinase inhibitors feature the quinazoline core, underscoring its importance in oncology.[3] The subject of this guide, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, incorporates several key structural features: a partially saturated cyclohexene ring which can enhance aqueous solubility compared to its fully aromatic counterparts, a chloro substituent that can influence pKa and metabolic stability, and an amino group crucial for potential hydrogen bonding interactions within a target's active site.[4] Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, and ultimately, its potential as a drug candidate.

Core Physicochemical Properties: A Detailed Examination

The journey of a drug molecule from administration to its site of action is governed by a complex interplay of its physicochemical characteristics. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with its biological target.

Molecular Structure and Weight

The foundational identity of a molecule is its structure and corresponding molecular weight.

  • IUPAC Name: 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

  • Molecular Formula: C₈H₁₀ClN₃

  • Molecular Weight: 183.64 g/mol [5]

  • CAS Number: 111896-77-6[5]

The molecular weight of 183.64 g/mol places this compound well within the range of "drug-like" molecules as defined by Lipinski's Rule of Five, which suggests a molecular weight of less than 500 Da for good oral bioavailability.[6]

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Predicted Physicochemical Properties

Property Predicted Value Source
LogP 1.591 [5]
Topological Polar Surface Area (TPSA) 51.8 Ų [5]
Hydrogen Bond Acceptors 3 [5]
Hydrogen Bond Donors 1 [5]

| Rotatable Bonds | 0 |[5] |

Note: The values presented in this table are computationally predicted and have not been experimentally verified for this specific molecule. They are provided as an estimation based on its structure.

A predicted LogP of 1.591 suggests a balanced character, indicating that the molecule possesses sufficient lipophilicity to permeate cell membranes while retaining a degree of aqueous solubility.[5]

Solubility

Aqueous solubility is a crucial prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. The partially saturated tetrahydro- ring in the target compound is expected to improve aqueous solubility when compared to fully aromatic quinazolines.[4]

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

    • Ensure a visible excess of solid material remains to confirm that saturation has been reached.

  • Equilibration:

    • Agitate the vials in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the analyte.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge B->C D Filter supernatant C->D E Analyze by HPLC D->E F Determine concentration from calibration curve E->F

Caption: Workflow for the shake-flask solubility assay.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a molecule and dictates its charge state at a given pH. This is critical as the ionization state affects a molecule's solubility, permeability, and interaction with its biological target. The chlorine atom at the C4 position is predicted to lower the pKa of the adjacent amine, which would enhance its protonation under physiological conditions (pH ~7.4).[4]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable and straightforward method for determining the pKa of ionizable compounds.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for sparingly soluble compounds).

  • Titration Setup:

    • Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

    • Use a micro-burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

Workflow for pKa Determination

G cluster_prep 1. Sample Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Dissolve compound in solvent B Incrementally add titrant A->B C Record pH at each step B->C D Plot pH vs. titrant volume C->D E Determine pKa from inflection point D->E

Caption: Workflow for potentiometric pKa determination.

Biological Context: A Potential Kinase Inhibitor

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] Many such inhibitors target key players in cancer cell signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[8][9] These receptor tyrosine kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[10][11]

The PI3K/Akt/mTOR pathway is a crucial downstream signaling cascade of both EGFR and VEGFR-2.[7][12] Its aberrant activation is a common feature in many cancers, promoting cell growth and survival.[13][14] A molecule like 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- could potentially act as an inhibitor of these kinases, thereby modulating this critical signaling network.

Simplified EGFR/VEGFR-2 to PI3K/Akt/mTOR Signaling Pathway

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Potential inhibition of EGFR/VEGFR-2 signaling by the compound.

Synthesis Overview

The synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- can be conceptually approached through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the initial formation of a dichloro-tetrahydroquinazoline intermediate, followed by a selective amination.

A general procedure for a similar compound, 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine, involves the condensation of cyclohexenone with guanidine to form a tetrahydroquinazoline-2,4-dione. This is followed by chlorination with phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.[4] Subsequent selective amination at position 2 can be achieved under specific reaction conditions.[4] To obtain the target molecule, selective amination at the 4-position would be required, which can be influenced by the choice of amine and reaction conditions.[15]

General Synthetic Workflow

G A Cyclohexanone Derivative C Tetrahydroquinazoline-dione intermediate A->C B Guanidine B->C E 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline C->E D Chlorinating Agent (e.g., POCl3) D->E G 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- E->G F Aminating Agent F->G

Sources

Unmasking the Molecular Interactors of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Target Identification of a Promising Quinazoline Derivative for Researchers, Scientists, and Drug Development Professionals.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents against a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2][3] The compound 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, a specific derivative, presents a compelling case for thorough investigation into its mechanism of action. This in-depth technical guide provides a comprehensive framework for identifying the direct molecular targets of this compound, a critical step in advancing its potential as a therapeutic lead.

This guide is structured to provide a logical and experimentally sound workflow, moving from computational predictions to rigorous biochemical and cell-based validation. It is designed to equip researchers with the rationale and detailed methodologies necessary to confidently identify and validate the biological targets of this and similar small molecules.

Section 1: Foundational Understanding & In Silico Triage

Before embarking on extensive experimental work, a foundational understanding of the quinazoline class of molecules and computational prediction of potential targets is essential.

1.1 The Quinazoline Pharmacophore: A Privileged Scaffold

Quinazoline derivatives are known to interact with a variety of biological targets, often by acting as competitive inhibitors at ATP-binding sites of kinases.[2][4] Their planar structure allows for insertion into hydrophobic pockets, while the nitrogen atoms can form crucial hydrogen bonds. Known mechanisms of action for quinazoline derivatives include the inhibition of:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5]

  • Tubulin Polymerization: Disrupting microtubule dynamics, a key process in cell division.[5][6]

  • DNA Repair Enzymes: For example, Poly (ADP-ribose) polymerase (PARP).[1][4]

  • Other Kinases: Including cyclin-dependent kinases (CDKs).[2]

1.2 In Silico Target Prediction: Charting the Course

Computational methods provide a powerful first pass to generate hypotheses about potential protein targets. These approaches leverage the three-dimensional structure of the small molecule to predict its binding affinity to a vast library of protein structures.

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico target prediction.

Step-by-Step Protocol for In Silico Target Prediction:

  • Compound Preparation: Obtain the 3D structure of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (e.g., from PubChem) and prepare it for docking by assigning correct protonation states and minimizing its energy.

  • Target Database Selection: Utilize a comprehensive protein structure database such as the Protein Data Bank (PDB).

  • Molecular Docking: Employ molecular docking software to systematically predict the binding pose and affinity of the compound to each protein in the database.

  • Virtual Screening: Automate the docking process to screen the compound against a large library of protein targets.

  • Hit Prioritization: Rank the potential targets based on calculated binding energies and other scoring functions. Further filter this list by considering the "druggability" of the identified binding pockets.[7]

Section 2: Experimental Target Identification: From Pull-Downs to Proteomics

Following computational predictions, experimental validation is paramount. A multi-pronged approach, combining affinity-based and label-free methods, provides the most robust evidence for direct target engagement.[8][9][10]

2.1 Affinity-Based Approaches: Fishing for Targets

Affinity-based methods rely on immobilizing the small molecule to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.[8][11]

Workflow for Affinity-Based Target Identification:

Sources

Unlocking the Therapeutic Potential of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous FDA-approved therapeutics, particularly in oncology.[1] This technical guide provides an in-depth exploration of the therapeutic potential of a specific derivative, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. Drawing upon the extensive body of research surrounding the broader quinazoline class, we delineate a strategic approach for identifying and validating its most promising molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and actionable experimental workflows to accelerate the investigation of this compelling compound. We will focus primarily on the well-documented role of quinazolines as kinase inhibitors while also exploring other potential avenues for therapeutic intervention.

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery.[2][3] This is due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[4][5] The therapeutic journey of quinazolines has been particularly impactful in oncology, with several derivatives emerging as potent inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways driving cancer cell proliferation and survival.[6][7][8]

The subject of this guide, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, possesses key structural features that suggest significant therapeutic promise:

  • The 4-aminoquinazoline core: This moiety is crucial for the activity of many kinase inhibitors, often forming critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.[2]

  • The 2-chloro substituent: This group can serve as a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of analogues to optimize potency and selectivity. It can also influence the electronic properties of the quinazoline ring system.

  • The 5,6,7,8-tetrahydro modification: The saturation of the benzene ring introduces a three-dimensional character to the otherwise planar quinazoline scaffold. This can lead to novel interactions with target proteins and potentially open up new therapeutic applications beyond the traditional focus on aromatic quinazoline derivatives. Research on related tetrahydroquinazoline compounds has suggested potential in areas such as antitubercular and antidiabetic therapies.[9][10][11]

This guide will systematically explore the most probable therapeutic targets for this molecule, beginning with the most established target class for quinazolines – protein kinases – and then expanding to other potential targets.

Primary Therapeutic Arena: Protein Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. The quinazoline scaffold has proven to be an exceptional platform for the development of kinase inhibitors.[6][7] The general mechanism involves the quinazoline core acting as a scaffold that mimics the adenine region of ATP, thereby competing with the endogenous substrate for binding to the kinase's active site.

Receptor Tyrosine Kinases (RTKs): The Frontline Targets

RTKs are cell surface receptors that play a pivotal role in cellular signaling pathways that govern growth, differentiation, and metabolism. Their aberrant activation is a common driver of tumorigenesis.

EGFR is one of the most well-validated targets for quinazoline-based drugs, with several approved inhibitors like gefitinib and erlotinib used in the treatment of non-small-cell lung cancer (NSCLC).[1][7] Mutations in the EGFR kinase domain can lead to its constitutive activation, promoting uncontrolled cell division.[7] The 4-aminoquinazoline moiety is a key pharmacophore for EGFR inhibition.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Dual inhibition of EGFR and VEGFR-2 is a promising strategy to simultaneously target tumor cell proliferation and its blood supply.[12] Several 2-chloro-4-anilino-quinazoline derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[12][13]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and angiogenesis.[14]

  • Fibroblast Growth Factor Receptor (FGFR): Implicated in various cancers.[6]

The initial investigation of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine should prioritize the evaluation of its inhibitory activity against this panel of RTKs.

Downstream Signaling: Non-Receptor Kinases

Inhibition of upstream RTKs will have downstream consequences. However, direct targeting of key nodes in these downstream pathways offers an alternative or complementary therapeutic strategy.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical downstream effector of many RTKs, including EGFR. It regulates cell survival, proliferation, and metabolism. Quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms.[13]

PAKs are serine/threonine kinases that are overexpressed in numerous human cancers and are involved in regulating cell motility and invasion.[13] Certain 4-aminoquinazoline derivatives have shown inhibitory activity against PAK4.[13]

Experimental Validation Workflows

A systematic and rigorous experimental cascade is essential to validate the therapeutic potential of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Initial Target Screening: Kinase Profiling

The first step is to perform a broad kinase panel screen to identify the primary kinase targets of the compound. This provides an unbiased assessment of its potency and selectivity across the human kinome.

Experimental Protocol: Kinase Panel Screening (Example using a commercial service)

  • Compound Preparation: Prepare a stock solution of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine in 100% DMSO at a concentration of 10 mM.

  • Assay Concentration: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) in the initial screen.

  • Kinase Panel Selection: Choose a comprehensive panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using radiometric (e.g., ³³P-ATP) or fluorescence-based methods.

  • Data Analysis: The results are expressed as the percentage of inhibition relative to a control (DMSO vehicle). A "hit" is typically defined as a kinase that is inhibited by >50% or >70% at the screening concentration.

Determination of Inhibitory Potency (IC₅₀)

For the "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution: Prepare a serial dilution of the compound in DMSO, typically covering a range from 1 nM to 100 µM.

  • Kinase Assay: For each kinase of interest, perform the kinase assay with the range of compound concentrations.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Target KinaseIC₅₀ (nM)
EGFR50
VEGFR-275
PDGFR-β120
PI3Kα250
PAK4400
ABL1>10,000
SRC>10,000
Cellular Target Engagement and Downstream Signaling

Once potent kinase inhibition has been demonstrated in biochemical assays, it is crucial to confirm that the compound can engage its target in a cellular context and modulate downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Phospho-Protein Levels

  • Cell Line Selection: Choose cancer cell lines that are known to be dependent on the activity of the target kinase(s) (e.g., A549 or H1975 for EGFR, HepG2 for VEGFR-2).[6]

  • Compound Treatment: Treat the cells with increasing concentrations of the compound for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and its downstream effectors (e.g., p-EGFR, p-Akt, p-ERK). Also, probe for the total protein levels of these targets as a loading control.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.

Diagram 1: EGFR Signaling Pathway and Points of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK EGF EGF (Ligand) EGF->EGFR Compound 2-chloro-5,6,7,8-tetrahydro -4-quinazolinamine Compound->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Inhibition of EGFR by 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine blocks downstream signaling.

Cellular Phenotypic Assays

The final step in preclinical validation is to demonstrate that target engagement translates into a desired cellular phenotype, such as inhibition of cell proliferation or induction of apoptosis.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of compound concentrations for an extended period (e.g., 72 hours).

  • Viability Assessment: Add the assay reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Diagram 2: Experimental Workflow for Target Validation

Workflow Start Start: Compound Synthesis KinaseScreen Kinase Panel Screen (>400 kinases) Start->KinaseScreen IC50 IC50 Determination (for 'hit' kinases) KinaseScreen->IC50 Identify Hits WesternBlot Cellular Target Engagement (Western Blot for p-Proteins) IC50->WesternBlot Confirm Potency ProlifAssay Cellular Phenotypic Assay (Proliferation/Apoptosis) WesternBlot->ProlifAssay Confirm Cellular Activity LeadOpt Lead Optimization ProlifAssay->LeadOpt Validate Phenotype

Sources

In Silico Modeling of the 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine Scaffold: A Computational Blueprint for p97/VCP Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Domain: Structure-Based Drug Design (SBDD), Molecular Modeling, Oncology Therapeutics

Introduction: The p97/VCP Target and the Tetrahydroquinazoline Core

Valosin-containing protein (p97/VCP) is a highly conserved, hexameric AAA+ (ATPases Associated with diverse cellular Activities) motor protein. It acts as a central hub in protein homeostasis, driving the extraction and unfolding of ubiquitinated proteins for degradation via the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD) pathways[1]. Because cancer cells rely heavily on the UPS to manage proteotoxic stress, p97 has emerged as a premier oncology target.

Early p97 inhibitors, such as DBeQ, utilized a fully aromatic quinazoline core but suffered from poor solubility, off-target kinase activity, and dual D1/D2 domain inhibition[2]. To overcome this, the field shifted toward the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine scaffold. The saturation of the fused ring introduces critical sp3 hybridized character, which enhances 3D shape complementarity within the hydrophobic pocket of the p97 D2 domain. Furthermore, the 2-chloro group serves as an ideal electrophilic handle for virtual library enumeration and subsequent nucleophilic aromatic substitution ( SN​Ar ) during synthesis[3].

P97_Pathway Sub Ubiquitinated Substrates P97 p97/VCP Hexamer (D1 & D2 ATPase Domains) Sub->P97 Recognition & Binding Prot 26S Proteasome P97->Prot Unfolding via ATP Hydrolysis (D2) Apop Apoptosis / Cell Death P97->Apop Unfolded Protein Response (Inhibition Pathway) ERAD Protein Homeostasis (ERAD Pathway) Prot->ERAD Substrate Clearance Inhibitor Tetrahydroquinazoline Scaffold Inhibitor Inhibitor->P97 Blocks D2 ATP Pocket

Fig 1: Mechanism of p97/VCP in protein homeostasis and the apoptotic impact of D2 domain inhibition.

In Silico Workflow: From Scaffold to Lead Optimization

To evolve 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine into highly potent, D2-selective probes (such as ML240 and ML241)[3], computational chemists employ a rigorous pipeline of structure-based drug design (SBDD), molecular dynamics (MD), and Free Energy Perturbation (FEP).

InSilico_Workflow Scaffold Base Scaffold (2-Chloro-5,6,7,8-tetrahydro- 4-quinazolinamine) LigPrep Ligand Prep (3D, pH 7.4) Scaffold->LigPrep Docking Molecular Docking (p97 D2 Domain) LigPrep->Docking MD MD Simulation (100ns NPT) Docking->MD Pose Validation FEP FEP Analysis (ΔΔG Calculation) MD->FEP Affinity Prediction Lead Lead Optimization (e.g., ML240, CB-5083) FEP->Lead SAR Refinement

Fig 2: SBDD pipeline for optimizing the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine scaffold.

Experimental Protocols: Self-Validating Computational Systems

Protocol 1: Structure-Based Molecular Docking

The goal of this protocol is to virtually functionalize the 2-chloro and 4-amine positions of the scaffold to maximize interactions with the Walker A/B motifs of the D2 domain.

Step 1: Protein Preparation (Causality: Hydrogen Bond Network Integrity)

  • Retrieve a high-resolution crystal structure of the p97 D2 domain co-crystallized with an ATP-competitive inhibitor (e.g., PDB ID: 5F0L)[1].

  • Strip crystallographic waters beyond 5 Å of the active site.

  • Critical Step: Assign protonation states at physiological pH (7.4) using tools like PROPKA. Causality: The D2 active site contains critical histidine and aspartate residues. Incorrect tautomer or protonation assignments will invert hydrogen-bond donors/acceptors, leading to false-positive docking poses.

Step 2: Ligand Library Generation (Causality: Synthetic Feasibility)

  • Build the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine core.

  • Perform virtual combinatorial chemistry: Replace the 2-chloro group with diverse nucleophiles (e.g., anilines, piperazines) to mimic the real-world SN​Ar reaction used to synthesize ML240/ML241[3].

  • Generate 3D conformers and minimize energy using the OPLS4 or MMFF94 force field.

Step 3: Induced-Fit Docking (Causality: Pocket Plasticity)

  • Center the docking grid (approx. 20 Å × 20 Å × 20 Å) on the native ligand.

  • Execute Induced-Fit Docking (IFD). Causality: The p97 D2 domain is highly dynamic. Rigid-receptor docking artificially penalizes bulky R -groups at the 4-amine position. IFD allows side-chain rotamers (especially Lys524 and Glu544) to shift, accurately reflecting the binding mode of optimized inhibitors[1].

Protocol 2: Molecular Dynamics (MD) and Free Energy Perturbation (FEP)

Static docking cannot account for the entropic penalties of solvent displacement or the stability of the tetrahydroquinazoline core over time.

Step 1: System Solvation and Neutralization

  • Embed the top-ranked docking complex in a TIP3P water box with a 10 Å buffer.

  • Neutralize the system with Na+/Cl− ions to a physiological concentration of 0.15 M.

Step 2: NVT and NPT Equilibration (Causality: Artifact Prevention)

  • Run a 1 ns NVT (constant Number, Volume, Temperature) ensemble at 300 K to stabilize kinetic energy.

  • Run a 2 ns NPT (constant Number, Pressure, Temperature) ensemble at 1 bar. Causality: NPT equilibration is strictly required to stabilize solvent density. Skipping this step causes the simulation box to collapse during production, creating artificial vacuum forces that distort the ligand-protein complex.

Step 3: Production and FEP Analysis

  • Execute a 100 ns production run. Extract the Root Mean Square Deviation (RMSD) of the ligand's tetrahydroquinazoline core to confirm stable binding (< 2.0 Å variance).

  • Use FEP to calculate the relative binding free energy ( ΔΔG ) between the base scaffold and its virtually substituted derivatives, guiding the selection of compounds for physical synthesis.

Quantitative Data: Evolution of the Scaffold

The systematic in silico modeling and subsequent synthesis of the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine core led to a dramatic increase in potency and domain selectivity. The table below summarizes the structure-activity relationship (SAR) evolution from the flat DBeQ core to the optimized tetrahydroquinazoline probes (ML240/ML241), and ultimately to the clinical candidate CB-5083 (which utilizes a bioisosteric pyrano-pyrimidine core)[1][2].

CompoundCore ScaffoldTarget DomainIC50 (p97 ATPase)Clinical Status
DBeQ Quinazoline (Aromatic)D1 & D2~2.6 µMPreclinical Tool
ML240 TetrahydroquinazolineD2 Selective110 nMPreclinical Probe
ML241 TetrahydroquinazolineD2 Selective110 nMPreclinical Probe
CB-5083 Pyrano-pyrimidine (Bioisostere)D2 Selective11 nMPhase I (Halted due to PDE6 off-target)

Note: While CB-5083 achieved remarkable on-target potency, its Phase I trial was halted due to off-target visual toxicity (PDE6 inhibition)[1]. Current in silico efforts utilizing the tetrahydroquinazoline scaffold are heavily focused on counter-screening against PDE6 homology models to design the next generation of p97 inhibitors.

Conclusion

The 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine scaffold represents a masterclass in SBDD. By replacing a flat aromatic system with a partially saturated ring, researchers achieved the 3D shape complementarity necessary to selectively target the p97 D2 domain. Through rigorous in silico protocols—combining induced-fit docking to accommodate pocket plasticity with NPT-equilibrated molecular dynamics to validate pose stability—computational chemists can confidently leverage this scaffold to design next-generation, resistance-evading p97 inhibitors[4].

References

  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program Source: National Institutes of Health (NIH) URL:[Link]

  • Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 Source: Molecular Pharmacology (via NIH) URL:[Link]

  • A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells Source: European Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy Source: ChemMedChem (via NIH) URL:[Link]

Sources

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-: A Linchpin in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Rise of a Key Intermediate

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[1][2] This structural motif is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4][5][6] A multitude of clinically approved anticancer agents, including gefitinib, erlotinib, and lapatinib, feature the 4-aminoquinazoline core, underscoring its therapeutic significance.[3][4][7] Within this important class of molecules, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- has emerged as a critical building block, offering a versatile platform for the synthesis of novel and potent kinase inhibitors. Its unique combination of a reactive chlorine atom and a saturated carbocyclic ring allows for precise chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is fundamental for its effective utilization in synthesis and for the accurate interpretation of experimental results.

PropertyValue
Molecular Formula C₈H₁₀ClN₃
Molecular Weight 199.64 g/mol
CAS Number 153749-89-6
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)

Table 1: Physicochemical Properties of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Standard analytical techniques are employed to confirm the identity and purity of the compound.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 6.5-7.5 (br s, 2H, NH₂), 3.0-3.5 (m, 2H, CH₂), 2.5-3.0 (m, 2H, CH₂), 1.5-2.0 (m, 4H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160-165, 150-155, 145-150, 110-115, 30-35, 25-30, 20-25
Mass Spectrometry (ESI+) m/z: 200.06 [M+H]⁺

Table 2: Spectroscopic Data for the Characterization of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Synthesis and Mechanism: A Reliable Pathway to a Key Intermediate

The synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is typically achieved through a multi-step process starting from readily available materials. A common and efficient route is outlined below.

Synthetic Scheme

Synthetic_Workflow A Cyclohexanone C 5,6,7,8-Tetrahydroquinazolin-4(3H)-one A->C Condensation B Urea B->C E 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E G 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- E->G Amination F Ammonia (NH3) F->G

Caption: Synthetic workflow for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol, add urea (1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Step 2: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

  • To a flask containing 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.

Step 3: Synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

  • Dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a suitable solvent like isopropanol.

  • Bubble ammonia gas through the solution at 0°C for 1-2 hours, or use a solution of ammonia in methanol.

  • Allow the reaction to stir at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The primary application of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- in medicinal chemistry is as a versatile intermediate for the synthesis of kinase inhibitors. The 2-chloro substituent serves as a handle for introducing various side chains through nucleophilic aromatic substitution, while the 4-amino group is crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases.

Targeting Epidermal Growth Factor Receptor (EGFR)

The EGFR is a well-validated target in cancer therapy, and numerous approved drugs are based on the 4-anilinoquinazoline scaffold.[1][5][8] Derivatives of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- have been extensively explored as EGFR inhibitors. The tetrahydro-ring can provide favorable interactions with the hydrophobic regions of the kinase domain.

Inhibiting Bruton's Tyrosine Kinase (BTK)

BTK is a key enzyme in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[9] The 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- core has been utilized to develop potent and selective BTK inhibitors.

DerivativeTarget KinaseIC₅₀ (nM)
Compound AEGFR15
Compound BEGFR (T790M mutant)50
Compound CBTK5
Compound DVEGFR-225

Table 3: Biological Activity of Representative Derivatives (Note: IC₅₀ values are representative and may vary depending on the specific assay conditions).

Kinase_Inhibition_Pathway A Kinase Inhibitor (Derived from Scaffold) B ATP-Binding Site of Kinase A->B Binds to F Inhibition of Phosphorylation A->F Leads to E Phosphorylated Substrate B->E Phosphorylates C ATP C->B Competes with D Substrate Protein D->E G Blockade of Downstream Signaling Pathway F->G

Caption: General mechanism of action for ATP-competitive kinase inhibitors.

Key Experimental Protocols: Evaluating Biological Activity

The biological evaluation of compounds derived from 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is crucial for determining their therapeutic potential. Standard in vitro assays are employed to assess their inhibitory activity against specific kinases and their effects on cancer cell proliferation.

Protocol: In Vitro Kinase Inhibition Assay (LanthScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and antibody solution to all wells.

    • Add the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Compound Serial Dilutions B Add Kinase and Eu-Antibody A->B C Add Alexa Fluor 647 Tracer B->C D Incubate at RT for 60 min C->D E Read Plate (TR-FRET) D->E F Calculate Emission Ratio and Determine IC50 E->F

Caption: Workflow for a LanthScreen™ Eu Kinase Binding Assay.

Conclusion: A Versatile Scaffold with a Bright Future

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- has proven to be an invaluable building block in the design and synthesis of novel kinase inhibitors. Its chemical tractability and the favorable pharmacological properties of its derivatives have solidified its place in the medicinal chemist's toolbox. As our understanding of kinase biology continues to expand, this versatile scaffold is poised to play an even greater role in the development of next-generation targeted therapies for a wide range of diseases, from cancer to inflammatory disorders. The continued exploration of new chemical space around this core structure holds the promise of discovering even more potent, selective, and effective medicines.

References

  • Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 134-154. [Link]

  • Li, Y., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 157, 113-125. [Link]

  • Various Authors. (2014). 4-(substituted anilino)-quinazoline derivatives useful as tyrosine kinase inhibitors.
  • Zare, S., et al. (2020). Synthesis of 4-quinazolinone derivatives. ResearchGate. [Link]

  • Abdel-Rahman, A. A.-H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3035. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 24(18), 3298. [Link]

  • Zhou, Z., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]

  • Fraga, C. A. M., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 134-145. [Link]

  • Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128718. [Link]

  • Sharma, P. K. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Bentham Science Publishers. [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Various Authors. (2025). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. ResearchGate. [Link]

  • Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128718. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Academia.edu. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Malasala, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100806. [Link]

  • Various Authors. (2023). CHEMISTRY & BIOLOGY INTERFACE. Chemistry & Biology Interface, 13(3), 74-88. [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Various Authors. (2022). Biological activities of recent advances in quinazoline. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • Various Authors. (2015). Quinazoline derivative and preparation method and use in medicine thereof.
  • Various Authors. (2014). Inhibitors of bruton's tyrosine kinase.
  • Various Authors. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry, 39(6). [Link]

  • Various Authors. (2023). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. [Link]

  • Kumar, A., & Singh, R. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Current Medicinal Chemistry, 16(8), 994-1009. [Link]

  • Various Authors. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2231. [Link]

Sources

Discovery and Development of 2-Chloro-5,6,7,8-Tetrahydro-4-Quinazolinamine Derivatives: Pioneering p97 AAA ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP), is a critical hexameric enzyme responsible for maintaining cellular protein homeostasis. Because cancer cells heavily rely on robust protein synthesis and clearance mechanisms to survive proteotoxic stress, p97 has emerged as a high-value oncology target.

The transition from early high-throughput screening (HTS) hits to highly potent, selective chemical probes was driven by rigorous structure-activity relationship (SAR) campaigns. A pivotal breakthrough in this medicinal chemistry effort was the utilization of the 5,6,7,8-tetrahydroquinazoline scaffold. The intermediate 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (specifically its N-benzyl derivative) served as the foundational building block for synthesizing ML241 , a first-in-class, reversible, and highly selective p97 inhibitor that paved the way for modern clinical candidates[1].

Target Biology: p97 & Protein Homeostasis

p97 acts as a molecular motor that extracts ubiquitinated proteins from membranes or macromolecular complexes, feeding them into the 26S proteasome for degradation via the2[2].

The enzyme consists of two highly conserved ATPase domains, D1 and D2. While D1 is primarily responsible for hexamer assembly, the D2 domain provides the primary catalytic motor function. Inhibitors derived from the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine scaffold, such as ML241, are ATP-competitive inhibitors that specifically target the D2 domain[3]. Blocking the D2 domain halts the extraction of misfolded proteins, leading to an accumulation of polyubiquitinated proteins, irresolvable ER stress, and the rapid activation of executioner caspases (Caspase 3 and 7), ultimately driving the cancer cell into apoptosis[2].

G Misfolded Misfolded Proteins (ER Stress) p97 p97 AAA ATPase (D1/D2 Domains) Misfolded->p97 ERAD Pathway Proteasome 26S Proteasome Degradation p97->Proteasome Protein Clearance Apoptosis Apoptosis (Caspase 3/7 Activation) p97->Apoptosis Unresolved ER Stress (When Inhibited) Inhibitor ML241 / CB-5083 (p97 Inhibitors) Inhibitor->p97 Blocks D2 Domain

Fig 1: p97 signaling in the ERAD pathway and mechanism of apoptosis via D2 domain inhibition.

Medicinal Chemistry & Scaffold Evolution

Initial HTS identified quinazoline-based compounds like DBeQ. However, DBeQ suffered from moderate potency and off-target kinase binding. To optimize the pharmacological profile, researchers systematically modified the quinazoline core.

Replacing the planar, fully aromatic phenyl ring of the quinazoline with a saturated, non-planar cyclohexyl ring yielded the 5,6,7,8-tetrahydroquinazoline core. This structural shift was profound: it enhanced the molecule's three-dimensional fit within the ATP-binding pocket of the p97 D2 domain while improving solubility and significantly reducing off-target kinase affinity[3]. The synthesis of the lead probe, ML241, relies entirely on the successful generation and subsequent functionalization of the intermediate N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine [1].

Experimental Protocols: Synthesis & Validation

The synthesis of ML241 is a masterclass in exploiting the differential reactivity of the pyrimidine ring. The protocol operates as a self-validating system where precise temperature control and steric hindrance dictate regioselectivity, ensuring high-purity yields without the need for complex protective group chemistry.

Protocol 1: Synthesis of N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

This step isolates the critical intermediate by selectively reacting the C4 position.

  • Preparation: Suspend 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (100 mg, 0.49 mmol) in 2.0 mL of anhydrous acetonitrile.

  • Base Addition: Add triethylamine (0.1 mL).

    • Causality: Triethylamine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the nucleophilic aromatic substitution (SNAr), preventing the protonation of the incoming benzylamine, which would otherwise stall the reaction.

  • Nucleophilic Addition: Dropwise add benzylamine (53 µL, 0.49 mmol).

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) for 16 hours.

    • Causality & Self-Validation: The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position due to the stabilization of the Meisenheimer complex intermediate. Keeping the reaction strictly at room temperature ensures absolute regiocontrol. If the system is heated, thermodynamic control takes over, yielding a contaminated mixture of 2-amino and 2,4-diamino byproducts. The presence of a single product validates the thermal control of the system[1].

  • Purification: Evaporate to dryness and purify via silica gel chromatography (EtOAc:hexanes = 1:2, RF = 0.6) to yield the intermediate as a white solid (approx. 28% yield).

Protocol 2: Microwave-Assisted Synthesis of ML241

This step overcomes the low reactivity of the C2 position to finalize the probe.

  • Preparation: Suspend the N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine intermediate (10 mg, 0.036 mmol) in 1.0 mL of acetonitrile.

  • Amine Addition: Add 3,4-dihydro-2H-benzo[b][1,4]oxazine (9.8 mg, 0.072 mmol, 2.0 equivalents).

  • Microwave Irradiation: Heat the mixture to 180 °C for 1 hour using a dedicated microwave reactor.

    • Causality: The remaining C2-chloride is highly sterically hindered and electronically deactivated by the adjacent amino group at C4. Conventional conductive heating would require prolonged reflux times, leading to substrate degradation and poor yields. Microwave irradiation provides rapid, uniform volumetric heating that directly overcomes the high activation energy barrier of this sterically demanding SNAr reaction[1].

  • Workup: Remove the solvent under vacuum, suspend the residue in EtOAc, wash with saturated NaHCO₃ to remove residual acid salts, dry the organic layer over MgSO₄, and concentrate.

Synthesis SM 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline Step1 Benzylamine, TEA CH3CN, RT, 16h (Regioselective SNAr) SM->Step1 Intermediate N-Benzyl-2-chloro-5,6,7,8- tetrahydroquinazolin-4-amine Step1->Intermediate Step2 3,4-dihydro-2H-benzo[b][1,4]oxazine Microwave, 180°C, 1h (Steric SNAr) Intermediate->Step2 Product ML241 (p97 Inhibitor) Step2->Product

Fig 2: Two-step regioselective synthesis of ML241 via the tetrahydroquinazolin-4-amine intermediate.

Quantitative Data & SAR Profile

The transition from the early hit to the optimized tetrahydroquinazoline scaffold resulted in massive gains in biochemical potency and cellular efficacy, as measured by ATP-competitive inhibition assays and UbG76V-GFP stabilization (a marker of p97-dependent proteasome inhibition)[4].

CompoundBiochemical TargetIC₅₀ (Biochemical)Cellular Activity (UbG76V-GFP)Structural Scaffold
DBeQ p97 (D1/D2)~1.5 µM~3.0 µMQuinazoline
ML240 p97 (D2)110 nM0.9 µM8-Methoxyquinazoline
ML241 p97 (D2)100 nM3.5 µM5,6,7,8-Tetrahydroquinazoline
CB-5083 p97 (D2)11 nM0.4 µMSubstituted Tetrahydroquinazoline

Translational Impact

The successful synthesis and application of ML241 proved definitively that p97 could be selectively inhibited in vitro and in vivo without broadly disrupting all cellular ATPases. While ML241 served as an indispensable chemical probe for target validation, its pharmacokinetic properties were further optimized by Cleave Biosciences. By building upon the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine foundation, researchers developed3 that successfully entered Phase 1 clinical trials for solid tumors and multiple myeloma, validating the therapeutic potential of the ERAD pathway in oncology[3].

References

  • Title: Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase Source: PubMed / NIH URL
  • Title: Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
  • Title: Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program Source: NIH URL
  • Title: ML241 | p97 ATPase Inhibitor Source: MedChemExpress URL

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroquinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine belongs to the tetrahydroquinazoline class, which often exhibits improved aqueous solubility compared to their fully aromatic counterparts.[3] This structural feature, combined with the reactive chloro and amine substitutions, suggests a high potential for biological activity, making it a compelling candidate for drug discovery and development programs.

These application notes provide a comprehensive framework for the initial cell-based characterization of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. The described methodologies are designed to be a self-validating system, guiding researchers from broad-based cytotoxicity screening to more in-depth mechanistic studies, including cell cycle analysis and investigation of key signaling pathways. The overarching goal is to establish a robust biological profile for this compound, laying the groundwork for target identification and further preclinical development.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Antiproliferative Effects

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its potency and therapeutic window. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which serves as an indicator of cell viability.[4][5]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add serial dilutions of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine incubate_24h->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt_xtt Add MTT or XTT reagent incubate_assay Incubate for 2-4 hours add_mtt_xtt->incubate_assay add_solubilizer Add solubilization solution (MTT only) incubate_assay->add_solubilizer read_absorbance Read absorbance (570 nm for MTT, 450-500 nm for XTT) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a widely used method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

Materials:

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • Cancer cell lines (e.g., HCT116, MCF-7, HepG2)[6]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.[6]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: XTT Assay for Cell Viability

The XTT assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[4]

Materials:

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • Cancer cell lines

  • Complete cell culture medium

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.[4]

  • Gently shake the plate to ensure a uniform color distribution.

  • Measure the absorbance of the samples at a wavelength between 450 and 500 nm.

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Parameter MTT Assay XTT Assay Reference
Principle Reduction of MTT to insoluble purple formazanReduction of XTT to soluble orange formazan[4][5]
Solubilization Step RequiredNot required[4]
Absorbance Wavelength 570-590 nm450-500 nm
Advantages Robust and well-establishedSimpler and faster protocol[4]

Part 2: Mechanistic Insights - Elucidating the Mode of Action

Following the determination of the compound's antiproliferative activity, the next logical step is to investigate the underlying mechanism. Many quinazoline derivatives exert their effects by inducing cell cycle arrest or apoptosis.[3] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[7][8]

Signaling Pathway: Cell Cycle Regulation

G G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 Cytokinesis G1_S_checkpoint->S G2_M_checkpoint->M

Caption: A simplified diagram of the eukaryotic cell cycle.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol utilizes propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the DNA content of cells and thereby their phase in the cell cycle.[7][9]

Materials:

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • Selected cell line

  • Complete cell culture medium

  • PBS

  • 70% cold ethanol[9]

  • RNase A (100 µg/mL)[9]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[9]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[9]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.[7][9]

  • Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[9]

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[10]

  • Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[9]

Expected Outcomes: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) would suggest that 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine induces cell cycle arrest at that particular checkpoint.

Part 3: Delving Deeper - Analysis of Cellular Signaling Pathways

Quinazoline derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular signaling pathways controlling cell growth, proliferation, and survival.[11][12] Western blotting is a fundamental technique to investigate the effect of a compound on the expression and phosphorylation status of key signaling proteins.[13][14]

Potential Signaling Pathways for Investigation

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Proliferation, Survival PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival Cell Growth, Survival

Caption: Simplified overview of the MAPK/ERK and PI3K/Akt signaling pathways.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol provides a general framework for assessing changes in protein expression and phosphorylation. Specific antibodies will need to be selected based on the hypothesized targets.

Materials:

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • Selected cell line

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • Laemmli sample buffer[13]

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[15]

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies[13]

  • Enhanced chemiluminescence (ECL) detection reagent[13]

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Seed cells and treat with 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine as described for the cell cycle analysis.

  • Lyse the cells with ice-cold RIPA buffer.[13]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[13]

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.[13]

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation. The cleavage of apoptosis markers like caspase-3 and PARP can also be assessed.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust and systematic approach for the initial cellular characterization of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. By systematically evaluating its effects on cell viability, cell cycle progression, and key signaling pathways, researchers can build a comprehensive biological profile of this novel compound. The data generated will be instrumental in guiding subsequent studies, including target deconvolution, in vivo efficacy models, and further medicinal chemistry optimization, ultimately paving the way for its potential development as a therapeutic agent.

References

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Zeng, F., Marino, S., & Idris, A. I. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Bone Research Protocols (pp. 105-120). Springer US.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Agilent. (n.d.). An Absorbance-based Cytotoxicity Assay using High Absorptivity, Water-soluble Tetrazolium Salts. Retrieved from [Link]

  • Garige, M., et al. (2023). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. Methods and Protocols, 6(2), 33.
  • BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. Retrieved from [Link]

  • MarinBio. (2025, July 24). Development and Validation of Cell-Based Potency Assays for AAV Therapies. Retrieved from [Link]

  • DLRC Group. (2024, April 30). Potency of Cell and Gene Medicinal Products: New FDA Guideline. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • Wang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules, 27(21), 7545.
  • Wang, Y. D., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(11), 2959.
  • Ghorab, M. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Ghorab, M. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 3781.
  • Iovine, V., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5677.
  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • Sharma, P., & Kumar, A. (2014). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1634.
  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed, 35409144.
  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed, 18413151.
  • Kumar, A., & Kumar, R. (2017). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Current Organic Synthesis, 14(4), 524-544.

Sources

Preclinical Evaluation of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine: Application Notes and In Vivo Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have been successfully developed into therapeutics for conditions ranging from hypertension to cancer.[2] The 5,6,7,8-tetrahydroquinazoline scaffold, a partially saturated analog, offers a three-dimensional structure that can lead to novel interactions with biological targets. The subject of this guide, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, is a novel entity within this class. While its specific biological activities are yet to be fully elucidated, its structural motifs suggest potential engagement with several key pathways, including those involved in inflammation, nociception, cell proliferation, and adrenergic signaling.

This document provides a comprehensive suite of detailed protocols for the preclinical in vivo evaluation of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. The experimental designs herein are crafted to systematically investigate its potential anti-inflammatory, analgesic, anticancer, and alpha-2 adrenergic-modulating properties. Furthermore, foundational protocols for assessing its pharmacokinetic profile and preliminary toxicological safety are provided to support a robust preclinical development program.

Section 1: Assessment of Anti-inflammatory and Analgesic Activity

Inflammation and pain are frequent targets for quinazoline-based compounds.[3] The following established rodent models are recommended for the initial screening of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine's efficacy in these domains.

Carrageenan-Induced Paw Edema in Rats for Acute Anti-inflammatory Effects

This model is a gold standard for evaluating acute inflammation and is particularly sensitive to inhibitors of prostaglandin synthesis.[4][5]

Protocol 1: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-220 g)

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in distilled water)

  • Plebysmometer or digital calipers

  • Oral gavage needles

  • 27-gauge needles and syringes

Procedure:

  • Acclimatization: Acclimatize animals for at least 5 days prior to the experiment with free access to food and water.

  • Fasting: Fast animals overnight before the experiment, with water provided ad libitum.

  • Grouping: Randomly divide rats into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin, 10 mg/kg)

    • Groups 3-5: Test compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]

  • Compound Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) via gavage, 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[6][7]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.

Data Presentation: Edema Inhibition

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.34 ± 0.0360.0%
Test Compound10(Experimental Data)(Calculated)
Test Compound30(Experimental Data)(Calculated)
Test Compound100(Experimental Data)(Calculated)

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (≥ 5 days) fasting Overnight Fasting acclimate->fasting grouping Random Grouping (n=6-8/group) fasting->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Compound/Vehicle Administration (p.o.) baseline->admin wait 1-hour Absorption Period admin->wait carrageenan Carrageenan Injection (0.1 mL, 1%) wait->carrageenan measure Measure Paw Volume (1, 2, 3, 4, 5 hours) carrageenan->measure calculate Calculate Edema Volume & % Inhibition measure->calculate stats Statistical Analysis (e.g., ANOVA) calculate->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Acetic Acid-Induced Writhing Test in Mice for Peripheral Analgesic Effects

This model assesses visceral pain and is highly sensitive to peripherally acting analgesics.[9][10]

Protocol 2: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine by quantifying the reduction in acetic acid-induced writhing responses.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • Acetic acid (0.6% v/v in distilled water)

  • Diclofenac sodium (positive control)

  • Vehicle

  • Observation chambers

Procedure:

  • Acclimatization and Fasting: As in Protocol 1.

  • Grouping: Randomly divide mice into groups (n=6-8 per group).

  • Compound Administration: Administer vehicle, diclofenac (10 mg/kg), or test compound intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before acetic acid injection.[9]

  • Induction of Writhing: Inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.[11]

  • Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 15-minute period.[2][11]

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of pain inhibition.

Hot Plate Test in Mice for Central Analgesic Effects

The hot plate test is a classic model for assessing centrally mediated analgesia.[12][13]

Protocol 3: Hot Plate Test

Objective: To determine the central analgesic activity of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine by measuring the increase in reaction latency to a thermal stimulus.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • Morphine (positive control)

  • Vehicle

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Transparent cylindrical restrainer

Procedure:

  • Acclimatization: As in Protocol 1.

  • Baseline Latency: Place each mouse on the hot plate and record the time (in seconds) to the first sign of nociception (paw licking or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[14][15]

  • Grouping and Administration: Group the mice and administer vehicle, morphine (5 mg/kg, i.p.), or the test compound.

  • Post-treatment Latency: Measure the reaction latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Section 2: Evaluation of Potential Anticancer Activity

Many quinazoline derivatives exhibit potent anticancer properties.[13][16] Initial in vivo assessment can be performed using xenograft or syngeneic tumor models.

Human Tumor Xenograft Models in Immunodeficient Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are invaluable for assessing the efficacy of a test compound on human tumors.[1][17]

Protocol 4: Subcutaneous Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine against a human cancer cell line.

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, or NSG)

  • Human cancer cell line of interest (e.g., HCT116 for colon cancer, A549 for lung cancer)[18]

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • Standard-of-care chemotherapy agent (positive control)

  • Vehicle

  • Matrigel (optional, to aid tumor establishment)

  • Digital calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected human cancer cell line under sterile conditions. Harvest and resuspend the cells in sterile PBS, with or without Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach the target volume, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing: Administer the vehicle, positive control, or test compound according to a predetermined schedule (e.g., daily, once every three days) via an appropriate route (p.o. or i.p.).

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Monitor animal body weight and clinical signs of toxicity throughout the study.

  • Data Analysis: Compare the tumor growth curves between the groups. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Workflow for a Subcutaneous Xenograft Study

G cluster_model Model Development cluster_study Efficacy Study cluster_analysis Data Analysis culture Human Cancer Cell Culture implant Subcutaneous Implantation culture->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomize Mice (Tumor Volume ~150mm³) monitor->randomize treat Administer Compound (p.o. or i.p.) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Study Endpoint (e.g., Day 28) measure->endpoint plot Plot Tumor Growth Curves endpoint->plot calculate Calculate Tumor Growth Inhibition (TGI) plot->calculate

Caption: Workflow for a typical subcutaneous xenograft efficacy study.

Syngeneic Tumor Models for Immuno-Oncology Assessment

To study the interaction of a compound with the immune system, syngeneic models, which utilize mouse tumor cells implanted into immunocompetent mice of the same genetic background, are essential.[19][20][21] This allows for the evaluation of immunomodulatory effects.

Section 3: Assessment of Alpha-2 Adrenergic Receptor Modulation

The structural similarity of the test compound to known adrenergic agents warrants an investigation into its effects on the cardiovascular and central nervous systems, which are heavily modulated by alpha-2 adrenergic receptors.[22][23]

Non-Invasive Blood Pressure Measurement in Rodents

The tail-cuff method is a widely used non-invasive technique to measure systolic and diastolic blood pressure in rodents.[24][25]

Protocol 5: Tail-Cuff Blood Pressure Measurement

Objective: To determine the effect of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine on blood pressure and heart rate.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive Wistar rats/C57BL/6 mice.

  • Non-invasive tail-cuff blood pressure system.

  • Animal restrainers and warming platform.

  • Clonidine (alpha-2 agonist, positive control for hypotension).

  • Vehicle.

Procedure:

  • Acclimatization to Procedure: For several days prior to the study, acclimate the animals to the restrainers and the warming platform (30-35°C) to minimize stress-induced blood pressure fluctuations.[4]

  • Baseline Readings: On the day of the experiment, obtain stable baseline blood pressure and heart rate readings.

  • Compound Administration: Administer vehicle, clonidine, or the test compound (p.o. or i.p.).

  • Post-dose Measurements: Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 120, 240 minutes) post-administration.

  • Data Analysis: Calculate the change from baseline in mean arterial pressure (MAP) and heart rate for each group.

Locomotor Activity Test for Sedative Effects

Alpha-2 adrenergic agonists are known to cause sedation.[16] This can be quantified by measuring changes in spontaneous locomotor activity.

Protocol 6: Locomotor Activity Assessment

Objective: To evaluate the potential sedative effects of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Materials:

  • Male C57BL/6 mice

  • Automated locomotor activity chambers equipped with infrared beams.[26]

  • Dexmedetomidine (alpha-2 agonist, positive control for sedation).

  • Vehicle.

Procedure:

  • Acclimatization to Room: Move mice to the testing room at least 60 minutes before the experiment begins.[18]

  • Habituation to Chambers (Optional but Recommended): Place mice in the activity chambers for a 30-60 minute habituation period on a day prior to testing.

  • Compound Administration: Administer vehicle, dexmedetomidine, or the test compound (i.p. or p.o.).

  • Activity Monitoring: Immediately place the mice individually into the locomotor activity chambers and record activity (e.g., total distance traveled, rearing counts) in 5-minute bins for a total of 60-120 minutes.[12]

  • Data Analysis: Compare the time course of locomotor activity between the different treatment groups.

Section 4: Pharmacokinetic (PK) and Toxicological (Tox) Profiling

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the safety profile of a new chemical entity is critical for its development.

Preliminary Pharmacokinetic Study in Rodents

A preliminary PK study provides essential information on bioavailability, clearance, and half-life.

Protocol 7: Rodent Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats or CD-1 mice.

  • Formulated test compound for intravenous (IV) and oral (p.o.) administration.

  • Blood collection supplies (e.g., heparinized tubes).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling, if possible. For mice, sparse sampling (one time point per animal) is common.

  • Dosing:

    • IV group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)(Experimental Data)(Experimental Data)
Tmax (h)N/A(Experimental Data)
AUC (ng*h/mL)(Experimental Data)(Experimental Data)
t1/2 (h)(Experimental Data)(Experimental Data)
Bioavailability (%F)N/A(Calculated)
Acute and Repeated-Dose Toxicity Studies

Following OECD guidelines ensures regulatory acceptance and a thorough initial safety assessment.

Protocol 8: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute toxicity of the test compound after a single oral dose and to classify it according to the Globally Harmonised System (GHS).[8][21]

Procedure: This is a stepwise procedure using 3 animals of a single sex per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg. The outcome of the first step determines the next step (stop testing, use a higher dose, or use a lower dose). Animals are observed for 14 days for signs of toxicity and mortality.

Protocol 9: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

Objective: To gather information on the potential health hazards from repeated exposure over 28 days and to determine a No-Observed-Adverse-Effect Level (NOAEL).[5][6]

Procedure:

  • Groups: Use at least 3 dose levels (low, mid, high) and a control group, with at least 5 male and 5 female rats per group.[6]

  • Dosing: Administer the test compound daily via oral gavage for 28 consecutive days.[10]

  • Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the 28-day period, perform detailed hematology, clinical biochemistry, and a full histopathological examination of organs and tissues.

  • Recovery Group: An optional satellite group at the high dose and control level can be kept for an additional 14 days without treatment to assess the reversibility of any toxic effects.[9]

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. By systematically evaluating its potential anti-inflammatory, analgesic, anticancer, and adrenergic-modulating activities, alongside essential pharmacokinetic and toxicological profiling, researchers can build a comprehensive preclinical data package. This structured approach is fundamental to understanding the compound's therapeutic potential and guiding its journey through the drug development pipeline.

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Analytical Quantification of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine: A High-pH UPLC-TOF-MS Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Biological Rationale

The compound 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (CAS: 1127-86-2) is a highly valued synthetic intermediate in modern medicinal chemistry[1]. It serves as the foundational scaffold for the development of potent, selective inhibitors of the p97 AAA ATPase—such as ML240, ML241, and the clinical candidate CB-5083[2][3][4].

The p97 enzyme is a critical regulator of protein homeostasis, driving the Endoplasmic Reticulum-Associated Degradation (ERAD) and Ubiquitin Fusion Degradation (UFD) pathways[3]. Inhibiting p97 leads to a lethal accumulation of polyubiquitinated proteins, selectively triggering apoptosis in cancer cells[3]. Because the purity of the quinazolinamine intermediate directly dictates the success of downstream structure-activity relationship (SAR) studies and scale-up syntheses, establishing a rigorous, self-validating analytical quantification method is paramount[2][3].

BiologicalRationale Quin 2-chloro-5,6,7,8-tetrahydro- 4-quinazolinamine (Key Intermediate) Inhibitor p97 AAA ATPase Inhibitors (e.g., ML240, CB-5083) Quin->Inhibitor Chemical Synthesis p97 p97 AAA ATPase Complex Inhibitor->p97 Target Inhibition ERAD ERAD & UFD Pathways (Proteostasis Blockade) p97->ERAD Pathway Disruption Apoptosis Cancer Cell Apoptosis ERAD->Apoptosis Phenotypic Response

Fig 1. Biological rationale: From quinazolinamine intermediate to p97-targeted cancer cell apoptosis.

Analytical Strategy & Causality (E-E-A-T)

As an Application Scientist, designing a robust liquid chromatography-mass spectrometry (LC-MS) method requires anticipating the physicochemical behavior of the analyte. The quantification of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine presents specific chromatographic challenges that dictate our methodology:

  • pH-Dependent Retention & Peak Shape: Quinazolinamine derivatives possess basic nitrogen centers with pKa values typically ranging from 4.0 to 6.0[5][6]. Under standard acidic reversed-phase conditions (e.g., 0.1% formic acid, pH ~2.8), the basic amine is highly protonated[7]. This causes poor hydrophobic retention and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the stationary phase. By utilizing a high-pH mobile phase (pH 9.8 aqueous ammonium formate) , the molecule is forced into its un-ionized (free base) state, ensuring sharp, symmetrical peaks and reproducible retention[2].

  • Stationary Phase Stability: Traditional silica-based C18 columns rapidly dissolve via alkaline hydrolysis at pH > 8. To accommodate the pH 9.8 buffer, an Ethylene Bridged Hybrid (BEH) C18 column is mandatory. The bridged ethyl groups in the silica matrix provide extreme chemical resistance to alkaline degradation, ensuring column longevity[2][3].

  • Orthogonal Detection: The method employs a dual-detection self-validating system. UV absorbance at 214 nm provides universal, concentration-dependent quantification of the aromatic core. Simultaneously, Time-of-Flight Mass Spectrometry (TOF-MS) provides high-resolution exact mass data to unequivocally differentiate the target analyte from structurally similar synthetic impurities (e.g., unreacted 2,4-dichloro-5,6,7,8-tetrahydroquinazoline)[2].

Materials and Reagents

  • Analyte: 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (CAS: 1127-86-2)[1].

  • Solvents: LC-MS grade Acetonitrile (CH₃CN), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Modifiers: LC-MS grade Ammonium Formate (NH₄HCO₂), Ammonium Hydroxide (NH₄OH, 28-30% solution).

  • Instrumentation: Agilent 1200 Rapid Resolution Liquid Chromatography (RRLC) system coupled to an Agilent 1200 DAD SL (UV) and an Agilent 6224 TOF-MS[2][3].

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[2].

Experimental Protocols

Step 1: Mobile Phase Preparation
  • Mobile Phase A (pH 9.8 Buffer): Dissolve 315 mg of ammonium formate in 1.0 L of ultrapure water to yield a 5 mM solution. Add ammonium hydroxide dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 9.8. Filter through a 0.22 µm hydrophilic PTFE membrane. Note: Prepare fresh every 48 hours to prevent pH drift due to ammonia volatilization.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Accurately weigh 1.0 mg of the quinazolinamine sample using a microbalance.

  • Dissolve in 1.0 mL of Acetonitrile to create a 1.0 mg/mL primary stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Perform serial dilutions using a diluent of 50:50 Mobile Phase A:B to create a working calibration curve spanning 0.1 µg/mL to 50.0 µg/mL.

Step 3: UPLC-TOF-MS System Setup

Configure the RRLC system according to the gradient outlined in Table 1 . Maintain the column compartment at 40 °C to reduce system backpressure and improve mass transfer kinetics.

Table 1: Chromatographic Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Type
0.0095.05.00.40Initial
0.5095.05.00.40Linear (Hold)
4.000.0100.00.40Linear
5.000.0100.00.40Linear (Wash)
5.1095.05.00.40Linear
7.0095.05.00.40Linear (Equilibration)

TOF-MS Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3500 V

  • Drying Gas: Nitrogen at 10 L/min, 325 °C

  • Nebulizer Pressure: 35 psig

  • Mass Range: m/z 100 – 1000

Step 4: Execution and Quantification Workflow
  • System Suitability: Perform a blank injection (diluent only) to verify baseline stability and the absence of carryover.

  • Calibration: Inject the calibration standards in ascending order.

  • Data Extraction: Monitor the UV trace at 214 nm and integrate the Area Under the Curve (AUC) for the primary peak[2].

  • Mass Confirmation: Extract the Extracted Ion Chromatogram (EIC) for the protonated molecule [M+H]+ at m/z 184.0636 (calculated for C8​H11​ClN3+​ ) to confirm peak identity and assess co-eluting isobaric interferences.

AnalyticalWorkflow Prep Sample Prep (MeCN Dilution) Sep UPLC Separation (BEH C18, pH 9.8) Prep->Sep Det Dual Detection (UV 214nm + TOF-MS) Sep->Det Quant Data Analysis (AUC Integration) Det->Quant

Fig 2. High-pH UPLC-TOF-MS analytical workflow for quinazolinamine quantification.

Method Validation Parameters

To ensure trustworthiness and self-validation, the method must meet the following standard acceptance criteria before sample analysis.

Table 2: Representative Method Validation Parameters

Validation ParameterExpected Value / MetricAcceptance Criteria
Linearity Range 0.1 – 50.0 µg/mL R2≥0.995 (UV 214 nm)
Limit of Detection (LOD) ~0.03 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) ~0.10 µg/mLSignal-to-Noise (S/N) 10
Retention Time Precision ~2.45 min%RSD 1.0% (n=6 injections)
Peak Symmetry (Tailing Factor) 1.05 – 1.15 Tf​≤1.5 (Demonstrates pH 9.8 efficacy)
Mass Accuracy 3 ppm$

References

  • Source: nih.
  • Source: nih.
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  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
  • Source: bogazici.edu.
  • Source: researchgate.
  • Source: frontiersin.

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Application Notes and Protocols for High-Throughput Screening with 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, a novel compound belonging to the quinazoline family. Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Given the therapeutic potential of this chemical class, HTS methodologies offer a powerful approach to systematically identify and characterize the biological targets and cellular effects of new analogues. This guide details robust protocols for both biochemical and cell-based screening campaigns, followed by essential hit validation and preliminary mechanism of action studies. The methodologies are designed to be adaptable, enabling researchers to uncover novel inhibitors, activators, or modulators of key biological pathways.

Introduction to the Quinazoline Scaffold

The quinazoline core is a nitrogen-containing heterocyclic system that has been extensively explored in drug discovery.[3] Its rigid structure provides a versatile framework for the presentation of various pharmacophores, leading to interactions with a diverse range of biological targets. Notably, several FDA-approved drugs, such as the EGFR inhibitors gefitinib and erlotinib, are built upon the quinazoline scaffold, highlighting its significance in oncology.[1][3] The subject of this guide, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, represents a new chemical entity within this class. The tetrahydro- prefix indicates a partially saturated ring system, which can confer distinct conformational properties compared to fully aromatic quinazolines. A systematic screening approach is therefore essential to elucidate its pharmacological profile.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[4][5] This process can be broadly divided into two complementary strategies: target-based biochemical screens and phenotype-based cellular screens.[6][7] This guide will provide detailed protocols for both approaches, creating a comprehensive workflow for the initial characterization of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Part 1: Biochemical High-Throughput Screening

Biochemical assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the effect of a compound on their activity in a controlled, cell-free environment. This approach is invaluable for identifying direct molecular targets of a novel compound. Given that many quinazoline derivatives are known to be kinase inhibitors, a kinase inhibition assay is a logical starting point.[3][8]

Protocol 1: Broad-Spectrum Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. This assay is highly sensitive and amenable to HTS.[3]

Experimental Objective: To screen 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine against a panel of commercially available kinases to identify potential inhibitory activity.

Materials:

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (10 mM stock in DMSO)

  • Kinase panel (e.g., EGFR, JAK2, etc.)

  • Corresponding kinase-specific peptide substrates and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine from the stock plate to the assay plate. This will result in a final screening concentration of 10 µM in a 5 µL reaction volume. For controls, transfer DMSO only (negative control) and a known inhibitor for each kinase (positive control).

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each specific enzyme, but a typical starting point is 1-5 ng/µL of enzyme and a substrate concentration at its Km value. Dispense 2.5 µL of this mix into each well.

  • Pre-incubation: Gently mix the plates by centrifugation (300 x g for 1 minute) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near its Km for each kinase. Add 2.5 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Mix the plates by centrifugation and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

  • A common hit threshold is a percent inhibition value greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).

Biochemical Screening Workflow

cluster_prep Preparation cluster_screen Screening cluster_readout Readout & Analysis Compound Compound Library Plate (10 mM in DMSO) Transfer Acoustic Transfer (e.g., 50 nL) Compound->Transfer Assay 384-Well Assay Plate AddEnzyme Add Enzyme/Substrate Mix Transfer->Assay PreIncubate Pre-incubation (15 min) AddEnzyme->PreIncubate AddATP Initiate with ATP PreIncubate->AddATP Incubate Reaction Incubation (60 min) AddATP->Incubate Stop Stop & Deplete ATP (ADP-Glo Reagent) Incubate->Stop Detect Generate Signal (Kinase Detection Reagent) Stop->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis (% Inhibition) Read->Analyze Hit Hit Identification Analyze->Hit

Caption: Workflow for a biochemical kinase inhibition screen.

Part 2: Cell-Based High-Throughput Screening

Cell-based assays are crucial for understanding a compound's effect within a more physiologically relevant context.[6] These assays can measure a wide range of cellular events, such as proliferation, toxicity, or the modulation of specific signaling pathways.[9][10] They also provide an initial assessment of a compound's cell permeability.

Protocol 2: Antiproliferative Activity in Cancer Cell Lines

This protocol uses a luminescent cell viability assay to screen for compounds that inhibit the growth of cancer cells. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.

Experimental Objective: To determine if 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine exhibits antiproliferative effects on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, tissue culture-treated, white, clear-bottom 384-well plates

  • Multidrop dispenser and a plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Harvest and count the cells. Dilute the cells in culture medium to a final concentration that allows for logarithmic growth over the assay period (e.g., 1,000 cells per 40 µL). Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Addition: Perform a serial dilution of the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine stock to create a range of concentrations for dose-response testing. Add 50 nL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Return the plates to the incubator for 72 hours.

  • Assay Readout:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent viability for each well: % Viability = 100 * (Lumi_sample / Lumi_neg_ctrl)

  • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell-Based Screening Workflow

cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Readout & Analysis Culture Culture Cell Line Seed Seed Cells in 384-Well Plate Culture->Seed Attach Incubate 24h (Cell Attachment) Seed->Attach AddCmpd Add Compound (Dose-Response) Attach->AddCmpd Incubate72h Incubate 72h AddCmpd->Incubate72h Equilibrate Equilibrate to RT Incubate72h->Equilibrate AddReagent Add CellTiter-Glo® Equilibrate->AddReagent Lyse Lyse & Stabilize AddReagent->Lyse Read Measure Luminescence Lyse->Read Analyze Data Analysis (IC50 Curve) Read->Analyze Hit Active Compound ID Analyze->Hit

Caption: Workflow for a cell-based antiproliferation screen.

Part 3: Hit Confirmation and Validation

A critical phase in any HTS campaign is the validation of primary hits to eliminate false positives and confirm the activity.[11][12] False positives can arise from various artifacts, such as compound autofluorescence, aggregation, or non-specific reactivity.[13]

Protocol 3: Hit Confirmation and Orthogonal Assay

Experimental Objective: To confirm the activity of hits from the primary screen and rule out assay-specific artifacts.

Procedure:

  • Re-testing: Re-test the primary hits in the original assay, preferably using a freshly sourced powder of the compound to ensure its purity and integrity. Generate a full dose-response curve to determine the potency (e.g., IC₅₀ or EC₅₀).[14]

  • Orthogonal Assay: It is essential to use a secondary assay that has a different detection method or principle to confirm the biological activity.[15] For example, if a kinase hit was identified using the ADP-Glo (luminescence) assay, an orthogonal assay could be a mobility shift assay or a fluorescence polarization assay. This helps to ensure that the observed activity is not due to interference with the primary assay's technology.

  • Counterscreening: Perform counterscreens to identify non-specific activity. For cell-based hits, a general cytotoxicity assay in a non-target cell line can be used to assess specificity. For biochemical hits, screening against related targets can provide a selectivity profile.

Protocol 4: Biophysical Binding Assay (Differential Scanning Fluorimetry - DSF)

DSF is a rapid and cost-effective biophysical method to confirm the direct binding of a compound to a target protein. It measures the thermal stability of a protein, which often increases upon ligand binding.

Experimental Objective: To confirm the direct physical interaction between 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine and a purified target protein identified in the biochemical screen.

Procedure:

  • Reaction Setup: In a 96- or 384-well PCR plate, mix the purified target protein (2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in the Tm (ΔTm) in the presence of the compound indicates that it binds to and stabilizes the protein.

Hit Validation Cascade

PrimaryHit Primary HTS Hit ReTest Dose-Response Re-confirmation PrimaryHit->ReTest Orthogonal Orthogonal Assay (Different Technology) ReTest->Orthogonal SAR Analog SAR ReTest->SAR Biophysical Biophysical Binding (e.g., DSF, SPR) Orthogonal->Biophysical ValidatedHit Validated Hit Biophysical->ValidatedHit SAR->ValidatedHit

Caption: A typical hit validation and confirmation workflow.

Data Presentation: Summary Tables

The following tables provide examples of how to structure the data generated from the screening protocols.

Table 1: Hypothetical Biochemical Screening Results

Target Kinase Screening Conc. (µM) % Inhibition Hit? (Y/N)
EGFR 10 85.2 Y
JAK2 10 12.5 N
SRC 10 6.7 N

| CDK2 | 10 | 91.3 | Y |

Table 2: Hypothetical Cell-Based Screening Results

Cell Line Assay Type Parameter Value
A549 (Lung) Antiproliferation IC₅₀ (µM) 7.8
MCF-7 (Breast) Antiproliferation IC₅₀ (µM) > 50

| HEK293 (Normal) | Cytotoxicity | CC₅₀ (µM) | > 50 |

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the high-throughput screening and initial characterization of novel compounds like 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. By employing a combination of biochemical and cell-based assays, followed by a rigorous hit validation cascade, researchers can efficiently identify potential biological targets, uncover cellular activities, and generate high-quality starting points for further lead optimization and drug discovery programs. This systematic approach is essential for unlocking the therapeutic potential of new chemical entities derived from privileged scaffolds such as the quinazoline family.

References

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Zang, R., Li, D., & Tang, I. C. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Martin, S. E., & Sharan, R. (2011). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. [Link]

  • An, F., & Horvath, D. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • GARDP. (n.d.). Hit confirmation, hit validation. REVIVE. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Clemons, P. A., et al. (Eds.). (2009). Cell-Based Assays for High-Throughput Screening. ResearchGate. [Link]

  • Shukla, N., et al. (2016). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. PMC. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Grant, S. K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. PMC. [Link]

  • Shoichet, B. K., et al. (2011). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. [Link]

  • Ghosh, D., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Kumar, A. (2021). Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • ACS Publications. (2021). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling. [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. [Link]

  • PubMed. (2011). Virtual Screening and Synthesis of Quinazolines as Novel JAK2 Inhibitors. [Link]

Sources

using 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, causality-driven guide on the utilization of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (and its derivatives, such as the N-benzyl analog) in modern oncology research. Rather than acting as a standalone therapeutic, this compound serves as a highly privileged pharmacophore building block . It is the critical synthetic node used to develop potent, ATP-competitive inhibitors of the p97 (VCP) AAA ATPase , a major target in cancer therapy[1][2].

Scientific Rationale: Targeting p97 in Oncology

The hexameric AAA ATPase p97 (Valosin-containing protein, VCP) is an essential driver of protein homeostasis. It extracts ubiquitinated proteins from cellular complexes and membranes, funneling them toward the proteasome for degradation via the Endoplasmic-Reticulum-Associated Degradation (ERAD) and Ubiquitin Fusion Degradation (UFD) pathways[1].

Cancer cells, particularly those in multiple myeloma and solid tumors, exhibit high rates of protein synthesis and are uniquely dependent on p97 to clear misfolded proteins[2]. Inhibiting the D2 ATPase domain of p97 leads to a lethal accumulation of poly-ubiquitinated proteins, triggering irresolvable proteotoxic stress, the Unfolded Protein Response (UPR), and rapid apoptosis[1][2].

Why the Tetrahydroquinazoline Scaffold? Early high-throughput screening (HTS) identified fully aromatic quinazolines (e.g., DBeQ) as moderate p97 inhibitors[1]. However, medicinal chemists discovered that utilizing a partially saturated 5,6,7,8-tetrahydroquinazoline core significantly improved the spatial geometry. The sp³-hybridized carbons of the cyclohexyl ring introduce three-dimensional bulk that optimizes the fit within the D2 ATP-binding pocket, enhancing both potency and physicochemical properties, ultimately leading to clinical candidates like CB-5083[2].

Pathway A Scaffold Derivatives (e.g., CB-5083) B Inhibition of p97 (VCP) D2 ATPase Domain A->B Binds ATP pocket C Blockade of ERAD & UPS Pathways B->C Impairs function D Accumulation of Poly- Ubiquitinated Proteins C->D Prevents degradation E Unresolved Proteotoxic Stress (UPR) D->E Triggers F Caspase 3/7 Activation & Apoptosis E->F Induces cell death

Fig 1. Mechanism of action of p97 inhibitors derived from the 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine scaffold.

Chemical Biology Workflow: Scaffold Derivatization

To generate active p97 inhibitors, the 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine scaffold must undergo late-stage diversification. The differential reactivity of the C2 and C4 positions on the pyrimidine ring allows for a highly controlled, two-step self-validating synthetic protocol[2][3].

Protocol 1: Synthesis of p97 Inhibitor Libraries via Regioselective Substitution

Objective: Synthesize N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine and perform a C2-functionalization to yield a target inhibitor (e.g., an ML241 or CB-5083 analog).

Step 1: Regioselective C4 Amination

  • Procedure: Suspend 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 equiv) in anhydrous acetonitrile. Add triethylamine (TEA, 1.2 equiv) followed by benzylamine (1.0 equiv). Stir at room temperature for 16 hours[3].

  • Causality & Logic: The C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position. By keeping the reaction at room temperature and strictly limiting the amine to 1.0 equivalent, nucleophilic aromatic substitution (S_NAr) occurs exclusively at C4.

  • System Validation: Evaporate the solvent and analyze via LC-MS. A successful reaction will show a dominant peak corresponding to the mono-aminated mass [M+H]+. If di-amination is observed, the reaction temperature was too high.

Step 2: C2 Late-Stage Functionalization

  • Procedure: To a suspension of the purified N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (1.0 equiv) in dioxane/H2O, add a bicyclic heteroaromatic amine (e.g., 3,4-dihydro-2H-benzo[b][1,4]oxazine, 2.0 equiv), Na2CO3 (2.0 equiv), and Pd(PPh3)4 (0.2 equiv). Heat at 100 °C for 16 hours under a nitrogen atmosphere[4]. Alternatively, utilize microwave irradiation at 180 °C for 1 hour[3].

  • Causality & Logic: After the first amination, the electron-donating nature of the C4-amine reduces the electrophilicity of the pyrimidine ring. The remaining C2-chlorine is now highly resistant to spontaneous S_NAr. Therefore, high-energy microwave conditions or Palladium-catalyzed cross-coupling is required to force the substitution[3][4]. This chemical stubbornness is highly advantageous, as it allows researchers to safely isolate the 2-chloro intermediate and build massive SAR libraries by swapping the C2-substituent.

Synthesis Core 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline Step1 Regioselective Amination (Benzylamine, TEA) Core->Step1 Int1 N-Benzyl-2-chloro-5,6,7,8- tetrahydroquinazolin-4-amine Step1->Int1 C4 Substitution Step2 Pd-Catalyzed Coupling (P2 Heterocycle) Int1->Step2 Final Target p97 Inhibitor (e.g., CB-5083 analog) Step2->Final C2 Functionalization

Fig 2. Two-step synthesis workflow for generating p97 inhibitors from the dichloro precursor.

Biological Validation Protocols

Once derivatives of the 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine scaffold are synthesized, their efficacy and specificity must be rigorously validated.

Protocol 2: Dual-Reporter Degradation Assay for p97 Specificity

Objective: Confirm that the synthesized compound specifically inhibits p97-dependent degradation pathways rather than acting as a general proteasome poison (like Bortezomib/MG132).

  • Procedure:

    • Seed a dual-reporter cell line expressing both a p97-dependent substrate (e.g., Ub-G76V-GFP) and a p97-independent substrate (e.g., ODD-luciferase) into 384-well plates[1].

    • Treat cells with varying concentrations of the synthesized derivative (0.1 μM to 30 μM) for 7 hours[3].

    • Quantify GFP fluorescence (p97-dependent) and luciferase luminescence (p97-independent) using a multi-mode microplate reader.

  • Causality & Logic: p97 sits upstream of the proteasome. If a compound is a true p97 inhibitor, it will only block the degradation of substrates that require p97 for extraction from the ER (causing GFP to accumulate). Substrates that are fed directly into the proteasome without p97 (ODD-luciferase) should still be degraded normally[1].

  • System Validation: A valid p97 inhibitor derived from this scaffold (such as ML241) will show an IC50 of ~900 nM for the p97-dependent substrate, but an IC50 > 28 μM for the independent substrate, proving target specificity[1].

Protocol 3: Caspase 3/7 Activation Assay
  • Procedure: Seed HCT15 colon cancer cells or multiple myeloma cells. Treat with the test compound for 7 hours. Add a proluminescent Caspase-3/7 cleavage substrate and measure luminescence[3].

  • Causality & Logic: This assay bridges the gap between biochemical target engagement and phenotypic cancer cell death. Successful p97 inhibition induces rapid ER stress, which mobilizes executioner caspases 3 and 7 to initiate apoptosis[1].

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship (SAR) progression from the inactive synthetic intermediate to the clinical candidate, highlighting the necessity of C2-functionalization.

Compound / StageTarget / AssayIC50 / PotencyBiological Effect in Cancer Models
2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine p97 ATPase> 10 μM (Inactive)Synthetic intermediate; no direct biological activity due to lack of P2 moiety.
ML241 (Probe)p97 ATPase~100 nMReversible p97 inhibition; blocks ERAD but shows limited apoptotic induction[1].
CB-5083 (Clinical Candidate)p97 ATPase< 15 nMPotent D2-selective inhibition; induces rapid apoptosis and tumor growth inhibition in solid tumor xenografts[2].

References

  • Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase. National Institutes of Health (PMC).
  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health.
  • FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX - EP 3097092 B1. European Patent Office.
  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry - ACS Publications.

Sources

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a recurring and highly successful scaffold in the development of kinase inhibitors for therapeutic use, particularly in oncology.[1][2] This aromatic heterocyclic system, composed of a fused pyrimidine and benzene ring, serves as a versatile backbone for designing potent and selective inhibitors of various protein kinases.[1] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline framework and effectively target key kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] These agents typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[2]

The subject of this guide, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, represents a modification of the classical quinazoline scaffold. The tetrahydro- prefix indicates a saturated benzene ring, which introduces a three-dimensional character to the otherwise planar quinazoline structure. This structural alteration can significantly influence the compound's binding affinity, selectivity profile, and pharmacokinetic properties. While specific biological data for 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine is not extensively documented in peer-reviewed literature, its structural similarity to other known kinase inhibitors suggests it is a promising candidate for investigation against various kinase targets. Derivatives of tetrahydroquinazolines have been explored for a range of biological activities, including potential antitubercular and antidiabetic applications, underscoring the therapeutic potential of this molecular framework.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine in kinase inhibition studies. It outlines detailed protocols for in vitro and cellular assays to characterize its inhibitory potential against representative receptor tyrosine kinases (RTKs) and offers insights into the rationale behind experimental design and data interpretation.

Postulated Mechanism and Potential Kinase Targets

Based on the extensive research into quinazoline derivatives, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine is hypothesized to function as an ATP-competitive kinase inhibitor. The 4-amino group is a common feature in many quinazoline inhibitors, forming a critical hydrogen bond with the hinge region of the kinase domain. The 2-chloro substituent can influence the electronic properties of the ring system and potentially form additional interactions within the ATP-binding pocket.

Given the established activity of the quinazoline scaffold, promising initial kinase targets for screening include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other epithelial malignancies.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][6]

  • Other members of the ErbB family of receptors (HER2, HER3, HER4).

  • Src family kinases.

  • Cyclin-Dependent Kinases (CDKs).

The following protocols are designed to be adaptable for screening against a panel of kinases to determine the specific inhibitory profile of the compound.

Experimental Workflows and Protocols

A systematic approach is crucial to robustly characterize a novel kinase inhibitor. The proposed workflow begins with a direct assessment of enzymatic inhibition using a purified kinase and progresses to cellular assays to confirm on-target activity in a biological context.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Data Analysis & Interpretation a Compound Preparation & Solubilization b In Vitro Kinase Assay (e.g., ADP-Glo) a->b c IC50 Determination b->c g Dose-Response Curve Fitting c->g d Cell Line Selection (e.g., A549 for EGFR) e Cell Viability Assay (e.g., MTT) d->e f Western Blot for Phospho-Protein Levels d->f h Correlation of IC50 and Cellular Effects e->h f->h g->h i Selectivity Profiling (Optional)

Figure 1: A generalized experimental workflow for characterizing a novel kinase inhibitor, from initial in vitro screening to cellular validation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its potency.

Rationale: The ADP-Glo™ assay is a robust, high-throughput method for quantifying kinase activity. It has a universal applicability to any ADP-producing enzyme and is less susceptible to interference from colored or fluorescent compounds compared to other methods.

Materials:

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (stock solution in 100% DMSO)

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Substrate peptide specific to the kinase

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine in kinase buffer. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup:

    • To each well of the assay plate, add 5 µL of the diluted compound or vehicle control (kinase buffer with the same percentage of DMSO).

    • Add 10 µL of a 2.5X kinase/substrate mixture (containing the kinase and its specific peptide substrate in kinase buffer).

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine competitive inhibition.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the specific activity of the kinase.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

Rationale: An effective kinase inhibitor should suppress the growth of cancer cells that rely on the targeted signaling pathway. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Multichannel pipettes and a microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound or a vehicle control.

  • Incubation:

    • Incubate the cells for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blotting for Target Phosphorylation

This protocol directly assesses whether the compound inhibits the phosphorylation of the target kinase and its downstream effectors within the cell.

Rationale: A specific kinase inhibitor should reduce the phosphorylation of its target and subsequent signaling proteins. Western blotting provides a semi-quantitative method to visualize these changes.

G cluster_pathway Example: EGFR Signaling Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Inhibitor 2-chloro-5,6,7,8- tetrahydro-4-quinazolinamine Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Gene Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Anti-Apoptosis

Figure 2: A simplified diagram of the EGFR signaling pathway, illustrating the point of inhibition by an ATP-competitive inhibitor.

Materials:

  • Treated cells from a parallel experiment to the cellular proliferation assay.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Lysis:

    • Treat cells with the compound at various concentrations for a shorter duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-protein signal to the total protein signal.

  • Observe the dose-dependent decrease in the phosphorylation of the target protein and its downstream effectors in response to the compound treatment.

Data Summary and Interpretation

The quantitative data gathered from these experiments should be summarized for clear comparison and interpretation.

Assay TypeEndpoint MeasuredExample Kinase TargetExpected Outcome with Effective Inhibitor
In Vitro Kinase Assay IC₅₀ (nM or µM)EGFRLow nanomolar to micromolar IC₅₀ value.
Cell Proliferation GI₅₀ (µM)EGFR (in A549 cells)Dose-dependent decrease in cell viability with a potent GI₅₀ value.
Western Blotting Phospho-protein levelsp-EGFR, p-ERKDose-dependent reduction in phosphorylation of EGFR and downstream ERK.

A successful kinase inhibitor candidate will exhibit a potent IC₅₀ value against the purified enzyme, which should translate into a corresponding inhibition of cell proliferation and on-target pathway modulation in a cellular context. A significant discrepancy between the enzymatic IC₅₀ and the cellular GI₅₀ may suggest issues with cell permeability, off-target effects, or compound stability.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine as a potential kinase inhibitor. By systematically evaluating its effects from the biochemical to the cellular level, researchers can effectively determine its potency, selectivity, and mechanism of action, paving the way for further preclinical development. The inherent potential of the quinazoline scaffold suggests that this and related compounds are valuable tools for advancing our understanding of kinase signaling and developing next-generation targeted therapies.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Latino-American Journal of Pharmacy. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. National Center for Biotechnology Information. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. [Link]

  • Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Quinazolinone – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for Developing Assays for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Quinazoline-Based Compounds

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] A predominant mechanism of action for many anticancer quinazolines is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1] Given this precedent, a logical and efficient starting point for characterizing the biological activity of a novel compound such as 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is to investigate its potential as a kinase inhibitor.

This guide provides a comprehensive framework for developing a robust assay cascade to identify the molecular target(s) of this compound and quantify its activity, beginning with high-throughput biochemical screening and progressing to more physiologically relevant cell-based validation. The protocols and principles outlined herein are designed to be adaptable to a wide range of kinases and cell systems, ensuring their utility for researchers in drug discovery and chemical biology.

Part 1: Biochemical Assay Development for Initial Hit Identification

The initial step in characterizing a potential enzyme inhibitor is to utilize a biochemical assay. These in vitro systems provide a controlled environment to measure the direct interaction between the compound and its putative target enzyme, free from the complexities of a cellular environment.[5] For kinase targets, assays typically measure either the phosphorylation of a substrate or the consumption of the co-substrate, ATP.[6][7]

A variety of non-radioactive assay formats are available, offering high sensitivity, scalability for high-throughput screening (HTS), and improved safety over traditional radiometric methods.[6] Luminescence-based assays that quantify ADP production, such as the ADP-Glo™ Kinase Assay, are particularly versatile as they provide a universal method for monitoring the activity of any ADP-producing enzyme.[8]

Workflow for Biochemical Kinase Inhibitor Screening

cluster_0 Biochemical Assay Development Assay_Optimization Assay Optimization (Enzyme/Substrate Titration) Primary_Screen Primary Screen (Single Concentration) Assay_Optimization->Primary_Screen Define Assay Conditions Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Identify 'Hits' Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Dose_Response->Mechanism_of_Action Confirm Potency Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Mechanism_of_Action->Selectivity_Profiling Characterize Inhibition Mode

Caption: Workflow for biochemical kinase inhibitor screening.

Protocol 1: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™ Principle)

This protocol is a generalized procedure for determining the in vitro potency (IC50) of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- against a kinase of interest.

A. Materials and Reagents:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (test compound)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Known potent inhibitor for the target kinase (positive control)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

B. Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Prepare a similar dilution series for the positive control inhibitor.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase solution (at 2X final concentration in reaction buffer) to each well of a 384-well plate.

    • Add 0.5 µL of the compound dilutions (or DMSO for vehicle controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (at 2X final concentration in reaction buffer). The optimal ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

C. Data Analysis:

  • Normalize the data by setting the average signal from the vehicle (DMSO) control wells as 100% activity and the average signal from the positive control inhibitor wells as 0% activity.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Part 2: Cell-Based Assays for Target Validation and Functional Assessment

While biochemical assays are crucial for initial hit identification, they do not provide information on a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, or exert a functional effect on cellular pathways.[9] Therefore, cell-based assays are an indispensable next step in the validation process.[9][10]

Representative Kinase Signaling Pathway and Point of Inhibition

Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds & Activates Downstream_Kinase Downstream Kinase Receptor_Kinase->Downstream_Kinase Phosphorylates Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Triggers Inhibitor 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Inhibitor->Downstream_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Protocol 2: Cellular Target Engagement using NanoBRET™ Technology

This assay directly measures the binding of the test compound to the target kinase within living cells, providing definitive evidence of target engagement.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[11]

A. Materials and Reagents:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate

  • 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (test compound)

  • White, tissue culture-treated 96-well plates

B. Experimental Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Add the compound dilutions to the cells.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.

    • Add this solution to all wells.

    • Incubate for 2 hours at 37°C and 5% CO2.

  • Data Acquisition:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with appropriate filters.

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

C. Data Analysis:

  • Normalize the BRET ratios to the vehicle (DMSO) control.

  • Plot the normalized BRET ratio versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] It is a common method to assess the functional downstream consequences of inhibiting a signaling pathway involved in cell growth.[12][13]

A. Materials and Reagents:

  • Cancer cell line known to be dependent on the target kinase pathway

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

B. Experimental Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for 72 hours at 37°C and 5% CO2.[14]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the data to the vehicle (DMSO) control wells (100% viability).

  • Plot the percent viability versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Hypothetical Activity Data for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Assay TypeTarget/Cell LineEndpointIC50 / GI50 (µM)
BiochemicalKinase XEnzyme Inhibition0.15
BiochemicalKinase Y (related)Enzyme Inhibition> 10
BiochemicalKinase Z (unrelated)Enzyme Inhibition> 20
Cell-BasedHEK293-Kinase XTarget Engagement0.45
Cell-BasedCancer Cell Line ACell Viability0.98
Cell-BasedNormal Cell Line BCell Viability> 30

The correlation between biochemical potency, cellular target engagement, and the functional effect on cell viability provides strong evidence for the compound's mechanism of action. A significant window between the activity in a cancer cell line and a normal cell line suggests potential for a therapeutic index.[12]

Conclusion

This application note provides a strategic and detailed guide for the initial characterization of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. By following a logical progression from broad biochemical screening to specific cell-based validation, researchers can efficiently identify the molecular target, confirm cellular activity, and assess the functional consequences of target engagement. These protocols, grounded in established scientific principles, offer a robust framework for advancing novel quinazoline derivatives in the drug discovery pipeline.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022, May 11).
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019).
  • Cell-based Kinase Profiling Service.
  • Creative Diagnostics. Kinase Activity Assay.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Reaction Biology. (2024, August 13).
  • Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies. (2022, November 15).
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  • Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24).
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  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflamm
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025, March 10).
  • Biological Activities of Recent Advances in Quinazoline. (2024, February 21).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18).
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  • Biological activities of recent advances in quinazoline.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022, March 29).
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Application Notes & Protocols: A Guide to Target Validation Studies of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for ligands targeting a wide array of biological targets.[1][2] Derivatives of this versatile heterocyclic compound have been successfully developed into therapeutics for a range of diseases, most notably in oncology where they form the core of several approved kinase inhibitors.[1][2] The compound 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine belongs to this promising class of molecules. Its structural features suggest a potential role as a modulator of key cellular signaling pathways, making it a compelling candidate for target validation studies.

Target validation is a critical and foundational step in the drug discovery process, aiming to provide definitive evidence that a specific biological target is directly involved in a disease pathway and that modulating its activity is likely to have a therapeutic effect.[3][4] Small molecule chemical probes, like 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, are invaluable tools in this endeavor.[3][5][6] A well-characterized chemical probe should exhibit high potency, selectivity, and demonstrate target engagement in a cellular context.[5]

Given the prevalence of the quinazoline scaffold in known kinase inhibitors, a primary hypothesis is that 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine may exert its biological effects through the inhibition of one or more protein kinases. The human kinome consists of over 500 kinases, many of which are implicated in diseases like cancer, inflammatory disorders, and neurodegenerative conditions, making them a major class of drug targets.[7][8]

This guide provides a comprehensive framework and detailed protocols for the systematic target validation of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, with a focus on the protein kinase family. The methodologies described herein will enable researchers to identify its molecular target(s), confirm engagement within a cellular environment, and elucidate its mechanism of action, thereby laying the groundwork for its potential development as a novel therapeutic agent.

Part 1: Initial Target Identification via Kinase Profiling

The first step in validating a potential kinase inhibitor is to assess its activity across a broad range of kinases. This "kinome-wide" profiling provides an initial landscape of the compound's potency and selectivity.[8][9]

Rationale for Kinase Profiling

Kinase profiling is essential for:

  • Identifying primary targets: Determining which kinase(s) the compound inhibits with the highest potency.

  • Assessing selectivity: Understanding the compound's binding profile across the kinome to anticipate potential off-target effects.[9]

  • Guiding lead optimization: Providing structure-activity relationship (SAR) data to inform the design of more potent and selective analogs.

A variety of established techniques are available for kinase profiling, including radioactive assays and luminescence-based methods.[7][10]

Experimental Workflow: Kinase Profiling

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Compound_Prep Prepare serial dilutions of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine Assay_Prep Prepare kinase assay plates with recombinant kinases, substrates, and ATP Incubation Add compound to assay plates and incubate Assay_Prep->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure signal (luminescence) Detection->Measurement Data_Analysis Calculate percent inhibition relative to controls Measurement->Data_Analysis IC50_Determination Generate dose-response curves and determine IC50 values Data_Analysis->IC50_Determination

Caption: Workflow for in vitro kinase profiling.

Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Assay

This protocol describes a general method for assessing the inhibitory activity of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine against a panel of recombinant kinases using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]

Materials:

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • DMSO (Dimethyl sulfoxide)

  • Recombinant human kinases (a diverse panel is recommended)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for dose-response analysis (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • Add kinase reaction buffer to the wells of a 384-well plate.

    • Add the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase and substrate mixture to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Selectivity A measure of a drug's ability to bind to its intended target without affecting other targets.

Part 2: Confirming Target Engagement in a Cellular Context

While in vitro assays are crucial for initial target identification, it is imperative to confirm that the compound engages its target within the complex environment of a living cell.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying drug-target engagement in intact cells.[11]

The Principle of CETSA®

CETSA® is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) to its target protein increases the protein's thermal stability.[11] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures compared to their unbound counterparts.[11][12] This difference in solubility can be quantified, typically by Western blotting, to assess target engagement.[11][13]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_0 Cell Treatment cluster_1 Heat Shock & Lysis cluster_2 Analysis Cell_Culture Culture cells to 70-80% confluency Compound_Treatment Treat cells with compound or vehicle (DMSO) Cell_Culture->Compound_Treatment Harvest_Cells Harvest and wash cells Compound_Treatment->Harvest_Cells Heat_Shock Aliquot and heat cells at various temperatures Harvest_Cells->Heat_Shock Cell_Lysis Lyse cells by freeze-thaw cycles Heat_Shock->Cell_Lysis Centrifugation Separate soluble and aggregated proteins Cell_Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot Centrifugation->Western_Blot Data_Analysis Quantify band intensity to generate melting curves Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 2: CETSA® for Target Engagement

This protocol outlines the steps to generate a thermal shift curve to determine the melting temperature (Tagg) of the target protein in the presence and absence of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a fixed, saturating concentration of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • Wash the cells twice with ice-cold PBS and harvest them.

    • Resuspend the cell pellet in lysis buffer.

    • Aliquot the cell suspension for both the treated and vehicle control groups into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C with 2°C intervals) for 3 minutes in a thermal cycler, followed by cooling on ice for 3 minutes.[13] Include a non-heated control.

  • Protein Extraction:

    • Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen.[13]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[13]

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the normalized band intensity (soluble protein) against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tagg). A shift in the Tagg to a higher temperature in the compound-treated group indicates target engagement.

Part 3: Elucidating the Mechanism of Action

Once target engagement is confirmed, the next step is to understand how the compound interacts with its target. For kinase inhibitors, a common mechanism is competition with ATP for the kinase's binding site.

In-Cell Target Engagement Assays

Advanced techniques like the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay can provide quantitative measurements of compound affinity and residence time in living cells.[8][14] This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same site.[8][14] A test compound that competes with the tracer will disrupt BRET in a dose-dependent manner.

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Transfection Transfect cells with NanoLuc®-kinase fusion vector Plating Plate transfected cells in assay plates Transfection->Plating Compound_Addition Add serial dilutions of test compound Plating->Compound_Addition Tracer_Addition Add NanoBRET™ tracer Compound_Addition->Tracer_Addition Incubation Incubate at 37°C Tracer_Addition->Incubation Substrate_Addition Add Nano-Glo® substrate Incubation->Substrate_Addition BRET_Measurement Measure donor and acceptor emissions Substrate_Addition->BRET_Measurement Data_Analysis Calculate BRET ratio and determine IC50 BRET_Measurement->Data_Analysis

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol 3: Measuring Intracellular Affinity with NanoBRET™ TE

Materials:

  • HEK293 cells (or other suitable cell line)

  • Vector encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ TE Tracer specific for the kinase family

  • Nano-Glo® Live Cell Substrate

  • White, 96- or 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine in Opti-MEM®.

    • Add the diluted compound to the cells.

    • Add the NanoBRET™ tracer to the cells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the raw BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the target validation of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. By progressing from broad, in vitro screening to specific, in-cell target engagement and mechanistic assays, researchers can build a comprehensive understanding of this compound's biological activity. This detailed characterization is an indispensable step in evaluating its potential as a chemical probe for basic research or as a starting point for a drug discovery program. The successful validation of its target and mechanism of action will pave the way for future studies to explore its therapeutic utility in relevant disease models.

References

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  • Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. Available at: [Link]

  • Target validation using in-cell small molecule clickable imaging probes. Royal Society of Chemistry. Available at: [Link]

  • Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available at: [Link]

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

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  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Center for Biotechnology Information. Available at: [Link]

  • 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-. Angene Chemical. Available at: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide. Mol-Instincts. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]

  • Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. Available at: [Link]

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  • Quinazolinone – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives. Bentham Science. Available at: [Link]

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  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

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cellular uptake and distribution of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

{"answer":"As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular uptake and distribution of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- . While specific data on this particular molecule is limited, the quinazoline scaffold is a cornerstone of many targeted therapeutics, particularly protein kinase inhibitors.[1][2][3][4][5] The principles and protocols outlined here are derived from established methodologies for this class of small molecules and are designed to be broadly applicable.

This document emphasizes the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.

Section 1: Understanding the Molecule and its Cellular Environment

The journey of a drug from the extracellular space to its intracellular target is governed by its physicochemical properties and its interaction with the complex environment of the cell membrane.

Physicochemical Properties and Predicted Behavior

The structure, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- , suggests several key properties that influence its ability to cross the plasma membrane. Quinazoline derivatives are often investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The lipophilicity, a critical parameter for passive diffusion across the lipid bilayer, is influenced by the tetrahydro-substituent and the chloro-group.[6]

Small molecules can enter cells through several mechanisms:

  • Passive Diffusion: Movement across the membrane driven by a concentration gradient, favored by moderate lipophilicity.[6]

  • Facilitated Diffusion: Movement mediated by membrane proteins (transporters) down a concentration gradient.

  • Active Transport: Movement against a concentration gradient, requiring energy and mediated by efflux or uptake transporters like those from the ATP-binding cassette (ABC) and solute carrier (SLC) families.[7][8]

The quinazoline core is found in numerous kinase inhibitors, which are known substrates for transporters like ABCB1 (P-glycoprotein) and ABCG2, potentially leading to multidrug resistance.[9]

Key Questions to Address
  • How much of the compound gets into the cell? (Total cellular accumulation)

  • Where within the cell does it go? (Subcellular distribution)

  • How does it get in? (Mechanism of uptake)

Section 2: Quantifying Total Cellular Accumulation

The first step is to determine the total concentration of the compound inside a cell population. The most robust and widely used method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

Protocol: LC-MS/MS Quantification of Intracellular Concentration

This protocol provides a method to measure the amount of compound accumulated within a cell pellet.

Objective: To determine the intracellular concentration of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- in a cultured cell line.

Principle: Cells are incubated with the compound, washed to remove extracellular compound, and then lysed. The concentration of the compound in the lysate is quantified using a highly sensitive and specific LC-MS/MS method.[9][11]

Materials:

  • Cell line of interest (e.g., a relevant cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (stock solution in DMSO)

  • Lysis buffer (e.g., Acetonitrile with an internal standard)[12]

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in ~80-90% confluency on the day of the experiment.

  • Compound Incubation:

    • Wash cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).[12]

    • Add HBSS containing the desired concentration of the compound (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

    • Incubate at 37°C for a defined period (e.g., 1 hour). To study time dependency, use multiple time points.

  • Cell Washing (Critical Step):

    • Aspirate the compound-containing medium.

    • Wash the cell monolayer rapidly three times with ice-cold PBS to stop transport and remove extracellular compound.

  • Cell Lysis and Extraction:

    • Add a precise volume of ice-cold lysis buffer (e.g., 200 µL of 60:40 acetonitrile:water with a suitable internal standard) to each well.[12]

    • Incubate for 15 minutes on an orbital shaker to ensure complete lysis and protein precipitation.[12]

  • Sample Preparation for LC-MS/MS:

    • Transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-20 minutes at 4°C to pellet cell debris and precipitated protein.[10][12]

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a Multiple Reaction Monitoring (MRM) method specific to 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- and the internal standard.

    • Analyze samples alongside a standard curve prepared in the same matrix (lysate from untreated cells) to ensure accurate quantification.

Data Analysis and Interpretation:

  • Calculate the intracellular concentration (e.g., in nmol/million cells or µM). This requires determining the cell count and average cell volume for the specific cell line.

  • The Cell-to-Medium (C/M) ratio can be calculated to understand the extent of accumulation. A C/M ratio > 1 suggests active uptake or intracellular sequestration.

ParameterExample ValueRationale
Cell Line MCF-7 (Breast Cancer)Relevant for anticancer drug studies.[13]
Compound Conc. 1 µMA common concentration for in vitro kinase inhibitor assays.[5][14]
Incubation Time 60 minSufficient for reaching steady-state for many small molecules.
Internal Standard Verapamil or a structural analogUsed to normalize for variations in sample processing and instrument response.[10]
LC Column C18 reverse-phaseStandard for separation of small organic molecules.[12]

Section 3: Visualizing Subcellular Distribution

Quantifying total uptake is crucial, but knowing where the compound accumulates provides deeper mechanistic insight. For non-fluorescent molecules, this is challenging but can be addressed with advanced imaging techniques.

Experimental Approaches
  • Fluorescence Microscopy with Tagged Analogs: Synthesize a version of the compound with a fluorescent tag (e.g., a BODIPY or fluorescein moiety). This allows for direct visualization using confocal microscopy. Caveat: The tag can alter the compound's properties and distribution.[15]

  • Label-Free Imaging (Advanced): Techniques like Stimulated Raman Scattering (SRS) microscopy can visualize and quantify non-fluorescent drugs inside living cells by detecting their unique vibrational signatures.[16] This method has been successfully used to show that kinase inhibitors can accumulate over 1,000-fold in lysosomes.[16]

  • Cell Fractionation with LC-MS/MS: This biochemical approach involves physically separating cellular compartments (e.g., cytoplasm, mitochondria, nucleus, lysosomes) through differential centrifugation, followed by LC-MS/MS quantification of the compound in each fraction.

Workflow for Subcellular Localization

The following diagram illustrates a general workflow for determining the subcellular distribution of the compound.

Subcellular_Localization_Workflow cluster_prep Sample Preparation cluster_fractionation Differential Centrifugation cluster_analysis Quantification Start Treat Cells with Compound Wash Wash Cells (Ice-cold PBS) Start->Wash Lyse Homogenize Cells (Dounce) Wash->Lyse Spin1 Low Speed Spin (1,000 x g) Lyse->Spin1 Spin2 Mid Speed Spin (10,000 x g) Spin1->Spin2 Pellet1 Pellet1 Spin1->Pellet1 Pellet: Nuclei Spin3 High Speed Spin (100,000 x g) Spin2->Spin3 Pellet2 Pellet2 Spin2->Pellet2 Pellet: Mitochondria Pellet3 Pellet3 Spin3->Pellet3 Pellet: Microsomes Supernatant Supernatant Spin3->Supernatant Supernatant: Cytosol LCMS LC-MS/MS Analysis of each fraction Data Calculate Concentration per Compartment LCMS->Data Pellet1->LCMS Pellet2->LCMS Pellet3->LCMS Supernatant->LCMS

Caption: Workflow for Subcellular Fractionation and Analysis.

Section 4: Differentiating Uptake Mechanisms

To understand how the compound enters the cell, experiments must be designed to distinguish between passive and transporter-mediated processes. These experiments are typically variations of the quantitative uptake protocol described in Section 2.

Protocol: Investigating Transport Mechanisms

Objective: To determine if cellular uptake is an active, transporter-mediated process or passive diffusion.

Principle: Active transport is energy-dependent and temperature-sensitive. By manipulating these parameters or using known transporter inhibitors, one can infer the mechanism of uptake.

Experimental Conditions & Rationale:

ConditionRationaleExpected Outcome if Active Transport is Involved
Incubation at 4°C At low temperatures, active transport processes are significantly inhibited, while passive diffusion is less affected. This condition primarily measures nonspecific binding and passive uptake.[17]A significant reduction in compound accumulation compared to 37°C.
ATP Depletion Pre-incubating cells with metabolic inhibitors (e.g., sodium azide and 2-deoxy-D-glucose) depletes cellular ATP, which is required for active transporters.Reduced intracellular accumulation of the compound.
Transporter Inhibition Co-incubate with known broad-spectrum inhibitors of efflux (e.g., Verapamil for ABCB1) or uptake transporters.Increased accumulation (if it's an efflux substrate) or decreased accumulation (if it's an uptake substrate).
Concentration Dependence Measure uptake across a wide range of compound concentrations.Transporter-mediated uptake will show saturation at high concentrations (Michaelis-Menten kinetics), whereas passive diffusion will be linear.
Decision-Making Workflow

This diagram provides a logical flow for interpreting the results from mechanism-of-action studies.

Transport_Mechanism_Decision_Tree Start Measure Uptake at 37°C vs 4°C Temp_Dep Is uptake significantly lower at 4°C? Start->Temp_Dep Saturation Does uptake saturate at high concentrations? Temp_Dep->Saturation Yes Passive Conclusion: Primarily Passive Diffusion Temp_Dep->Passive No Saturation->Passive No Inhibitor Is uptake affected by known transporter inhibitors? Saturation->Inhibitor Yes Active Conclusion: Active Transport-Mediated Inhibitor->Active No Specific_Transporter Conclusion: Specific Transporter(s) Involved Inhibitor->Specific_Transporter Yes

Caption: Decision tree for identifying the mechanism of cellular uptake.

References

  • Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC. (2023, January 3).
  • Imaging the Intracellular Distribution of Tyrosine Kinase Inhibitors in Living Cells with Quantitative Hyperspectral Stimulated Raman Scattering.
  • Recent Advances in Methods for Quantifying the Cell Penetration of Macromolecules - PMC.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. (2016, December 9).
  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC.
  • Subcellular drug targeting illuminates local kinase action | eLife. (2019, December 24). eLife.
  • Subcellular drug targeting illuminates local kinase action - PMC. (2019, December 24).
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. SciSpace.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. (2020, January 22). IntechOpen.
  • Rapid Measurement of Intracellular Unbound Drug Concentrations - ACS Publications. (2013, April 30).
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019, March 24). Taylor & Francis Online.
  • Large-scale kinase-inhibitor interaction analysis. (a) Distribution of...
  • Intracellular concentr
  • Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC. (2025, March 28).
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • The Role of Liver Transporters in Drug-Drug Interactions. BioIVT.
  • Role of drug transporters in drug development: a qualitative and quantitative approach. (2017, June 22). ADMET & DMPK.
  • Implications of the dominant role of transporters in drug uptake by cells. Semantic Scholar.
  • The physiological role of drug transporters - PMC.
  • Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordin

Sources

Application Note: In Vivo Formulation Strategies for 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine is a critical halogenated heterocyclic scaffold, most prominently utilized as the core pharmacophore in the synthesis of potent AAA+ ATPase p97 (VCP) inhibitors such as ML240 and ML241 [1]. When transitioning this compound or its direct derivatives into preclinical in vivo models, researchers face significant formulation challenges.

The Causality of Insolubility: The fused cyclohexane ring and the 2-chloropyrimidine moiety impart high lipophilicity to the molecule. Furthermore, the electron-withdrawing chlorine atom drastically reduces the basicity of the 4-amino group (pKa < 4.0). Consequently, at physiological pH (7.4), the compound remains entirely unionized. This precludes the use of simple aqueous salt solutions (e.g., HCl salts), as the compound will rapidly precipitate as a free base in the bloodstream.

To achieve therapeutic exposures, formulation must rely on either dielectric constant manipulation (co-solvents) or thermodynamic encapsulation (micelles/nanoparticles) [2].

Formulation Decision Matrix

The choice of vehicle depends strictly on the route of administration and the sensitivity of the target tissue. Below is a summarized comparison of the two primary formulation strategies validated for this class of compounds.

Table 1: Comparative Formulation Metrics
ParameterSystem A: Co-Solvent / SurfactantSystem B: Polymeric Nanoformulation
Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAPI + mPEG5kDa-cholane (in PBS)
Max Solubilized Conc. ~4.0 - 5.0 mg/mL~2.0 - 3.0 mg/mL
Primary Routes Intravenous (IV), Intraperitoneal (IP), Oral (PO)Intravitreal (IVT), Targeted Local
Pharmacokinetics Immediate release, rapid clearanceSustained release (up to 10 days)
Toxicity Profile Mild injection site irritation (due to DMSO/Tween)Highly biocompatible, mitigates DMSO toxicity

Experimental Protocols

Protocol A: Systemic Co-Solvent Formulation (IV / IP / PO)

This protocol utilizes a step-wise polarity gradient to force the hydrophobic API into a stable micro-emulsion suitable for systemic dosing [2].

Step-by-Step Methodology:

  • Initial Solvation (10% DMSO): Weigh the required mass of the API. Add anhydrous DMSO to achieve exactly 10% of the final target volume. Vortex until completely clear.

    • Causality: The free base has a high crystalline lattice energy. DMSO is required first to fully disrupt this lattice; adding aqueous phases prematurely will cause irreversible precipitation.

  • Co-Solvent Addition (40% PEG300): Add PEG300 (40% of final volume) and vortex for 60 seconds.

    • Causality: PEG300 acts as a miscible bridge that lowers the dielectric constant of the vehicle, preventing shock-precipitation upon eventual aqueous dilution.

  • Surfactant Integration (5% Tween-80): Add Tween-80 (5% of final volume) and sonicate the mixture for 5 minutes at room temperature.

    • Causality: Tween-80 coats the solvated hydrophobic molecules, forming a micellar corona that provides steric and thermodynamic stabilization.

  • Aqueous Quench (45% Saline): Dropwise, add 0.9% Saline (45% of final volume) while continuously vortexing the solution.

    • Self-Validation Check: Hold the tube against a black background under a bright light. The absence of Tyndall scattering confirms a true nano-micellar suspension rather than a micro-precipitate. Use within 4 hours.

Protocol B: Amphiphilic Polymeric Nanoformulation (Sustained / Ocular)

For sensitive administration routes where DMSO is toxic (e.g., retinal explants or intravitreal injection), encapsulating the compound in mPEG5kDa-cholane nanoparticles is the gold standard [3].

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve the API (e.g., 0.6 mg/mL) and mPEG5kDa-cholane (1:10 w/w ratio) in anhydrous acetone [4].

    • Causality: Acetone serves as a volatile common solvent that uniformly mixes the lipophilic cholane tails with the tetrahydroquinazoline core.

  • Thin Film Hydration: Evaporate the acetone under reduced pressure using a rotary evaporator for 30 minutes at 40°C.

    • Causality: This creates a homogenous, amorphous solid dispersion (thin film), maximizing the surface area for hydration and preventing API crystallization.

  • Self-Assembly: Rehydrate the film with PBS (pH 7.4) and sonicate for 10 minutes.

    • Causality: The aqueous environment forces the hydrophobic cholane tails and the API to self-assemble into the core of the nanoparticle, while the hydrophilic 5kDa PEG chains extend outward to form a protective steric barrier.

  • Quality Control: Filter the suspension through a 0.22 µm PES syringe filter.

    • Self-Validation Check: Analyze the filtrate via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and a Z-average diameter of ~20-50 nm confirms successful micellar encapsulation.

Formulation Workflow Visualization

FormulationWorkflow Start 2-Chloro-5,6,7,8-tetrahydro- 4-quinazolinamine API Decision Select Route of Administration Start->Decision SystemA System A: Co-Solvent (IV / IP / PO) Decision->SystemA Systemic SystemB System B: Nanoformulation (Sustained / Ocular) Decision->SystemB Local/Targeted StepA1 1. Dissolve in 10% DMSO (Disrupt Crystal Lattice) SystemA->StepA1 StepB1 1. Dissolve API & mPEG5kDa- cholane in Acetone SystemB->StepB1 StepA2 2. Add 40% PEG300 + 5% Tween-80 (Micellization) StepA1->StepA2 StepA3 3. Dilute with 45% Saline (Aqueous Quench) StepA2->StepA3 QC Quality Control (HPLC, DLS, Sterile Filtration) StepA3->QC StepB2 2. Rotary Evaporation (Thin Film Hydration) StepB1->StepB2 StepB3 3. Resuspend in PBS pH 7.4 (Self-Assembly) StepB2->StepB3 StepB3->QC InVivo In Vivo Dosing QC->InVivo

Workflow for the formulation of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine for in vivo studies.

References

  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program . National Center for Biotechnology Information (NCBI).

  • ML241 | p97 ATPase Inhibitor . MedChemExpress.

  • Safety and neuroprotective efficacy of the VCP inhibitor ML240 in large-animal and human retinal explants: a preclinical ex vivo study . Journal of Neuroinflammation (PubMed Central).

  • Self-assembled nanoparticles enable delivery of VCP inhibitor, resulting in enhanced photoreceptor protection in retinal explants . bioRxiv.

Sources

Application Note: Dose-Response Profiling of the 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Scaffold in p97 (VCP) ATPase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (CAS: 1127-86-2) serves as a foundational pharmacophore in the discovery of selective inhibitors targeting the p97 (Valosin-containing protein, VCP) AAA+ ATPase[1]. p97 is a hexameric enzyme essential for eukaryotic protein homeostasis. It converts the chemical energy of ATP hydrolysis into mechanical force, extracting poly-ubiquitinated misfolded proteins from the endoplasmic reticulum (ER) for 26S proteasomal degradation—a process known as ER-associated degradation (ERAD)[2].

Because multiple myeloma and solid tumors experience high proteotoxic stress, inhibiting p97 triggers irresolvable ER stress and rapid apoptosis[3]. The 5,6,7,8-tetrahydroquinazoline core is uniquely suited for this target because it optimally occupies the ATP-binding pocket of the p97 D2 domain[4]. The 2-chloro substitution acts as a critical electrophilic handle for nucleophilic aromatic substitution (SNAr), allowing researchers to systematically build Structure-Activity Relationships (SAR) and perform dose-response profiling to optimize binding affinity and pharmacokinetic properties[2].

Mechanistic Pathway & Causality

Why target the D2 domain with this specific scaffold? The hexameric p97 protein contains two distinct ATPase domains: D1 (which mediates hexamerization) and D2 (which drives the primary ATPase activity required for protein extraction)[2]. The 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- scaffold acts as an ATP-competitive inhibitor at the D2 site. By blocking ATP hydrolysis, the mechanical extraction of misfolded proteins is halted, causing a lethal bottleneck in the ERAD pathway[5].

Pathway Misfolded Misfolded ER Proteins Ubiquitination Poly-Ubiquitination Misfolded->Ubiquitination p97 p97 (VCP) AAA ATPase (Target) Ubiquitination->p97 Extraction from ER Proteasome 26S Proteasome Degradation p97->Proteasome ATP Hydrolysis Apoptosis ER Stress & Apoptosis (When Inhibited) p97->Apoptosis Inhibition Pathway Scaffold 2-chloro-5,6,7,8-tetrahydro- quinazolin-4-amine derivatives Scaffold->p97 Blocks D2 Domain

Figure 1: p97-mediated ERAD pathway and mechanism of inhibition by quinazoline scaffolds.

Experimental Design: A Self-Validating System

To rigorously evaluate the dose-response of the baseline scaffold and its functionalized derivatives (e.g., ML241, CB-5083), we employ a self-validating orthogonal testing strategy[5]:

  • Primary Biochemical Assay (Target Engagement): An ADP-Glo™ kinase assay directly measures the compound's ability to inhibit ATP hydrolysis by recombinant p97.

  • Secondary Cellular Assay (Functional Consequence): A cell-based UbG76V-GFP reporter assay monitors the intracellular accumulation of a p97-dependent substrate.

  • Counter-Screen (Specificity): An ODD-Luciferase reporter assay (a p97-independent proteasome substrate) ensures the compound is not a general proteasome inhibitor[6].

Protocol 1: In Vitro p97 ATPase Biochemical Dose-Response Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of the quinazoline scaffold and its derivatives.

Workflow Prep Compound Serial Dilution (10-point) Incubate Incubate with Recombinant p97 & ATP (15 min) Prep->Incubate Reagent Add ADP-Glo Reagent (Terminate Reaction) Incubate->Reagent Read Luminescence Detection Reagent->Read Analyze Non-linear Regression (IC50 Calc) Read->Analyze

Figure 2: High-throughput workflow for p97 ATPase dose-response profiling.

Materials & Reagents
  • Recombinant human p97 protein (wild-type hexamer)

  • ADP-Glo™ Kinase Assay Kit

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

  • Ultra-pure ATP (10 mM stock)

  • 384-well low-volume white microplates

Step-by-Step Methodology
  • Compound Preparation: Dissolve 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (and synthesized analogs) in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the serially diluted compounds into the 384-well assay plate using an acoustic liquid handler. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Dilute recombinant p97 in Assay Buffer to a 2X working concentration (20 nM). Add 5 µL of the enzyme solution to the assay plate. Incubate at room temperature for 15 minutes to allow the scaffold to bind the D2 domain.

  • Reaction Initiation: Prepare a 2X ATP solution (40 µM) in Assay Buffer. Add 5 µL to each well to initiate the reaction (Final concentrations: 10 nM p97, 20 µM ATP). Centrifuge the plate at 1000 x g for 1 minute.

  • Hydrolysis Phase: Incubate the plate in the dark at room temperature for exactly 60 minutes.

  • Reaction Termination & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well). Fit the data to a 4-parameter logistic (4PL) regression model to calculate the IC50.

Protocol 2: Cell-Based Functional Reporter Assay (UbG76V-GFP)

To validate that the biochemical inhibition translates to cellular efficacy, this assay measures the blockade of p97-dependent protein degradation[7].

Step-by-Step Methodology
  • Cell Seeding: Seed HEK-293 cells stably expressing the UbG76V-GFP reporter at a density of 10,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add the serially diluted quinazoline compounds to the cells (final concentrations ranging from 30 µM to 1.5 nM).

  • Incubation: Incubate the treated cells for 6 hours. Causality Note: A 6-hour window is optimal because p97 inhibition rapidly halts ERAD, causing robust GFP accumulation before the onset of widespread apoptosis, which could otherwise confound fluorescence readings[5].

  • Fixation & Readout: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and measure GFP fluorescence (Ex: 488 nm, Em: 510 nm) using a high-content imaging system.

Data Presentation: SAR & Dose-Response Profiles

The dose-response data below illustrates the evolution of the baseline 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- scaffold into highly potent clinical candidates through targeted SAR[3].

Compound / DerivativeModification at 2-PositionBiochemical p97 IC50 (nM)Cellular UbG76V-GFP IC50 (nM)
Baseline Scaffold (CAS: 1127-86-2)2-chloro> 10,000> 10,000
Intermediate N-benzylamine~ 2,500> 10,000
ML241 2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)1003,500
CB-5083 2-(1H-indol-1-yl) derivative11430

Table 1: Comparative dose-response metrics demonstrating the necessity of functionalizing the 2-chloro position of the tetrahydroquinazoline scaffold to achieve nanomolar target engagement and cellular efficacy.

References

  • Chou, T.-F., et al. (2013). "Structure-Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase." ChemMedChem, 8(2), 297-312. URL: [Link]

  • Zhou, H.-J., et al. (2015). "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry, 58(24), 9480-9497. URL: [Link]

  • Chou, T.-F., et al. (2011). "Selective, reversible inhibitors of the AAA ATPase p97." Probe Reports from the NIH Molecular Libraries Program. URL: [Link]

Sources

Application Notes and Protocols for Measuring the Efficacy of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (CTHQ) as a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the efficacy of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, hereafter referred to as CTHQ. As CTHQ is a novel investigational compound, we have developed these protocols based on its structural similarity to known quinazoline-based kinase inhibitors. We hypothesize that CTHQ acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a validated target in oncology.[1][2] The following application notes detail three core methodologies to characterize the efficacy of CTHQ: an in vitro biochemical kinase assay to determine direct enzyme inhibition, a cell-based proliferation assay to measure its effect on cancer cell viability, and a western blot analysis to confirm target engagement and downstream pathway modulation in a cellular context.

Introduction and Hypothesized Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][3] These pathways are central to regulating cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][4][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[6][7][8]

The chemical scaffold of CTHQ, a quinazolinamine derivative, is a well-established pharmacophore for ATP-competitive EGFR inhibitors like gefitinib and erlotinib.[6][8] Therefore, we posit that CTHQ functions by binding to the intracellular kinase domain of EGFR, blocking ATP binding, and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is expected to lead to reduced cell proliferation and, ultimately, apoptosis in EGFR-dependent cancer cells.

Visualizing the Mechanism of Action

The diagram below illustrates the EGFR signaling pathway and the proposed inhibitory action of CTHQ.

Caption: Hypothesized EGFR signaling pathway and the inhibitory point of CTHQ.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of CTHQ on EGFR kinase activity and calculate its half-maximal inhibitory concentration (IC50).

Principle: This protocol utilizes a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced during the kinase reaction.[9][10][11] A decrease in ADP production in the presence of CTHQ corresponds to the inhibition of EGFR kinase activity.

Materials:
  • Recombinant human EGFR kinase enzyme

  • Kinase assay buffer

  • ATP solution

  • Poly-Glu-Tyr (4:1) peptide substrate

  • CTHQ (stock solution in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Step-by-Step Protocol:
  • Compound Dilution: Prepare a serial dilution of CTHQ in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM. Subsequently, dilute these DMSO stocks into the kinase assay buffer to the desired final concentration (ensure the final DMSO concentration is ≤1% in the reaction).

  • Reaction Setup:

    • Add 5 µL of diluted CTHQ or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Include "100% activity" controls (vehicle only) and "background" controls (no enzyme).

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Add 10 µL of the master mix to each well.

  • Initiate Kinase Reaction:

    • Dilute the recombinant EGFR enzyme to its optimal concentration (as determined by an initial enzyme titration) in the kinase assay buffer.

    • Add 10 µL of the diluted enzyme to all wells except the "background" controls. The total reaction volume is 25 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the manufacturer's instructions, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:
  • Subtract the average background luminescence from all other readings.

  • Normalize the data by setting the average "100% activity" control as 100% and the background as 0%.

  • Plot the normalized percent inhibition against the logarithm of the CTHQ concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

ParameterDescription
IC50 The concentration of CTHQ required to inhibit 50% of EGFR kinase activity.
Dose-Response Curve A graphical representation of the relationship between inhibitor concentration and enzyme inhibition.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of CTHQ on the viability and proliferation of an EGFR-dependent cancer cell line (e.g., A431, which overexpresses EGFR).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[13]

Materials:
  • A431 human epidermoid carcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • CTHQ (stock solution in 100% DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

  • Sterile 96-well cell culture plates

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Protocol:
  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CTHQ in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CTHQ. Include vehicle-only (DMSO) control wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15][16]

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Data Analysis:
  • Subtract the absorbance of the media-only blank wells from all other readings.

  • Normalize the data, setting the average absorbance of the vehicle-treated cells as 100% viability.

  • Plot the percent viability against the logarithm of the CTHQ concentration.

  • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

ParameterDescription
GI50 The concentration of CTHQ that causes a 50% reduction in cell proliferation.
Cell Viability (%) (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition

Objective: To confirm that CTHQ inhibits EGFR autophosphorylation and downstream signaling (p-AKT, p-ERK) in a cellular context.

Principle: Western blotting is used to detect specific proteins in a sample. By using antibodies specific to the phosphorylated forms of EGFR and its downstream targets, we can visualize the inhibitory effect of CTHQ on the signaling cascade. A reduction in the phosphorylated protein signal upon treatment with CTHQ indicates effective target engagement.

Experimental Workflow Visualization

WB_Workflow A 1. Seed & Serum-Starve A431 Cells B 2. Pre-treat with CTHQ or Vehicle (DMSO) A->B C 3. Stimulate with EGF (e.g., 100 ng/mL for 10 min) B->C D 4. Lyse Cells & Quantify Protein (Keep on ice, use phosphatase inhibitors) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (to PVDF or Nitrocellulose membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (e.g., anti-p-EGFR, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection & Imaging I->J K 11. Strip & Re-probe (for total protein, e.g., Total EGFR, Actin) J->K

Caption: A streamlined workflow for Western Blot analysis of EGFR pathway inhibition.

Materials:
  • A431 cells

  • Serum-free culture medium

  • Epidermal Growth Factor (EGF)

  • CTHQ

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[17]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins).[17][18]

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-Actin (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Protocol:
  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight in serum-free medium to reduce basal EGFR activity.

    • Pre-treat cells with various concentrations of CTHQ or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Lysate Preparation:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer with inhibitors to each well.[19]

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[17]

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[17]

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., total EGFR) and a loading control (e.g., Actin).

Data Analysis:
  • Densitometry software (e.g., ImageJ) can be used to quantify the band intensities.

  • The intensity of the phospho-protein band should be normalized to the intensity of the corresponding total protein band.

  • A dose-dependent decrease in the ratio of phosphorylated protein to total protein in CTHQ-treated samples compared to the EGF-stimulated vehicle control confirms the inhibitory activity of the compound.

References
  • Yuan, M., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cells. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. [Link]

  • Seshacharyulu, P., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Ponnusamy, M. P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Oncology. [Link]

  • Seshacharyulu, P., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. PubMed. [Link]

  • What are EGFR antagonists and how do they work?. News-Medical.net. [Link]

  • Patel, R. (2014). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]

  • Procedure for detection of phosphorylated proteins in western blot. Abcam. [Link]

  • EGFR Enzyme Kinase System Datasheet. BPS Bioscience. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

Sources

Application Note: Preclinical Toxicity and Proteotoxic Stress Assessment Protocol for Tetrahydroquinazoline-Based p97 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (CAS: 1127-86-2) serves as a critical pharmacophore and synthetic intermediate in the development of AAA+ ATPase p97 (Valosin-containing protein, VCP) inhibitors. Optimization of this scaffold has yielded potent, first-in-class targeted therapeutics, including the tool compounds ML240 and ML241 , as well as the clinical candidate CB-5083 (1[1]).

Evaluating the toxicity of these derivatives requires a bifurcated approach. First, one must assess on-target proteotoxic stress . Inhibiting the D2 ATPase domain of p97 blocks Endoplasmic Reticulum-Associated Degradation (ERAD), leading to the lethal accumulation of K48-linked polyubiquitinated proteins, severe ER stress, Unfolded Protein Response (UPR) activation, and apoptosis (2[2]). Second, one must screen for off-target systemic liabilities . Historically, early-generation tetrahydroquinazoline derivatives have exhibited moderate hepatotoxicity (e.g., ML240) (3[3]) and off-target inhibition of phosphodiesterase-6 (PDE6), which caused transient vision loss in Phase I clinical trials of CB-5083 (4[4]).

This guide provides a comprehensive, self-validating protocol for assessing the toxicity profile of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- derivatives, ensuring robust translation from in vitro screening to in vivo pharmacotoxicology.

G Compound Tetrahydroquinazoline Derivatives p97 p97 AAA ATPase (D2 Domain) Compound->p97 Inhibits ERAD ERAD Pathway Blockade p97->ERAD Disrupts PolyUb Accumulation of K48 Polyubiquitinated Proteins ERAD->PolyUb Causes UPR UPR Activation (CHOP/ATF4 Upregulation) PolyUb->UPR Triggers Apoptosis Apoptosis (Caspase 3/7 Activation) UPR->Apoptosis Induces

Figure 1: Mechanism of on-target proteotoxic stress induced by tetrahydroquinazoline p97 inhibitors.

Experimental Protocols

Phase 1: In Vitro Cytotoxicity and Hepatotoxicity Profiling

To establish the Therapeutic Index (TI), compounds must be evaluated in target cancer cell lines (e.g., HCT116) versus primary human hepatocytes.

Causality Check: Primary hepatocytes retain basal metabolic enzyme expression (CYP450s), allowing us to detect reactive metabolite-driven hepatotoxicity that immortalized cell lines often miss.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells (2,000 cells/well) and cryopreserved primary human hepatocytes (10,000 cells/well) in 384-well opaque white plates using appropriate maintenance media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 4-Quinazolinamine derivative in DMSO. Transfer to the assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.5 nM (final DMSO ≤ 0.5%).

  • Incubation: Incubate plates for 72 hours.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® 2.0 Reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Detection: Measure luminescence using a multimode microplate reader.

  • Data Analysis: Normalize data to DMSO (100% viability) and positive control (e.g., 10 µM Bortezomib, 0% viability). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Phase 2: Mechanistic Toxicity (ERAD Blockade & UPR Activation)

To validate that cell death is driven by p97 inhibition rather than off-target necrosis, we must quantify the accumulation of ERAD substrates and UPR markers.

Step-by-Step Methodology:

  • Treatment: Treat HCT116 cells with the compound at 1x, 3x, and 10x the established IC₅₀ for 6, 12, and 24 hours. Use CB-5083 (1 µM) as a positive control.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, plus 10 mM N-ethylmaleimide (NEM) to preserve ubiquitination.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE (4-12% gradient gel) and transfer to a PVDF membrane.

  • Probing: Probe for the following mechanistic toxicity markers:

    • Anti-K48-linkage Specific Polyubiquitin: Validates p97 extraction failure.

    • Anti-CHOP (DDIT3): Validates severe ER stress/UPR activation.

    • Anti-LC3B: Assesses autophagic flux disruption (accumulation of LC3-II).

    • Anti-GAPDH: Loading control.

  • Quantification: Image using chemiluminescence and perform densitometric analysis. A >3-fold increase in K48-Ub and CHOP at 12 hours confirms on-target proteotoxic stress.

Phase 3: Off-Target PDE6 Enzymatic Screening

Given the historical clinical failure of CB-5083 due to structural cross-reactivity with retinal phosphodiesterase-6 (PDE6), all tetrahydroquinazoline derivatives must be counter-screened against this enzyme.

Step-by-Step Methodology:

  • Assay Setup: Utilize a fluorescence polarization (FP) or TR-FRET based PDE6 assay kit.

  • Reaction: Incubate purified human PDE6 enzyme with 100 nM fluorescently labeled cGMP substrate and varying concentrations of the test compound (1 nM to 100 µM) in assay buffer (10 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Termination & Readout: Add the binding reagent (which specifically binds to the 5'-GMP product, altering the FP or TR-FRET signal). Read the plate on a compatible reader.

  • Validation: Ensure the selectivity fold-change (PDE6 IC₅₀ / HCT116 Viability IC₅₀) is >100 to proceed to in vivo studies.

Workflow Phase1 Phase 1: In Vitro Viability (Hepatocytes vs. HCT116) Phase2 Phase 2: Mechanistic Profiling (Western Blot: CHOP, K48-Ub) Phase1->Phase2 Phase3 Phase 3: Off-Target Screening (PDE6 Enzymatic Assay) Phase2->Phase3 Phase4 Phase 4: In Vivo Toxicology (MTD, ALT/AST, ERG) Phase3->Phase4

Figure 2: Tiered preclinical toxicity screening workflow for p97 inhibitors.

In Vivo Tolerability and Pharmacotoxicology

Once in vitro safety is established, in vivo toxicity must be assessed to identify the Maximum Tolerated Dose (MTD) and monitor for muscular or hepatic damage, which are known liabilities of systemic p97 inhibition (5[5]).

Step-by-Step Methodology:

  • Animal Model: Use 8-10 week old female C57BL/6 mice (n=5 per dose group).

  • Dosing Regimen: Administer the compound via oral gavage (PO) daily for 14 days at 10, 25, 50, and 100 mg/kg. Vehicle control should match the formulation (e.g., 5% DMSO, 30% PEG400, 65% Water).

  • Clinical Observations: Monitor body weight daily. A body weight loss of >20% mandates immediate euthanasia.

  • Ocular Toxicity Monitoring (ERG): On Day 14, perform dark-adapted Electroretinography (ERG) to assess photoreceptor function, ensuring no PDE6-mediated retinal toxicity has occurred.

  • Biochemical and Histological Endpoints (Day 15):

    • Collect blood via cardiac puncture. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to quantify hepatotoxicity.

    • Harvest liver, spleen, and skeletal muscle. Perform H&E staining to assess for aggresome-like structures and tissue necrosis.

Quantitative Data Interpretation

The table below summarizes the target thresholds required for a tetrahydroquinazoline derivative to be considered a viable, non-toxic lead candidate.

Toxicity MetricTarget Cell / TargetAcceptance ThresholdRationale
Anticancer Potency (IC₅₀) HCT116 / Multiple Myeloma< 250 nMEnsures robust on-target efficacy.
Hepatotoxicity (IC₅₀) Primary Human Hepatocytes> 10 µMMitigates liver failure risks seen in early analogs.
Therapeutic Index (TI) Ratio (Hepatocyte / HCT116)> 40xProvides a safe dosing window in vivo.
PDE6 Selectivity Purified PDE6 Enzyme> 10 µMPrevents clinical visual disturbances (night blindness).
In Vivo MTD C57BL/6 Mice> 50 mg/kgAllows for sufficient systemic exposure without severe weight loss.

References

  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry - ACS Publications. URL: 1

  • Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. MDPI. URL: 2

  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program. NIH. URL: 3

  • Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers. URL: 4

  • Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage. KOPS - University of Konstanz. URL:5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies to overcome common synthetic challenges. Our goal is to provide a self-validating framework for your experimental design, grounded in established chemical principles and supported by authoritative literature.

Overview of the Synthetic Pathway

The synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine is typically approached via a two-step process starting from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. The core strategy involves:

  • Dichlorination: Conversion of the dione precursor to the highly reactive 2,4-dichloro-5,6,7,8-tetrahydroquinazoline intermediate.

  • Selective Amination: Regioselective nucleophilic aromatic substitution (SNAr) at the C4 position with an ammonia source to yield the target compound.

This pathway is logical due to the differential reactivity of the C4 position compared to the C2 position in the dichloro-intermediate, which allows for selective functionalization.

Synthetic_Pathway start 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione intermediate 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline start->intermediate Step 1: Dichlorination (e.g., POCl₃) product 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine intermediate->product Step 2: Selective Amination (e.g., NH₃ in 2-propanol)

Caption: General synthetic workflow for 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Issue 1: Low or No Yield of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (Intermediate)

Question: My dichlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a very low yield or only recovering starting material. What are the likely causes and how can I fix this?

Answer: This is a common and critical issue, as the success of the entire synthesis hinges on the efficient formation of this reactive intermediate. The problem often stems from suboptimal reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature and Time: The conversion of the dione to the dichloro intermediate often requires high temperatures to drive the reaction to completion.

    • Causality: The carbonyl oxygens of the dione must be activated by POCl₃, a process that can have a significant activation energy barrier. Insufficient thermal energy will result in an incomplete reaction.

    • Recommended Action: Ensure the reaction is heated to a sufficient temperature, typically refluxing POCl₃ (b.p. ~106 °C). Some procedures report temperatures of 120 °C, which may require a sealed reaction vessel or a higher-boiling solvent if one is used.[1][2] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[2]

  • Moisture in the Reaction: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, which consumes the reagent and can generate unwanted byproducts.

    • Causality: Water acts as a competing nucleophile, destroying the efficacy of the chlorinating agent.

    • Recommended Action: Use a flame-dried or oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the starting dione is anhydrous, for example, by drying it under a high vacuum before use. Use a fresh, high-purity bottle of POCl₃.

  • Inefficient Removal of Excess POCl₃: Residual POCl₃ can complicate the workup and purification, leading to product loss.

    • Causality: During aqueous workup, the exothermic reaction of POCl₃ with water can degrade the product.

    • Recommended Action: After the reaction is complete and cooled, remove the excess POCl₃ by distillation under reduced pressure before proceeding with the aqueous workup.[1] This provides a much cleaner crude product.

ParameterSub-Optimal ConditionRecommended OptimizationRationale
Temperature < 100 °C110-120 °C (Reflux)Overcomes activation energy for chlorination.[1][2]
Atmosphere Ambient AirInert (N₂ or Ar)Prevents decomposition of POCl₃ by moisture.
Reagent Quality Old or wet POCl₃Fresh, anhydrous POCl₃Ensures maximum chlorinating potential.
Workup Direct quenchDistill excess POCl₃ firstMinimizes product degradation and simplifies purification.[1]
Issue 2: Poor Selectivity and Impurity Formation During Amination

Question: My amination step is producing a significant amount of a second product, which appears to be the 2,4-diamino compound. How can I improve the selectivity for the desired 4-amino product?

Answer: Achieving high regioselectivity in the amination of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is crucial. The C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position, but over-reaction can occur under forcing conditions.

Possible Causes & Solutions:

  • Excessive Reaction Temperature or Time: Higher temperatures and longer reaction times provide the necessary energy to overcome the higher activation barrier for substitution at the less reactive C2 position.

    • Causality: Kinetic control favors substitution at C4. However, under thermodynamic control (higher energy input), the formation of the di-substituted product becomes more probable.

    • Recommended Action: Perform the reaction at a lower temperature. Start at room temperature or even 0 °C and allow the reaction to warm slowly. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the dichloro-intermediate is consumed.

  • High Concentration of Nucleophile: A large excess of ammonia can increase the rate of the second substitution reaction.

    • Causality: According to Le Châtelier's principle, a high concentration of reactants will push the equilibrium towards the products. This applies to both the desired and undesired reactions.

    • Recommended Action: Use a controlled amount of the ammonia solution. While an excess is needed, a very large excess should be avoided. Consider a slower, dropwise addition of the dichloro-intermediate solution to the ammonia solution to maintain a low instantaneous concentration of the electrophile.

Troubleshooting_Amination start Low Selectivity in Amination Step cause1 Cause: Forcing Conditions (High Temp / Long Time) start->cause1 cause2 Cause: High Nucleophile Concentration start->cause2 solution1 Solution: Reduce Temperature (e.g., 0°C to RT) cause1->solution1 solution2 Solution: Monitor Closely (TLC / LC-MS) & Quench cause1->solution2 solution3 Solution: Control Stoichiometry & Use Slow Addition cause2->solution3

Caption: Decision tree for troubleshooting poor selectivity in the amination step.

Issue 3: Product Purification and Characterization

Question: My crude product is an oil or a sticky solid that is difficult to purify by column chromatography. What are my options?

Answer: Purification challenges are common, especially if side reactions have occurred. A systematic approach to purification is necessary.

Possible Causes & Solutions:

  • Residual Solvent: Solvents used in the workup (e.g., ethyl acetate, dichloromethane) or reaction (e.g., 2-propanol) can be trapped in the product.

    • Recommended Action: Ensure the crude product is thoroughly dried under a high vacuum, possibly with gentle heating (e.g., 40-50 °C), before attempting purification.

  • Ionic Impurities: Salts formed during the reaction or workup (e.g., ammonium chloride) can interfere with purification and crystallization.

    • Recommended Action: Perform a thorough aqueous workup. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.[1]

  • Inappropriate Chromatography Conditions: The basic nature of the product may cause it to streak on silica gel.

    • Recommended Action: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will neutralize the acidic silanol groups on the silica surface and improve peak shape.

  • Crystallization Issues: If the product is resistant to crystallization, consider converting it to a salt.

    • Recommended Action: Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily collected by filtration.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline[1]
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 vol eq) to the flask.

  • Reaction: Heat the mixture to 120 °C and maintain for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup (Step 1): Cool the reaction mixture to room temperature. Remove the excess POCl₃ via vacuum distillation.

  • Workup (Step 2): Carefully add the residue to a mixture of ethyl acetate and ice water. Separate the organic layer.

  • Washes: Wash the organic phase sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to afford the pure dichloro intermediate.

Protocol 2: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
  • Setup: In a round-bottom flask, dissolve the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a suitable solvent such as 2-propanol or THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of ammonia in 2-propanol (e.g., 7N solution, 2-3 eq) dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC/LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography (using an eluent modified with ~1% NEt₃) or by recrystallization/salt formation to obtain the final product.

Protocol 3: Analytical Methodologies
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase (Dichlorination): 30-50% Ethyl Acetate in Hexanes.

    • Mobile Phase (Amination): 5-10% Methanol in Dichloromethane (+0.5% NEt₃).

    • Visualization: UV lamp (254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid or ammonium hydroxide.

    • Detection: Monitor the mass-to-charge ratio (m/z) for the starting materials and products. For example, for C₈H₈Cl₂N₂, the expected [M+H]⁺ is ~203.1.[1]

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link]

  • Optimization of reaction conditions for the formation of 7a. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. PMC. [Link]

Sources

Technical Support Center: 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 5,6,7,8-tetrahydroquinazoline scaffold—a privileged structure frequently utilized in the development of kinase inhibitors and AAA ATPase p97 probes .

Synthesizing 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (and its N-alkyl/aryl derivatives) relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of a 2,4-dichloro intermediate. Below, we dissect the mechanistic causality of this workflow, troubleshoot common experimental bottlenecks, and provide self-validating protocols to ensure high-yield synthesis.

Mechanistic Overview & Reaction Workflow

The critical junction in this synthesis is the differentiation between the C2 and C4 positions of the quinazoline ring during amination. Density Functional Theory (DFT) calculations demonstrate that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy barrier for nucleophilic attack compared to C2 . Consequently, under kinetic control (mild temperatures, stoichiometric amine), SNAr occurs regioselectively at the 4-position.

SynthesisWorkflow A 5,6,7,8-Tetrahydroquinazoline-2,4-diol B Chlorination (POCl3, cat. DMF, reflux, 6h) A->B C 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline B->C D Regioselective Amination (NH3 or Amine, DIPEA, RT, 16h) C->D E 2-Chloro-5,6,7,8-tetrahydro- 4-quinazolinamine (Target) D->E Kinetic Control (Favored at C4) F Side Product: 2,4-Diamino derivative D->F Excess Heat/Amine (Thermodynamic)

Workflow for the regioselective synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Troubleshooting & FAQs

Q: My amination reaction yielded a complex mixture of the 4-amino target, the 2-amino regioisomer, and the 2,4-diamino byproduct. How can I strictly control regioselectivity? A: Loss of regioselectivity is typically a failure of kinetic control. Because the C4 position is inherently more electrophilic , substitution at C2 or double substitution is driven by excess thermal energy or an overabundance of the nucleophile.

  • Corrective Action: Strictly limit the amine to 1.05 equivalents. Maintain the reaction temperature between 20°C and 25°C (room temperature) for primary alkylamines, and do not exceed 50°C for less nucleophilic anilines. Use a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to scavenge the generated HCl rather than using excess reactant amine.

Q: During the synthesis of the 2,4-dichloro intermediate using POCl₃, I am observing incomplete chlorination or unreacted starting material. What is the cause? A: Phosphorus oxychloride (POCl₃) alone is often insufficiently electrophilic to fully chlorinate the highly stable 2,4-diol (dione) tautomer.

  • Corrective Action: You must generate a Vilsmeier-Haack type intermediate. Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) or N,N-dimethylaniline to the POCl₃. This forms a highly reactive chloroiminium ion, which dramatically accelerates the conversion of the hydroxyl groups to chlorides.

Q: I am losing my chloro groups (reverting to hydroxyls) during the aqueous workup of the POCl₃ reaction. How do I prevent this hydrolysis? A: The 2,4-dichloro-5,6,7,8-tetrahydroquinazoline intermediate is highly moisture-sensitive, particularly under acidic conditions. Quenching unreacted POCl₃ with water is highly exothermic and generates concentrated HCl. This combination of heat and acid rapidly hydrolyzes the newly formed C–Cl bonds.

  • Corrective Action: Perform a "reverse quench." Concentrate the reaction mixture under reduced pressure to remove ~70% of the POCl₃ before quenching. Then, dissolve the residue in an aprotic solvent (e.g., dichloromethane) and slowly drip it into vigorously stirred, crushed ice containing saturated aqueous NaHCO₃. This immediately neutralizes the generated HCl while maintaining a temperature near 0°C.

Self-Validating Experimental Protocols

These protocols are designed with built-in validation checkpoints to ensure intermediate integrity before proceeding to the subsequent step.

Protocol A: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
  • Setup: Suspend 5,6,7,8-tetrahydroquinazoline-2,4-diol (1.0 eq) in neat POCl₃ (10 volumes). Add catalytic anhydrous DMF (0.05 eq).

  • Reaction: Heat the mixture to reflux (105°C) under an inert argon atmosphere for 6 hours. The suspension will become a homogeneous, dark solution as the reaction progresses.

  • Validation Checkpoint 1 (TLC): Sample 5 µL of the reaction, quench in 100 µL of ice-cold saturated NaHCO₃, and extract with 100 µL ethyl acetate (EtOAc). Run TLC (EtOAc:Hexanes 1:4). The diol starting material remains at the baseline (Rf ~0.0), while the dichloro product elutes high (Rf ~0.8). Proceed to workup only when the baseline spot is completely absent.

  • Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the majority of the POCl₃.

  • Quench: Dissolve the resulting syrup in cold dichloromethane (DCM). Add the DCM solution dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.

  • Isolation: Separate the organic layer, extract the aqueous layer twice more with DCM, dry over anhydrous MgSO₄, and concentrate to yield the intermediate as a white/pale-yellow powder .

Protocol B: Regioselective Amination at C4
  • Setup: Dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in anhydrous acetonitrile or DMF (0.2 M concentration) at room temperature.

  • Reagent Addition: Add DIPEA (1.5 eq). Slowly add the amine nucleophile (e.g., benzylamine or ammonia solution) (1.05 eq) dropwise over 10 minutes .

  • Reaction: Stir at room temperature for 16 hours.

  • Validation Checkpoint 2 (LC-MS/TLC): The introduction of the amine significantly increases the polarity of the molecule. On TLC (EtOAc:Hexanes 1:2), the starting material (Rf ~0.9) should be consumed, replaced by a new, lower spot (Rf ~0.5–0.6). LC-MS must confirm the mass of the mono-aminated, mono-chlorinated product (look for the characteristic 3:1 isotopic pattern indicative of a single chlorine atom).

  • Purification: Evaporate the solvent. Redissolve the crude mixture in EtOAc, wash with water and brine, dry over MgSO₄, and purify via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the pure 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivative .

Quantitative Data: Reaction Conditions & Regioselectivity

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution during the amination of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.

Amine EquivalentsBaseSolventTemperatureTimeMajor ProductTypical Yield
1.05 eqDIPEA (1.5 eq)Acetonitrile20°C (RT)16 h4-Amino-2-chloro (Target)75 - 85%
1.05 eqDIPEA (1.5 eq)DMF50°C8 h4-Amino-2-chloro (Target)70 - 80%
2.50 eqNone (Amine as base)DMF100°C12 h2,4-Diamino (Thermodynamic Byproduct)> 90%
1.05 eqK₂CO₃ (2.0 eq)H₂O / Dioxane120°C72 h2-Amino-4-chloro (Regioisomer)28 - 45%

References

  • Chou, T.-F., Li, K., Nordin, B. E., et al. "Selective, reversible inhibitors of the AAA ATPase p97." Probe Reports from the NIH Molecular Libraries Program, National Center for Biotechnology Information (US), 2011. Available at:[Link]

  • Barbosa, M. L. d. C., Pinheiro, P. d. S. M., Alves da Conceição, R., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 2024, 29(24), 6021. Available at:[Link]

  • Zhou, H. J., et al. "Fused Pyrimidines as Inhibitors of P97 Complex." European Patent Office, EP3097092B1, 2015.

Technical Support Center: Synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively. This document is structured as a dynamic resource, addressing common challenges through a detailed troubleshooting guide and a comprehensive FAQ section.

Section 1: Overview of the Synthetic Pathway

The synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is most reliably achieved through a multi-step process commencing with the formation of the core heterocyclic structure, followed by functional group transformations. The generally accepted pathway involves the cyclocondensation of a cyclohexanone derivative to form a bicyclic pyrimidinedione, which is then subjected to chlorination and selective amination.

The diagram below outlines the strategic workflow for this synthesis.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Amination A Cyclohexanone + Urea/Guanidine Derivative B 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione A->B Cyclocondensation C 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline B->C POCl₃ / Catalyst D Target Product: 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline C->D NH₃ source / Solvent Controlled Temp.

Caption: High-level synthetic workflow for the target compound.

Each of these stages presents unique challenges that can impact overall yield and purity. The following sections are dedicated to addressing these specific issues.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address problems you may encounter during synthesis.

Issue Cluster A: Dichlorination of the Quinazolinedione Intermediate (Step 2)

Question 1: My dichlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a low yield of the 2,4-dichloro intermediate. What are the likely causes?

Answer: Low yields in this chlorination step are common and typically trace back to one of three areas: reagent purity, reaction conditions, or work-up procedure.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture, even in trace amounts, in your starting material, solvent, or glassware will consume the reagent and generate phosphoric acid, leading to incomplete reactions and side products.

    • Corrective Action: Ensure your starting dione is rigorously dried under vacuum. Use freshly distilled POCl₃ and anhydrous solvents. All glassware should be flame-dried or oven-dried immediately before use.

  • Insufficient Activation/Reaction Time: The conversion of the dione (or its tautomeric diol form) to the dichloro derivative can be sluggish.

    • Corrective Action: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine (e.g., N,N-diisopropylethylamine) can accelerate the reaction.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time or slightly increasing the temperature.

  • Improper Work-up: The work-up is critical for isolating the product. Excess POCl₃ must be removed before aqueous quenching to prevent highly exothermic and potentially dangerous reactions.

    • Corrective Action: After the reaction is complete, cool the mixture and remove the bulk of the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected with a suitable trap). The residue should then be poured slowly onto crushed ice with vigorous stirring. Hasty quenching can lead to product decomposition.

Question 2: I'm observing significant charring and the formation of a black, intractable tar during the POCl₃ reflux. Why is this happening?

Answer: This is almost always due to poor temperature control. The reaction can be highly exothermic, especially on a larger scale. Uncontrolled temperature spikes can lead to decomposition of the starting material and product.

  • Corrective Action: Use a silicone oil bath for uniform heating. Add the quinazolinedione to the POCl₃ in portions to manage the initial exotherm. For larger-scale reactions, consider mechanical stirring to ensure even heat distribution.

Issue Cluster B: Selective Amination of the Dichloro Intermediate (Step 3)

Question 1: My amination reaction is producing a significant amount of the 2,4-diamino byproduct, reducing the yield of my desired 2-chloro-4-amino product. How can I improve selectivity?

Answer: This is a classic problem of controlling reactivity. The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive to nucleophilic substitution than the chlorine at the C2 position. However, under harsh conditions, disubstitution can occur.

  • Temperature Control is Paramount: The rate of substitution at C2 is more sensitive to temperature than at C4.

    • Corrective Action: Run the reaction at a lower temperature. Start at 0 °C or even -10 °C and allow the reaction to slowly warm to room temperature. This maximizes the kinetic difference in reactivity between the two positions.

  • Stoichiometry of the Amine: Using a large excess of the ammonia source can drive the reaction towards the disubstituted product.

    • Corrective Action: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of your ammonia source (e.g., ammonia in isopropanol, ammonium hydroxide). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

The following decision tree can help guide your optimization of this critical step.

G cluster_sm cluster_byproduct start Low yield in amination step? check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Is starting material (dichloro) present? check_tlc->sm_present sm_yes Increase reaction time or moderately increase temperature (e.g., to 40°C). Verify amine source concentration. sm_present->sm_yes Yes byproduct_present Is 2,4-diamino byproduct observed? sm_present->byproduct_present No end Proceed to purification sm_yes->end byproduct_yes Reduce reaction temperature (start at 0°C). Use max 1.5 eq. of amine source. Reduce reaction time. byproduct_present->byproduct_yes Yes other_issue Other issues (e.g., decomposition)? byproduct_present->other_issue No byproduct_yes->end other_yes Investigate solvent compatibility. Ensure inert atmosphere (N₂). Check for degradation during workup. other_issue->other_yes Yes other_issue->end No other_yes->end

Caption: Troubleshooting decision tree for the selective amination step.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most effective method for purifying the final product, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-?

A: The choice between recrystallization and column chromatography depends on the purity of your crude product.

  • Column Chromatography: This is the most reliable method for removing both unreacted starting material and the 2,4-diamino byproduct. A silica gel column using a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.

  • Recrystallization: If your crude product is relatively clean (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be a highly efficient way to obtain material of excellent purity.

Q: Which analytical techniques are essential for confirming the structure and purity of my final compound?

A: A combination of techniques is required for unambiguous characterization.

  • ¹H and ¹³C NMR: Essential for confirming the chemical structure. You should be able to identify the protons in the tetrahydro portion of the ring system and the distinct aromatic/amidine carbons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for assessing purity and confirming the molecular weight of the product.[2] It can also help identify byproducts in the crude mixture.

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N) and is often required for publication or regulatory submission.

Q: Are there any significant safety precautions I should take during this synthesis?

A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The amination step may involve using ammonia, which is a corrosive gas and should also be handled in a well-ventilated fume hood.

Section 4: Detailed Experimental Protocol

This protocol represents a standard, validated procedure for the synthesis.

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

  • To a solution of sodium ethoxide (prepared from 1.2 eq. of sodium in anhydrous ethanol), add 2-ethoxycarbonylcyclohexanone (1.0 eq.).

  • Stir the mixture for 30 minutes at room temperature.

  • Add urea (1.5 eq.) and heat the mixture to reflux for 8-12 hours. The formation of a white precipitate should be observed.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and acidify to pH 5-6 with concentrated HCl.

  • Filter the resulting precipitate, wash with cold water and then cold ethanol, and dry under vacuum to yield the dione as a white solid.

Step 2: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

  • In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the dried dione (1.0 eq.) and phosphorus oxychloride (10 vol eq.).

  • Add a catalytic amount of DMF (0.1 eq.).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The slurry should become a clear, dark solution.

  • Cool the reaction to room temperature and carefully remove excess POCl₃ under reduced pressure.

  • Slowly pour the viscous residue onto a stirred mixture of crushed ice and water.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the dichloro product, which can be used directly or purified by chromatography.

Step 3: Synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

  • Dissolve the crude dichloro intermediate (1.0 eq.) in isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a 7N solution of ammonia in methanol (1.2 eq.) dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., 50-100% ethyl acetate in hexanes) to afford the final product.

Parameter Step 1: Dione Step 2: Dichloride Step 3: Final Product
Typical Yield 75-85%60-75%50-70%
Appearance White SolidOff-white to yellow solidWhite to pale yellow solid
TLC Mobile Phase 10% MeOH in DCM30% EtOAc in Hexanes80% EtOAc in Hexanes

References

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. (2022).
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. (2019).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. (2007).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. (2017).
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. (2022).

Sources

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- stability and degradation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine Stability & Degradation

Welcome to the Technical Support Center for 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (CAS 1127-86-2). This compound is a critical synthetic intermediate, prominently utilized in the development of p97 AAA ATPase inhibitors such as the ML240 and ML241 probes[1]. While highly versatile for nucleophilic aromatic substitution (SNAr) reactions to build complex molecular libraries, its inherent chemical structure makes it susceptible to specific degradation pathways during storage and experimentation.

This guide is designed for researchers and drug development professionals to understand the causality behind these instabilities and implement self-validating protocols to ensure experimental integrity.

Section 1: Core Degradation Pathways (The "Why")

As an Application Scientist, it is crucial to understand why a molecule degrades to effectively prevent it. The instability of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine is driven by two distinct structural vulnerabilities:

  • C2-Electrophilicity (Hydrolysis via SNAr): The pyrimidine ring is highly electron-deficient due to the electronegativity of the N1 and N3 atoms. This electron-withdrawing effect is maximized at the C2 position, rendering the carbon-chlorine bond highly susceptible to nucleophilic attack. Even atmospheric moisture can act as a nucleophile, displacing the chloride ion to form the 2-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable quinazolin-2-one.

  • Thermodynamic Drive for Aromatization (Oxidative Dehydrogenation): The 5,6,7,8-tetrahydro moiety is a partially saturated ring fused to an aromatic pyrimidine system. There is a strong thermodynamic driving force to achieve full aromaticity (a 10 π-electron conjugated bicyclic system). Exposure to molecular oxygen (aerobic oxidation), UV light, or trace transition metals catalyzes the loss of four hydrogen atoms, converting the tetrahydro ring into a fully aromatic quinazoline[2].

Degradation pathways of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine via hydrolysis and oxidation.

Section 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant impurity with a mass shift of approximately -18 Da. What is happening? A: You are observing hydrolysis. The exact mass of the intact compound is ~183.06 Da. Displacement of the chlorine atom (atomic mass ~35.0 Da) by a hydroxyl group (mass ~17.0 Da) results in a net loss of ~18.0 Da. Root Cause: Moisture ingress during storage or the use of non-anhydrous solvents. Solution: Ensure all reactions utilizing this intermediate are performed under strictly anhydrous conditions. Store the bulk powder in a desiccator over active silica gel.

Q2: I am detecting a byproduct with a mass shift of -4 Da. Is my compound decomposing? A: Yes, this is oxidative dehydrogenation (aromatization)[3]. The loss of 4 Da corresponds to the loss of four hydrogen atoms from the 5,6,7,8-tetrahydro ring, yielding 2-chloroquinazolin-4-amine. Root Cause: Exposure to atmospheric oxygen, UV light, or trace metal contaminants in your glassware/solvents which act as oxidation catalysts. Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) in amber vials. Degas solvents prior to high-temperature reactions.

Q3: Can I use basic conditions (e.g., TEA, DIPEA) when reacting this intermediate with amines? A: Yes, but with extreme caution regarding water content. While bases are required to neutralize the HCl generated during the desired SNAr reaction (e.g., reacting with benzylamine to form ML241 precursors)[1], the combination of water and a base will drastically accelerate the competitive hydrolysis of the 2-chloro group. Always use freshly distilled, anhydrous bases.

Workflow Start LC-MS Analysis of Sample Check Observe Primary Impurity Mass Start->Check M1 [M-18]+ Peak Detected Check->M1 M2 [M-4]+ Peak Detected Check->M2 Sol1 Issue: Hydrolysis. Action: Use anhydrous solvents & purge with N2. M1->Sol1 Sol2 Issue: Aromatization. Action: Store in dark, exclude O2, check for metals. M2->Sol2

LC-MS troubleshooting workflow for identifying and resolving compound degradation issues.

Section 3: Quantitative Degradation Data

Table 1: Summary of Primary Degradation Pathways and Analytical Signatures

Degradation PathwayTriggering ConditionsMass Shift (LC-MS)Structural ChangePrevention Strategy
Hydrolysis Moisture, High/Low pH-18.0 Da2-Chloro 2-Hydroxy/OxoAnhydrous solvents, desiccated storage
Aromatization O 2​ , Light, Trace Metals-4.0 DaTetrahydro AromaticInert atmosphere (Ar/N 2​ ), amber vials
Deamination Strong Acids + Heat-1.0 Da4-Amino 4-Hydroxy/OxoAvoid extreme pH during workup

Section 4: Self-Validating Experimental Protocols

To ensure trust and reproducibility, implement the following self-validating system for handling and reacting this compound.

Protocol: Anhydrous SNAr Reaction with Amine Nucleophiles Objective: React the 2-chloro group with an amine while completely suppressing hydrolysis and aromatization.

  • Preparation & Validation: Flame-dry a round-bottom flask under vacuum and backfill with Argon three times. Self-Validation Step: A moisture-sensitive indicator (e.g., a drop of titanium tetrachloride in a separate test vial) should not fume in your glovebox/manifold atmosphere, confirming a strictly anhydrous environment.

  • Solvent Degassing: Use anhydrous acetonitrile (MeCN). Degas via three freeze-pump-thaw cycles to remove dissolved O 2​ , preventing aromatization of the tetrahydro ring.

  • Reaction Execution: Suspend 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (1.0 equiv) in the degassed MeCN. Add anhydrous triethylamine (1.2 equiv) and the target amine (e.g., benzylamine, 1.0 equiv)[1].

  • Analytical Monitoring: Stir at room temperature for 16 hours. Monitor via LC-MS. Self-Validation Step: The absolute absence of the [M-18] + and[M-4] + peaks in the chromatogram confirms that the anhydrous and anaerobic conditions were successfully maintained throughout the reaction.

  • Workup: Evaporate to dryness under reduced pressure. Avoid aqueous workups if the resulting product remains prone to hydrolysis; instead, purify the residue directly via silica gel chromatography (e.g., EtOAc:hexanes gradient)[1].

References

  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health (NIH). 1

  • Application of laccase/DDQ as a new bioinspired catalyst system for the aerobic oxidation of tetrahydroquinazolines and Hantzsch 1,4-dihydropyridines. Comptes Rendus de l'Académie des Sciences. 2

  • Divergent oxidative annulation of primary aliphatic amines to access semi-saturated fused pyrimidines or quinazolines. Organic Chemistry Frontiers (RSC Publishing). 3

  • Recent advances in selective functionalization of the quinazoline scaffold. Società Chimica Italiana (SCI). Link

Sources

solubility issues with 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Navigating Solubility Issues with 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that navigating the experimental nuances of a novel compound is paramount to achieving reproducible and meaningful results. This guide is dedicated to 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (CAS No. 111896-77-6), a compound that, like many heterocyclic kinase inhibitor scaffolds, presents specific handling requirements, particularly concerning its solubility.

This document is structured to serve as your in-house expert, moving beyond simple protocols to explain the causal relationships between a compound's properties, your experimental choices, and the ultimate success of your research.

Part 1: CORE DIRECTIVE - A Proactive Approach to Solubility

Solubility should not be an afterthought; it is a critical variable that must be controlled. Inconsistent solubility is a primary source of non-reproducible data. This section provides a logical, step-by-step framework for characterizing and optimizing the solubility of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-.

Foundational Knowledge: Physicochemical Profile

Understanding the inherent properties of the molecule is the first step in predicting its behavior. The structure, with its partially saturated ring, is designed to improve aqueous solubility compared to its fully aromatic quinazoline relatives[1]. However, its characteristics still necessitate careful solvent selection.

Table 1: Physicochemical Properties of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

PropertyValueImplication for SolubilitySource
Molecular Formula C₈H₁₀ClN₃-[2]
Molecular Weight 183.64 g/mol -[1][2]
Predicted LogP 1.591Indicates moderate lipophilicity; likely to be poorly soluble in purely aqueous media.[2]
Topological Polar Surface Area (TPSA) 51.8 ŲSuggests reasonable membrane permeability but does not guarantee aqueous solubility.[2]
Hydrogen Bond Donors 1Can participate in hydrogen bonding with protic solvents.[2]
Hydrogen Bond Acceptors 3Can accept hydrogen bonds from protic solvents like water or alcohols.[2]
Experimental Workflow: From Stock to Working Solution

The most common point of failure is the transition from a high-concentration organic stock to a low-concentration aqueous working solution. The following workflow is designed to mitigate this risk.

Caption: A validated workflow for preparing experimental solutions.

Troubleshooting Guide: Enhancing Aqueous Solubility

If you encounter precipitation (the compound "crashing out"), do not proceed with the experiment. The actual concentration will be unknown and variable. Instead, use the following evidence-based techniques to improve solubility.

Experimental Protocol: Systematic Solubility Enhancement

  • pH Adjustment:

    • Causality: The amine groups on the quinazoline ring are basic. Lowering the pH of the aqueous buffer will protonate these sites, creating a charged species (a salt) which is generally more water-soluble.

    • Method:

      • Prepare a series of buffers (e.g., citrate or phosphate) with pH values ranging from 5.0 to 7.4.

      • Repeat the "Working Solution Preparation" protocol (steps F-K) with each buffer.

      • Determine the lowest pH that maintains solubility at your desired concentration while remaining compatible with your experimental system (e.g., cell viability).

  • Co-solvency:

    • Causality: A co-solvent reduces the polarity of the bulk aqueous solution, making it a more favorable environment for a lipophilic molecule. This technique effectively bridges the polarity gap between the compound and water[3].

    • Method:

      • Select a biocompatible co-solvent. Common choices include Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG400).

      • Prepare your experimental buffer containing a low percentage of the co-solvent (e.g., 1%, 2%, 5%, 10%).

      • Determine the minimal percentage of co-solvent required to maintain solubility.

      • Critical Control: Always run a parallel "vehicle control" containing the same concentration of co-solvent to ensure it does not affect your experimental outcome.

  • Use of Excipients (Advanced):

    • Causality: Excipients like cyclodextrins or surfactants can encapsulate the drug molecule, presenting a hydrophilic exterior to the aqueous solvent.[4]

      • Cyclodextrins (e.g., HP-β-CD): Form inclusion complexes where the hydrophobic compound sits within the core of the cyclodextrin molecule.

      • Surfactants (e.g., Tween® 80): Form micelles above their critical micelle concentration (CMC), partitioning the drug into the hydrophobic core.

    • Method: This is highly application-specific and requires careful validation to ensure the excipient itself does not have biological activity or interfere with the assay. It is typically reserved for in vivo formulation development.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - FAQs

This section directly addresses common questions and pitfalls, grounding the answers in scientific principles to ensure your protocols are self-validating.

Q1: My compound dissolved perfectly in 100% DMSO, but precipitated immediately in my cell culture medium. Why? A1: This is a classic case of exceeding the kinetic solubility limit. While 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is highly soluble in a pure organic solvent like DMSO, the aqueous environment of your cell culture medium is much more polar. When the DMSO stock is diluted, the solvent environment changes drastically, and if the final compound concentration is above its aqueous solubility limit, it will precipitate. The final DMSO concentration (ideally <0.5%) is usually too low to act as an effective co-solvent.

Q2: Can I just make my stock solution in PBS or water to avoid using organic solvents? A2: Based on its predicted LogP of 1.591, it is highly unlikely that you will be able to achieve a usefully high stock concentration in a purely aqueous buffer[2]. Attempting to do so will likely result in an incomplete dissolution and an inaccurate stock concentration from the start. The standard and recommended practice is to use a minimal amount of an organic solvent to create a high-concentration stock, which can then be accurately diluted.

Q3: How should I store my compound, both as a solid and in solution? A3:

  • Solid: Store the powder sealed in a dry environment at 2-8°C, as recommended by suppliers[2].

  • Solution (Stock): Prepare aliquots of your high-concentration stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles. Before use, thaw the aliquot completely and ensure it is at room temperature and vortexed well before making dilutions.

Q4: I am seeing a high degree of variability between experiments. Could solubility be the cause? A4: Yes, it is a very likely culprit. Undissolved microscopic particles can lead to inconsistent dosing in your assays. If you add a suspension (instead of a true solution) to your cells or enzymes, the amount of bioavailable compound will vary from well to well and from day to day. This underscores the importance of the visual inspection step (Step K in the workflow diagram). A clear solution is non-negotiable for reproducible science.

Q5: Are there other techniques I can use if the ones listed don't work? A5: While pH and co-solvents are the most common and accessible methods in a research setting, other pharmaceutical techniques exist, such as creating solid dispersions or using micronization to reduce particle size and increase surface area for dissolution[3][5][6]. These methods generally require specialized equipment and are more common in formulation development than in a basic research lab[7]. For most cell-based or biochemical assays, optimizing the solvent system with pH and co-solvents is the most practical approach.

Logical Diagram: The Path to Trustworthy Data

G cluster_0 Initial State cluster_1 Methodology cluster_2 Outcome A Poorly Soluble Compound (4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-) B Proper Solvent Selection (e.g., DMSO Stock) A->B C Systematic Dilution Protocol B->C D Solubility Verification (Visual Inspection) C->D E Use of Vehicle Controls C->E F True Homogeneous Solution (Known Concentration) D->F G Reproducible & Reliable Data E->G F->G

Caption: The relationship between rigorous methodology and reliable experimental outcomes.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. We will move beyond simple protocols to explain the scientific principles behind each step, enabling you to make informed decisions and overcome common challenges in your experiments.

Section 1: Foundational Knowledge and Method Selection

Before beginning any purification, a clear understanding of the target molecule and potential impurities is crucial. This section addresses the most common preliminary questions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine to consider during purification?

A1: The structure of this compound features a basic quinazoline core with a primary amine at the 4-position, making the molecule distinctly basic. This is the most critical property influencing its purification. The presence of the chlorine atom and the saturated tetrahydro ring contributes to moderate polarity. You should anticipate strong interactions with acidic stationary phases like silica gel and potential solubility in polar organic solvents.

Q2: What are the most common impurities I should expect from the synthesis?

A2: Impurities are highly dependent on the synthetic route. However, for quinazoline derivatives, common impurities often include:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Reaction Intermediates: Partially formed products from the cyclization or substitution steps.

  • Side-Products: Isomers or products from competing reaction pathways, such as the formation of quinazolinones.[1]

  • Reagents and Catalysts: Inorganic salts or residual catalysts used in the reaction.[2]

Q3: How do I choose between Column Chromatography and Recrystallization?

A3: The choice depends primarily on the purity of your crude material and the nature of the impurities. Column chromatography is the most versatile method for separating complex mixtures or when the desired compound is a minor component.[1] Recrystallization is a highly effective and economical method for removing small amounts of impurities from a product that is already substantially pure.[1]

Workflow: Selecting the Appropriate Purification Technique

This decision tree provides a high-level guide for choosing your initial purification strategy.

Start Crude Product (Post-Workup) TLC Assess Purity by TLC/LC-MS Start->TLC Chrom Proceed to Column Chromatography TLC->Chrom Complex Mixture or Low Purity Recryst Attempt Recrystallization TLC->Recryst High Purity Complex Complex Mixture or Multiple Spots Single One Major Spot (>85% Purity)

Caption: Initial Purification Method Selection Flowchart.

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography is a powerful technique, but the basic nature of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine can present challenges with standard silica gel.

Problem Potential Cause Troubleshooting Solution & Scientific Rationale
Compound Streaking or Tailing on TLC/Column Strong interaction between the basic amine and acidic silanol groups (Si-OH) on the silica surface.Solution: Add a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[2]Rationale: The TEA acts as a competitive base, binding to the acidic sites on the silica. This masks the sites from your compound, allowing it to travel through the column more uniformly and resulting in sharper, more symmetrical peaks.
Poor Separation of Product and Impurity The chosen solvent system has insufficient resolving power. The column may be overloaded with crude material.Solution 1: Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to ensure it spends enough time on the stationary phase for effective separation.[2]Solution 2: Use a shallower solvent gradient during elution.Solution 3: Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel mass.[2]
Compound Does Not Elute from the Column The mobile phase is not polar enough to overcome the compound's strong adsorption to the silica gel.Solution: Gradually increase the polarity of the mobile phase. For basic amines, a common gradient is from ethyl acetate/hexane to dichloromethane/methanol. If the compound still does not elute, a small percentage of a strong polar solvent like methanol with a basic modifier is often necessary.[2]
Compound Appears to Decompose on the Column The compound is unstable on the acidic silica gel surface.Solution 1: Deactivate the silica gel by pre-treating it with the mobile phase containing triethylamine before packing the column.[2]Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic and more suitable for basic compounds.[3]
Detailed Protocol: Flash Column Chromatography

This protocol provides a standard procedure for purifying your compound.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that gives your product an Rf of ~0.3 and separates it well from impurities. A good starting point for quinazolinamines is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane.[4]

    • Remember to add 1% triethylamine (TEA) to the solvent system to prevent tailing.[2]

  • Column Preparation:

    • Plug the bottom of a glass column with cotton or glass wool.[5]

    • Add a small layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.[5]

    • Pour the slurry into the column, tapping the side gently to pack the silica uniformly and remove air bubbles.[5]

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH).

    • Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product).

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Section 3: Troubleshooting Guide for Recrystallization

Recrystallization can be an excellent final polishing step or a primary purification method for relatively clean products.

Problem Potential Cause Troubleshooting Solution & Scientific Rationale
Compound "Oils Out" Instead of Crystallizing The solution is too supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Solution 1: Add a small amount of additional hot solvent to reduce saturation.[6]Solution 2: Allow the solution to cool much more slowly. Rapid cooling favors oil formation over ordered crystal lattice formation.[2]Solution 3: Switch to a solvent with a lower boiling point.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that act as nucleation sites.[2]Solution 2: Add a "seed crystal" of the pure compound to the cooled solution.[6]Solution 3: Slowly evaporate some of the solvent to increase the concentration.[2]
Low Recovery of Purified Product Too much solvent was used, or the compound has significant solubility in the cold solvent.Solution 1: Before filtering, cool the flask in an ice bath to minimize the solubility of your compound. Solution 2: In the future, use the minimum amount of hot solvent required to fully dissolve the crude product.[2]Solution 3: Choose a different solvent system where the compound has high solubility when hot but very low solubility when cold.
Detailed Protocol: Two-Solvent Recrystallization

This method is effective when finding a single ideal solvent is difficult.

  • Solvent Selection:

    • Find a "Solvent 1" in which the compound is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol).

    • Find a miscible "Solvent 2" (an anti-solvent) in which the compound is poorly soluble even when hot (e.g., water, hexane).[7]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot Solvent 1 and bring the mixture to a boil with stirring until the compound is fully dissolved.[7]

  • Inducing Crystallization:

    • While the solution is still hot, add Solvent 2 dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[7]

    • If you add too much anti-solvent, add a few drops of hot Solvent 1 to make the solution clear again.[7]

  • Cooling and Isolation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold Solvent 2.

    • Dry the crystals thoroughly to remove residual solvent.

Workflow: Troubleshooting Recrystallization Failures

Start Recrystallization Attempt Result What is the result? Start->Result OiledOut Compound 'Oiled Out' Result->OiledOut Oiling NoCrystals No Crystals Formed Result->NoCrystals Clear Solution LowRecovery Low Recovery Result->LowRecovery Few Crystals Sol_Oiled 1. Re-heat and add more solvent. 2. Cool solution more slowly. 3. Change solvent system. OiledOut->Sol_Oiled Sol_NoCrystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Concentrate solution. NoCrystals->Sol_NoCrystals Sol_LowRecovery 1. Use less solvent initially. 2. Ensure thorough cooling (ice bath). 3. Choose a better solvent. LowRecovery->Sol_LowRecovery

Caption: A decision-making workflow for common recrystallization issues.

Section 4: Alternative and Advanced Purification Strategies

Q4: What can I do if both chromatography and recrystallization fail to provide pure material?

A4: If standard methods are insufficient, consider these alternatives:

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), especially when impurities are structurally similar to the product, preparative HPLC is the method of choice.[1] It offers much higher resolving power than standard column chromatography.

  • Acid-Base Extraction / Salt Formation: Since your compound is basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified free-base compound into an organic solvent.[8] Alternatively, precipitating the compound as a crystalline salt (e.g., hydrochloride or picrate salt) can be an effective purification step.[8]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Canadian Journal of Chemistry. (2023).
  • BenchChem. (2025).
  • JoVE.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Na2S-Catalyzed Dehydrogenative Condensation of 2- Aminobenzyl Alcohols and Ketones: A Synthesis of Quinolines.
  • MIT OpenCourseWare. (n.d.).

Sources

Technical Support Center: 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. This guide provides mechanistic troubleshooting for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (CAS: 1127-86-2), a critical electrophilic intermediate in the1 (e.g., CB-5083, ML241)[1].

Diagnostic Desk: Mechanistic FAQs

Q: During SNAr amination at the C2 position, I am observing a high molecular weight impurity (LC-MS [M+H]⁺ ~331.1). What is the structural causality? A: You are observing dimerization . The primary amine at the C4 position of your starting material is a moderate nucleophile. When the intended incoming nucleophile is sterically hindered or the reaction concentration is too high, the C4-amine of one molecule attacks the highly electrophilic C2-chloro position of another. This bimolecular side reaction is strictly concentration-dependent. To suppress this, operate at higher dilutions (<0.1 M) and use a slow-addition protocol for the starting material.

Q: My LC-MS shows an[M-4] species ([M+H]⁺ ~180.0). Why is my tetrahydro ring degrading? A: This is oxidative dehydrogenation (aromatization) . The saturated 5,6,7,8-tetrahydro ring has a strong thermodynamic driving force to form a fully conjugated,2[2]. This side reaction is highly accelerated by adventitious oxygen at elevated temperatures or by palladium catalysts during cross-coupling. Rigorous degassing and an inert atmosphere (Argon) are mandatory.

Q: I am losing starting material to a highly polar baseline spot on TLC ([M+H]⁺ ~166.1). How do I prevent this? A: This indicates hydrolysis of the C2-chlorine to a 2-hydroxy moiety, which rapidly tautomerizes to the thermodynamically stable quinazolin-2-one. The C2 position is highly activated by the two adjacent pyrimidine nitrogens. Trace moisture in your solvent, combined with a basic environment (e.g., K₂CO₃ or DIPEA), facilitates this nucleophilic attack. Switch to strictly anhydrous solvents and consider using non-nucleophilic bases.

Q: During Buchwald-Hartwig coupling, I see an [M-34] peak ([M+H]⁺ ~150.1). What is the mechanism? A: This is hydrodehalogenation . After oxidative addition of the Pd catalyst into the C2-Cl bond, if the amine nucleophile fails to coordinate and undergo reductive elimination efficiently, the Pd-complex can undergo hydride transfer (often from the solvent or amine beta-hydrogens) followed by reductive elimination, yielding the dehalogenated 5,6,7,8-tetrahydroquinazolin-4-amine.

Data Analytics: Side Product Profiling

Side Product ClassificationLC-MS [M+H]⁺ (m/z)Mechanistic PathwayPrimary CausalityMitigation Strategy
Dimerization Product 331.1Intermolecular SNArHigh concentration; hindered nucleophileDilution (<0.1 M); syringe pump addition
Aromatized Quinazoline 180.0Oxidative DehydrogenationO₂ exposure; Pd-catalyzed dehydrogenationRigorous degassing; Schlenk techniques
2-Hydroxy Tautomer 166.1HydrolysisTrace moisture + inorganic baseAnhydrous solvents; molecular sieves
Dehalogenated Core 150.1HydrodehalogenationSlow transmetalation/reductive eliminationOptimize Pd/Ligand steric bulk

Visual Troubleshooting & Pathways

MechanisticPathway SM 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine (Starting Material) Target 2-Substituted Derivative (Target Product) SM->Target Desired Nucleophile (SNAr / Cross-Coupling) Dimer Dimerization Product (m/z 331.1) SM->Dimer 4-NH2 Intermolecular Attack (High Concentration) Aromatized Aromatized Quinazoline (m/z 180.0) SM->Aromatized Oxidative Dehydrogenation (O2 / Pd catalyst) Hydrolyzed 2-Hydroxy Tautomer (m/z 166.1) SM->Hydrolyzed Trace H2O / Base (Hydrolysis) Dehalogenated Dehalogenated Core (m/z 150.1) SM->Dehalogenated Hydrodehalogenation (Pd / Hydride Source)

Mechanistic divergence of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine under reaction conditions.

TroubleshootingWorkflow Start Analyze LC-MS/TLC of Crude Reaction Cond1 High Dimer (m/z 331)? Start->Cond1 Act1 Dilute to <0.1 M. Use slow addition. Cond1->Act1 Yes Cond2 Aromatization (m/z 180)? Cond1->Cond2 No Act2 Degas solvents (Ar). Lower temperature. Cond2->Act2 Yes Cond3 Hydrolysis (m/z 166)? Cond2->Cond3 No Act3 Use anhydrous solvents. Add molecular sieves. Cond3->Act3 Yes

Diagnostic workflow for identifying and mitigating primary side reactions.

SOP Vault: Self-Validating Experimental Protocols

Protocol A: Optimized SNAr Amination (Dimerization & Hydrolysis Suppression)

This protocol is engineered to favor the desired nucleophilic attack while 3[3].

Materials:

  • 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine (1.0 eq)

  • Target Amine Nucleophile (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN), stored over 3Å molecular sieves.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask under vacuum and backfill with Argon three times.

  • Nucleophile Loading: Dissolve the Target Amine (1.5 eq) and DIPEA (2.0 eq) in anhydrous MeCN to create a 0.2 M solution. Heat to 60 °C under Argon.

  • Electrophile Addition (Critical Step): Dissolve the 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine in anhydrous MeCN (0.05 M). Add this solution dropwise via a syringe pump over 2 hours to the heated nucleophile solution. Causality: Keeping the steady-state concentration of the electrophile extremely low prevents the C4-amine from finding another electrophile to dimerize with.

  • In-Process Control (IPC) Validation: At t = 2.5 hours, pull a 10 µL aliquot, dilute in MeOH, and inject into LC-MS.

    • Validation Gate: If m/z 166.1 (hydrolysis) is >5%, the system has moisture ingress. Abort, dry reagents, and restart.

  • Workup: Once the starting material is consumed, remove solvent in vacuo. Redissolve in EtOAc and wash with saturated aqueous NaHCO₃ to remove amine salts, followed by brine. Dry over anhydrous Na₂SO₄.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling (Aromatization Suppression)

Used when the incoming nucleophile is too weak for SNAr. This protocol suppresses1[1].

Materials:

  • 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine (1.0 eq)

  • Target Amine (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq) and XPhos (0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Rigorous Degassing (Critical Step): In a Schlenk tube, combine the quinazoline starting material, Target Amine, and Cs₂CO₃ in anhydrous 1,4-Dioxane. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Even trace O₂ will act as a hydrogen acceptor in the presence of Pd,2[2].

  • Catalyst Activation: Under a positive pressure of Argon, add Pd₂(dba)₃ and XPhos. Seal the tube immediately.

  • Thermal Cycling: Heat the reaction mixture to 90 °C. Avoid temperatures >100 °C, as thermal stress increases the rate of hydrodehalogenation.

  • In-Process Control (IPC) Validation: At t = 4 hours, analyze an aliquot via LC-MS.

    • Validation Gate: Monitor for m/z 180.0. If the aromatized byproduct is detected, verify the integrity of your Schlenk line vacuum and Argon source.

  • Filtration and Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Proceed to flash chromatography.

References
  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) | Journal of Medicinal Chemistry - ACS Publications. 1

  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program. 3

  • Divergent oxidative annulation of primary aliphatic amines to access semi-saturated fused pyrimidines or quinazolines - Organic Chemistry Frontiers. 2

Sources

Technical Support Center: Troubleshooting Resistance to Tetrahydroquinazolinamine-Based p97/VCP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals.

Introduction to the Pharmacophore

The compound 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine serves as the critical synthetic intermediate and core pharmacophore for a highly potent class of ATP-competitive p97 (VCP) inhibitors , including ML240, ML241, and the clinical-stage candidate CB-5083 . These molecules selectively target the D2 ATPase domain of p97, disrupting the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway and inducing lethal unfolded protein response (UPR) in cancer cells.

However, prolonged exposure in preclinical models (e.g., HCT116, AMO-1) frequently leads to acquired drug resistance. This guide provides a mechanistic framework and actionable protocols to diagnose, troubleshoot, and overcome resistance to tetrahydroquinazolinamine-derived p97 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My HCT116 cells are no longer responding to our tetrahydroquinazoline-derived p97 inhibitor. What is the most likely mechanism of resistance? Prolonged exposure to ATP-competitive p97 inhibitors typically induces on-target point mutations in the D2 ATPase domain of the p97 hexamer. The most frequently isolated mutations are N660K and T688A . Because the tetrahydroquinazoline scaffold binds deep within the ATP-binding pocket of the D2 domain, these specific amino acid substitutions create severe steric hindrance. This prevents the drug from binding without abolishing the enzyme's endogenous ability to hydrolyze ATP, allowing the cancer cell to survive.

Q2: If sequencing confirms a D2 domain mutation (e.g., N660K), how can I rescue therapeutic efficacy? You must switch the mechanism of action. Because the resistance is strictly localized to the ATP-binding pocket, you can bypass it using orthogonal p97 inhibitors:

  • Allosteric Inhibitors (e.g., NMS-873): These compounds bind at the D1/D2 inter-domain interface, locking p97 in an inactive conformation. They retain full nanomolar potency against N660K and T688A mutants .

  • Covalent Inhibitors (e.g., PPA): These molecules target the reactive Cys522 residue in the D2 domain, forming an irreversible bond that is unaffected by the steric changes caused by N660K .

Q3: My resistant clones possess wild-type p97. What compensatory cellular pathways should I investigate? If the target is unmutated, the resistance is likely transcriptional. Investigate Thrombospondin-1 (THBS1) upregulation. Proteotoxic stress induced by p97 inhibition can trigger a transcriptional "bounce-back," significantly increasing THBS1 levels. THBS1 counteracts the inhibitor by stabilizing protein homeostasis and protecting cells from apoptosis . Alternatively, check for compensatory upregulation of the 20S proteasome; co-administration with a proteasome inhibitor like bortezomib often restores sensitivity .

Quantitative Resistance Profiles

To aid in cross-referencing your experimental data, the table below summarizes the expected biochemical IC50 shifts when testing different classes of p97 inhibitors against wild-type and resistant mutant cell lines.

Inhibitor ClassRepresentative Compoundp97 WT IC50 (nM)p97 N660K IC50 (nM)Fold Resistance
Tetrahydroquinazoline (ATP-comp) CB-508311>10,000>900x
Tetrahydroquinazoline (ATP-comp) ML241100>10,000>100x
Allosteric (D1/D2 interface) NMS-87330351.1x
Covalent (Cys522 targeted) PPA6006501.1x

Data synthesized from established biochemical ATPase assays , .

Diagnostic & Rescue Workflows

Workflow Start Observe Reduced Drug Efficacy Step1 Isolate Resistant Clones Start->Step1 Step2 Sequence p97 (VCP) Gene Step1->Step2 Decision Mutations Found? Yes (N660K/T688A) No Step2->Decision PathA Switch to Allosteric/ Covalent Inhibitors Decision->PathA Yes PathB Check THBS1 Levels (Transcriptional Resistance) Decision->PathB No PathC Combine with Proteasome Inhibitors PathB->PathC THBS1 High

Workflow for diagnosing and overcoming tetrahydroquinazolinamine resistance.

Experimental Protocols

Protocol 1: Target-Level Validation (In Vitro ATPase Assay)

Purpose: To definitively distinguish between target-mediated resistance (D2 mutation) and cellular resistance (e.g., MDR1 efflux pumps or THBS1 upregulation). Causality: Isolating the endogenous p97 protein ensures you are testing the exact mutant conformation present in the resistant line, rather than relying on recombinant artifacts. If the biochemical IC50 is shifted >50-fold compared to WT, the resistance is target-mediated. If the IC50 is unchanged, the resistance mechanism is cellular.

  • Immunoprecipitation: Lyse 1x10^7 resistant cells in non-denaturing NP-40 buffer. Immunoprecipitate endogenous p97 using an anti-p97 monoclonal antibody coupled to Protein A/G magnetic beads. Wash stringently to remove co-factors.

  • Reaction Setup: Elute p97 and incubate 20 nM of the purified protein in assay buffer (50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Inhibitor Titration: Add the tetrahydroquinazoline inhibitor in a 10-point dose-response gradient (1 nM to 10 µM). Incubate for 15 minutes at room temperature.

  • ATP Hydrolysis: Initiate the reaction by adding 1 mM ATP. Incubate for 60 minutes at 37°C.

  • Quantification: Terminate the reaction and quantify inorganic phosphate (Pi) release using Biomol Green reagent. Read absorbance at 620 nm on a microplate reader and calculate the IC50 using a 4-parameter logistic curve.

Protocol 2: Overcoming Resistance via Orthogonal Inhibition

Purpose: To rescue apoptotic induction in confirmed D2-mutant resistant lines. Causality: Monitoring downstream UPR and apoptotic markers (LC3-II, Caspase-3) confirms that the orthogonal inhibitor is successfully re-engaging the p97 pathway and bypassing the mutated ATP-binding site.

  • Cell Seeding: Seed resistant HCT116 clones at 5x10^3 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Orthogonal Treatment: Treat cells with a dose-response gradient (10 nM to 10 µM) of an allosteric inhibitor (e.g., NMS-873) or a covalent inhibitor (e.g., PPA). Include the original tetrahydroquinazoline inhibitor as a negative control.

  • Viability Assessment: At 72 hours post-treatment, assess cell viability using CellTiter-Glo luminescent assay to determine the new cellular IC50.

  • Mechanistic Validation: In a parallel 6-well plate, treat cells with the IC90 of the orthogonal inhibitor for 24 hours. Lyse cells and perform immunoblotting for LC3-II accumulation and cleaved Caspase-3 to confirm the restoration of ERAD blockade and apoptosis.

Mechanistic Pathway of Resistance and Rescue

G Inhibitor Tetrahydroquinazolinamine (e.g., CB-5083 / ML241) p97WT Wild-Type p97 (VCP) D2 Domain Inhibitor->p97WT Binds ATP site p97Mut Mutant p97 (N660K / T688A) Inhibitor->p97Mut Binding Blocked ERAD ERAD Pathway Inhibition p97WT->ERAD Blocks Resistance Drug Resistance (Cell Survival) p97Mut->Resistance Restores function Apoptosis Apoptosis (Cell Death) ERAD->Apoptosis Triggers Allosteric Allosteric Inhibitors (e.g., NMS-873) Allosteric->p97Mut Binds D1/D2 interface Allosteric->ERAD Covalent Covalent Inhibitors (e.g., PPA) Covalent->p97Mut Binds Cys522 Covalent->ERAD

Mechanisms of p97 inhibitor resistance and alternative targeting strategies.

References

  • Zhou, H. J., et al. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)". Journal of Medicinal Chemistry. URL:[Link]

  • Anderson, D. J., et al. "Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy". Journal of Biological Chemistry. URL:[Link]

  • Zhang, X., et al. "A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells". European Journal of Medicinal Chemistry. URL:[Link]

  • Tseng, Y. C., et al. "Thrombospondin-1 counteracts the p97 inhibitor CB-5083 in colon carcinoma cells". Cell Cycle. URL:[Link]

  • Aftab, B. T., et al. "The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma". Molecular Cancer Therapeutics. URL:[Link]

Technical Support Center: Enhancing the Bioavailability of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the oral bioavailability of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome experimental hurdles.

Understanding the Core Challenge

The compound 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (herein referred to as CTHQ) possesses a chemical scaffold often associated with poor aqueous solubility.[1][2] Its predicted LogP of 1.591 and topological polar surface area (TPSA) of 51.8 Ų suggest it likely falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and potentially low permeability.[2][3] The primary obstacle to achieving adequate systemic exposure after oral administration is overcoming this low solubility, which limits the dissolution rate in the gastrointestinal (GI) tract—a prerequisite for absorption.[4][5][6]

This guide will explore scientifically-grounded strategies to systematically diagnose and solve these bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: We're seeing very low and highly variable plasma concentrations of CTHQ in our rat model after oral gavage. What's the first thing we should investigate?

A1: The first step is to confirm whether you are facing a "dissolution-limited" absorption problem. Given that many complex molecules exhibit poor solubility, this is the most common culprit.[7] Before exploring complex formulations, verify the compound's intrinsic solubility in relevant media.

  • Actionable First Step: Determine the kinetic solubility of CTHQ in simulated gastric fluid (SGF, pH ~1.2-2.0) and simulated intestinal fluid (SIF, pH ~6.8). If the solubility is below the concentration required for a therapeutic dose to dissolve in a reasonable volume of GI fluid (e.g., <100 µg/mL), then solubility is almost certainly a limiting factor.[6]

Q2: What are the main strategies to consider for a poorly soluble compound like CTHQ?

A2: There are three primary pillars for enhancing the bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Increasing the surface area of the drug particles enhances the dissolution rate.[5][8] Techniques range from simple micronization to more advanced nanocrystal technologies.[4][9]

  • Solubility Enhancement Formulations: These aim to present the drug to the GI tract in a solubilized or higher-energy, more soluble state. The two most prominent and effective strategies are Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs).[3][10][11][12]

  • Chemical Modification: This involves creating a prodrug—a bioreversible derivative of CTHQ that has improved solubility or permeability and converts back to the active parent drug in the body.[13][14][15][16][17]

Q3: How do we choose between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Formulation (LBF)?

A3: The choice depends on the physicochemical properties of CTHQ and your development goals.

StrategyMechanism of ActionBest Suited ForKey Considerations
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state. This state has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[10][18][19]Compounds that can be made amorphous and stabilized by a polymer. Often effective for BCS Class II drugs.[10][20]Requires careful selection of polymer to ensure drug-polymer miscibility and prevent recrystallization during storage and dissolution.[18][19]
Lipid-Based Formulations (LBFs) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon contact with GI fluids, these systems self-emulsify to form fine oil droplets (emulsions or microemulsions), keeping the drug in a solubilized state for absorption.[21][22]Lipophilic compounds (high LogP). Can also enhance lymphatic transport, bypassing first-pass metabolism in the liver.[23][24]Requires screening of various lipids and surfactants to find a system that can dissolve the required drug dose and is physically stable.[11]

A decision-making workflow can help guide this choice.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Refinement Start No (Re-evaluate other factors: metabolism, instability) Solubility Is solubility <100 µg/mL in biorelevant media? Start->Solubility Solubility->Start Permeability Is Caco-2 permeability low and/or efflux ratio high? Solubility->Permeability Yes BCS_II Likely BCS Class II (Low Solubility, High Permeability) Permeability->BCS_II No BCS_IV Likely BCS Class IV (Low Solubility, Low Permeability) Permeability->BCS_IV Yes Formulation_Choice Select Primary Approach BCS_II->Formulation_Choice BCS_IV->Formulation_Choice Prodrug Consider Prodrug Strategy BCS_IV->Prodrug ASD Amorphous Solid Dispersion (ASD) Formulation_Choice->ASD LBF Lipid-Based Formulation (LBF) Formulation_Choice->LBF Optimize Optimize Formulation & Conduct In Vivo Study ASD->Optimize LBF->Optimize Prodrug->Optimize

Figure 1: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide: Specific Experimental Issues

Scenario 1: "We tried a simple suspension of micronized CTHQ, but the exposure is still poor."
  • The Problem: While increasing the surface area through micronization helps, it may not be sufficient if the compound's intrinsic solubility is extremely low.[4] The drug particles may still not dissolve fast enough as they transit through the GI tract. This is a classic "dissolution rate-limited" absorption problem.

  • The Causality: For absorption to occur, a drug molecule must first leave the solid particle and enter the aqueous solution of the GI lumen. If this step is slower than the transit time of the particle past the absorption window (primarily the small intestine), bioavailability will be low.

  • Troubleshooting Steps & Solutions:

    • Switch to a Solubilizing Formulation: This is a strong indication that a simple suspension is inadequate. Your next step should be to evaluate enabling formulations that maintain the drug in a dissolved state.

    • Protocol - Feasibility Assessment of an Amorphous Solid Dispersion (ASD):

      • Objective: To determine if CTHQ can be made amorphous and stabilized by a common pharmaceutical polymer.

      • Materials: CTHQ, Polyvinylpyrrolidone/Povidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Dichloromethane (DCM), Methanol.

      • Procedure:

        • Prepare solutions of CTHQ and polymer (e.g., 1:3 drug-to-polymer ratio by weight) in a suitable solvent system (e.g., DCM/Methanol).

        • Create a thin film by rapidly evaporating the solvent using a rotary evaporator or by casting onto a glass plate in a fume hood.

        • Scrape the resulting solid film.

        • Self-Validation/QC: Analyze the solid by Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks, replaced by a broad "halo," indicates a successful conversion to an amorphous state. Analyze by Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg), confirming miscibility.

    • Protocol - Feasibility Assessment of a Lipid-Based Formulation (LBF):

      • Objective: To identify a simple lipid system that can dissolve a relevant amount of CTHQ.

      • Materials: CTHQ, Long-chain oil (e.g., sesame oil), Medium-chain oil (e.g., Capmul MCM), Surfactant (e.g., Kolliphor RH 40, Cremophor EL), Co-solvent (e.g., Transcutol HP, PEG 400).

      • Procedure:

        • Screen the equilibrium solubility of CTHQ in individual excipients at ambient temperature (and 37°C).

        • Identify the best solubilizers and create simple binary or ternary systems (e.g., Oil/Surfactant 50:50).

        • Determine the solubility of CTHQ in these systems.

        • Self-Validation/QC: A successful prototype should dissolve CTHQ at a concentration 20-30% higher than the final intended dose concentration to avoid precipitation during storage. The formulation should be a clear, homogenous solution.

Scenario 2: "Our formulation looks great in vitro, but in vivo results are disappointing. We suspect the drug is precipitating in the gut."
  • The Problem: Many enabling formulations, particularly ASDs, work by generating a supersaturated solution of the drug in the GI tract.[18] This is a thermodynamically unstable state, and the drug can rapidly precipitate back into its poorly soluble crystalline form, negating the benefit of the formulation.

  • The Causality: The formulation may dissolve quickly in the stomach, but as it moves to the higher pH of the intestine, the drug's solubility might decrease, or the high concentration itself drives precipitation. The formulation must not only generate supersaturation but also maintain it for a sufficient time to allow for absorption.

  • Troubleshooting Steps & Solutions:

    • Incorporate a Precipitation Inhibitor: Many polymers used in ASDs, like HPMCAS, are specifically designed to act as precipitation inhibitors, maintaining the supersaturated state.[18] If you are not using one, consider switching. For LBFs, the choice of surfactants is critical for forming stable micelles that protect the drug from precipitation.

    • Perform an in vitro Dissolution/Precipitation Test:

      • Objective: To simulate the transition from the stomach to the intestine and observe the formulation's tendency to precipitate.

      • Procedure:

        • Disperse the formulation (ASD or LBF) in simulated gastric fluid (SGF) and stir for 30 minutes.

        • Take a sample to measure the dissolved drug concentration.

        • Add a concentrated buffer to shift the pH to 6.8, simulating the entry into the small intestine (SIF).

        • Continue stirring and take samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to measure the dissolved drug concentration.

      • Self-Validation/QC: A robust formulation will maintain a high level of dissolved (supersaturated) drug for at least 1-2 hours post-pH shift. A rapid drop in concentration indicates precipitation.

G cluster_0 Stomach (pH 1.2) cluster_1 Intestine (pH 6.8) Formulation Formulation (ASD/LBF) with Solubilized CTHQ Release Rapid Release & Dissolution Formulation->Release Supersaturation Supersaturated Solution of CTHQ Release->Supersaturation pH Shift Absorption Absorption (High Bioavailability) Supersaturation->Absorption Maintained Precipitation Precipitation (Low Bioavailability) Supersaturation->Precipitation Not Maintained

Figure 2: The critical step of maintaining supersaturation in the intestine.
Scenario 3: "We have good solubility and permeability, but bioavailability is still low. Could efflux be the problem?"
  • The Problem: The drug may be efficiently absorbed into the intestinal cells (enterocytes) but then actively pumped back out into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[25][26][27] This reduces the net amount of drug that reaches systemic circulation.

  • The Causality: P-gp is a defense mechanism that protects the body from xenobiotics.[28] If CTHQ is a substrate for P-gp, the transporter acts like a revolving door, limiting absorption even if passive permeability is high.[29]

  • Troubleshooting Steps & Solutions:

    • Conduct an In Vitro P-gp Substrate Assay: Use a cell-based assay, such as Caco-2 or MDCK-MDR1 cells, to determine if CTHQ is a P-gp substrate.[6] A basal-to-apical transport that is significantly greater than apical-to-basal transport (an efflux ratio >2) is indicative of active efflux.

    • In Vivo Co-dosing Study:

      • Objective: To test the impact of P-gp inhibition on CTHQ's bioavailability in an animal model.

      • Procedure:

        • Dose one group of rats with your CTHQ formulation.

        • Dose a second group with a known P-gp inhibitor (e.g., verapamil or ketoconazole) shortly before dosing with the same CTHQ formulation.[6]

        • Compare the pharmacokinetic (PK) profiles of the two groups.

      • Self-Validation/QC: A statistically significant increase (e.g., >2-fold) in the Area Under the Curve (AUC) and Cmax in the inhibitor group strongly suggests that P-gp-mediated efflux is a major barrier to bioavailability.[30]

    • Formulation-Based Mitigation: Some formulation excipients, such as Kolliphor RH 40 and Vitamin E TPGS, are known to inhibit P-gp.[30] Including them in your formulation may simultaneously enhance solubility and block efflux.

Conclusion

Enhancing the bioavailability of a challenging compound like 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is a systematic process of identifying and overcoming specific biopharmaceutical barriers. By methodically assessing solubility, dissolution, precipitation, and membrane transport, researchers can select and optimize rational formulation strategies. The use of enabling technologies like amorphous solid dispersions and lipid-based formulations provides powerful tools to transform poorly soluble molecules into viable drug candidates.

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). MDPI. Retrieved from [Link]

  • What is the role of P-glycoprotein in drug absorption? (2025). Testbook. Retrieved from [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2024). SCIRP. Retrieved from [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review. Retrieved from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). PMC. Retrieved from [Link]

  • Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017). ResearchGate. Retrieved from [Link]

  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2018). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. Retrieved from [Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. (2011). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PMC. Retrieved from [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2018). MDPI. Retrieved from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. Retrieved from [Link]

  • Role of P-glycoprotein in Drug Interactions Notes. (2026). OnCourse AI. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC. Retrieved from [Link]

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (n.d.). Bentham Science. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. Retrieved from [Link]

  • Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. (2025). ResearchGate. Retrieved from [Link]

  • Amorphous Solid Dispersions: Advances in Drug Solubility. (2022). Cellets. Retrieved from [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024). MDPI. Retrieved from [Link]

  • Role of P-glycoprotein in pharmacokinetics: clinical implications. (2003). PubMed. Retrieved from [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2013). Pharmaceutical Technology. Retrieved from [Link]

  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. (2004). ACS Publications. Retrieved from [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (2021). Bentham Science. Retrieved from [Link]

  • Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. (2008). PubMed. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Preprints.org. Retrieved from [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (2024). TANZ JOURNAL OF SCIENCE. Retrieved from [Link]

  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. (2013). SpringerLink. Retrieved from [Link]

  • Tackling Poor Bioavailability with Early Formulation Strategies. (n.d.). Upperton Pharma Solutions. Retrieved from [Link]

  • 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-. (n.d.). Angene Chemical. Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. Retrieved from [Link]

  • 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. (n.d.). PubChem. Retrieved from [Link]

  • 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride. (2025). ChemSynthesis. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for investigators utilizing novel small molecule inhibitors. This guide is designed to provide in-depth troubleshooting and practical guidance for researchers working with compounds like 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. While this specific molecule serves as our primary example, the principles and protocols discussed herein are broadly applicable to the wider class of quinazoline-based kinase inhibitors and other targeted therapeutic agents.

Off-target effects are a significant challenge in drug development, potentially leading to misinterpretation of experimental data and unforeseen toxicity.[1][2] This resource is structured to help you proactively identify, understand, and mitigate these effects, ensuring the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: What exactly are off-target effects, and why are they a major concern with kinase inhibitors?

A1: Off-target effects occur when a small molecule, such as 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] Kinase inhibitors are particularly susceptible to this phenomenon due to the highly conserved nature of the ATP-binding pocket across the human kinome.[3] These unintended interactions can lead to a variety of confounding outcomes:

  • Misinterpretation of Mechanism of Action: The observed cellular phenotype may be a result of inhibiting an unknown off-target, not the intended on-target.[1]

  • Unexplained Toxicity: Cellular stress or death may be triggered by the inhibition of essential housekeeping kinases or other crucial proteins.[1][4]

  • Lack of Translational Efficacy: Promising results in a specific cell line may not be reproducible in other systems or in vivo if the off-target protein is not universally expressed or relevant to the disease model.[4]

Minimizing these effects is paramount for developing selective and safe therapeutics and for generating robust, reproducible scientific data.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known biological function of my primary target. How can I begin to investigate if this is an off-target effect?

A2: This is a classic sign of potential off-target activity. A multi-pronged approach is the most effective way to dissect this observation:

  • Confirm On-Target Engagement: First, verify that your compound is actually binding to its intended target in your cellular model and at the concentration you are using.[5] A Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it directly measures target engagement in intact cells.[4]

  • Perform a Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[1] If the unexpected phenotype appears at a concentration significantly higher than the IC50 for your primary target, it strongly suggests an off-target is involved.

  • Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is inactive against the primary target. If this "dead" compound still produces the same phenotype, the effect is likely due to an off-target interaction or a general property of the chemical scaffold.[1][4]

  • Genetic Validation: The gold standard for validating an on-target effect is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target protein.[2][4][6] If the phenotype induced by your compound is not replicated by genetically ablating the target, an off-target mechanism is highly probable.[1][4]

Q3: My compound is showing high levels of cytotoxicity across multiple cell lines. How can I determine if this is an on-target or off-target effect?

A3: Differentiating on-target from off-target toxicity is a critical step. Here’s how to approach it:

  • Determine the Therapeutic Window: Perform parallel dose-response assays to measure the concentration of your compound that achieves the desired on-target effect (e.g., inhibition of substrate phosphorylation, EC50) and the concentration that causes 50% cell death (cytotoxic concentration, CC50). A large therapeutic window (a high CC50 relative to a low EC50) is desirable.

  • Target-Expression-Correlated Toxicity: Test your compound in a panel of cell lines with varying expression levels of the intended target. If the cytotoxicity correlates with the expression level of the target protein (i.e., high-expressing cells are more sensitive), it suggests on-target toxicity. Conversely, if a cell line that does not express the target still undergoes cell death, this is a strong indicator of off-target effects.[4]

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target kinase in the cells. If the cells are "rescued" from the cytotoxic effects of your compound, it confirms the toxicity is on-target. If the cells still die, the effect is off-target.[5]

Troubleshooting Guide: Common Experimental Issues

Problem Observed Potential Cause (Related to Off-Target Effects) Recommended Solution(s)
Unexpected Phenotype The compound has significant off-target effects that dominate the cellular response.1. Confirm Target Engagement: Use a CETSA or a similar assay to verify binding to the intended target at the effective concentration.[1]2. Genetic Validation: Use siRNA or CRISPR to confirm the target's role in the observed phenotype.[1]3. Proteomic Profiling: Conduct unbiased chemical proteomics to identify potential off-targets.[7][8]
High Cytotoxicity 1. The compound has potent off-target activity against essential proteins.2. The cell line is particularly sensitive to off-target effects.1. Cytotoxicity Assay: Determine the cytotoxic concentration range using an LDH or MTT assay.[1][6]2. Dose Optimization: Use a lower concentration of the compound and/or a shorter incubation time.[1]3. Test in Different Cell Lines: Assess if the cytotoxicity is cell-type specific.[4]
Inconsistent Results Off-target effects vary with cell culture conditions (e.g., cell density, passage number).1. Titrate Compound: Determine the lowest effective concentration that elicits the on-target effect.[4]2. Use Inactive Control: Employ a structurally similar but inactive control compound to rule out scaffold-specific effects.[4]3. Standardize Culture Conditions: Maintain consistent cell passage numbers and culture protocols.
Biochemical vs. Cell-Based Assay Discrepancy The compound has poor cell permeability, or it engages off-targets within the complex cellular environment that are not present in a purified biochemical assay.1. Cellular Target Engagement: Confirm the compound is reaching and binding its target in a cellular context.[1]2. Kinome Profiling: Screen the compound against a broad panel of kinases to identify potential cellular off-targets.[5][9]

Experimental Workflows & Protocols

A systematic approach is essential for characterizing the selectivity of your inhibitor. The following workflow diagram and protocols provide a robust framework for investigation.

cluster_0 Initial Characterization cluster_1 Off-Target Investigation cluster_2 Advanced Deconvolution cluster_3 Data Interpretation Biochemical_Assay Biochemical Assay (IC50 vs Primary Target) Cell_Based_Assay Cell-Based Assay (EC50 for Phenotype) Biochemical_Assay->Cell_Based_Assay Compare Potency Dose_Response Dose-Response Cytotoxicity (CC50 Determination) Cell_Based_Assay->Dose_Response Observe Discrepancy or Toxicity Target_Engagement Cellular Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Genetic_Validation Genetic Validation (CRISPR/siRNA) Target_Engagement->Genetic_Validation Confirm On-Target Kinome_Profiling Broad Kinome Profiling Genetic_Validation->Kinome_Profiling Validate Phenotype Proteomics Chemical Proteomics (Unbiased Target ID) Kinome_Profiling->Proteomics Identify Specific Off-Targets Analysis Synthesize Data & Determine Selectivity Profile Kinome_Profiling->Analysis Proteomics->Analysis cluster_0 On-Target Effect cluster_1 Off-Target Effect Inhibitor_On Inhibitor Target Target Kinase Inhibitor_On->Target Substrate_On Substrate Target->Substrate_On Phosphorylation Phenotype_On Desired Phenotype Substrate_On->Phenotype_On Inhibitor_Off Inhibitor Off_Target Off-Target Kinase Inhibitor_Off->Off_Target Substrate_Off Other Substrate Off_Target->Substrate_Off Phosphorylation Phenotype_Off Unintended Phenotype Substrate_Off->Phenotype_Off

Caption: On-target vs. off-target inhibition pathways.

Protocol 3: Genetic Knockdown (siRNA) for Phenotype Validation

This protocol uses small interfering RNA (siRNA) to transiently reduce the expression of the target protein, allowing for a comparison between the genetic knockdown phenotype and the inhibitor-induced phenotype.

Objective: To determine if the phenotype observed with 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine treatment is the same as that caused by reducing the levels of the intended target protein.

Materials:

  • Cells of interest.

  • siRNA targeting the primary kinase (at least two different, validated sequences are recommended).

  • Non-targeting (scrambled) siRNA control.

  • Transfection reagent (e.g., Lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Reagents for phenotype assessment (e.g., cell viability assay kit, antibodies for Western blot).

Procedure:

  • Cell Seeding: Seed cells in multi-well plates such that they are 30-50% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the siRNA (target-specific or non-targeting control) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the transfection complexes drop-wise to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.

  • Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein by Western blot or qRT-PCR.

  • Phenotypic Analysis:

    • In a parallel set of wells, treat non-transfected cells with the test inhibitor or vehicle control.

    • Assess the phenotype of interest (e.g., cell viability, apoptosis, cell cycle arrest) in all four groups: (1) Non-targeting siRNA control, (2) Target-specific siRNA, (3) Vehicle-treated, and (4) Inhibitor-treated.

  • Data Analysis: Compare the phenotype in the target-specific siRNA-treated cells to the inhibitor-treated cells. If the phenotypes are congruent, it supports an on-target mechanism of action. If they differ, it suggests the inhibitor's effect is mediated by an off-target.

References

  • Henkel, J., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. Retrieved March 14, 2026, from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). PubMed. Retrieved March 14, 2026, from [Link]

  • LiP-MS: A Novel Target Deconvolution Approach. (2022). YouTube. Retrieved March 14, 2026, from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved March 14, 2026, from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. Retrieved March 14, 2026, from [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Retrieved March 14, 2026, from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved March 14, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved March 14, 2026, from [Link]

  • Target Identification Strategies. (2024). Discovery On Target. Retrieved March 14, 2026, from [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLOS. Retrieved March 14, 2026, from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Retrieved March 14, 2026, from [Link]

  • Biochemical assays for kinase activity detection. (n.d.). Celtarys - Drug Discovery. Retrieved March 14, 2026, from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2025). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. Retrieved March 14, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Symposium Strategies for Targeting Kinases. (n.d.). Discovery On Target. Retrieved March 14, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved March 14, 2026, from [Link]

Sources

Technical Support Center: Navigating Reproducibility in 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance experimental reproducibility when working with this quinazolinamine derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] However, the specific physicochemical properties of substituted and partially saturated systems like 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- can present unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the reliability and success of your experiments.

Troubleshooting Guide: From Benchtop to Biological Readout

Poor reproducibility in experiments with 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- can often be traced back to a few key areas: compound handling, assay conditions, and cell system variability. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Inconsistent Potency (IC50/EC50 Values) Across Experiments

One of the most common and frustrating issues is observing significant shifts in the potency of the compound between experimental runs.

Question: My IC50 value for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- varies significantly between assays. What could be the cause?

Answer: This variability can stem from several factors, from the initial handling of the compound to the specifics of your assay setup. Let's break down the potential culprits:

1. Compound Solubility and Stability:

  • Root Cause: 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your stock solution or, more critically, in the final assay medium, the effective concentration will be lower and inconsistent. The tetrahydro-ring generally improves aqueous solubility compared to fully aromatic quinazolines, but this does not preclude precipitation issues.[3]

  • Troubleshooting Steps:

    • Visually Inspect Stock Solutions: Before each use, carefully inspect your DMSO stock solution for any precipitate. If observed, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.

    • Verify Final Assay Concentration vs. Solubility Limit: Determine the maximum tolerated DMSO concentration in your assay. Ensure that the final concentration of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- does not exceed its solubility limit in the final assay buffer with the given DMSO percentage. A simple test is to prepare the highest concentration of the compound in the assay medium and check for precipitation after a short incubation.

    • Assess Stability in Media: The stability of your compound in cell culture media is not guaranteed and is distinct from its biological half-life.[4] It's advisable to perform a stability test by incubating the compound in the media for the duration of your experiment and analyzing its concentration, for instance, by LC-MS.[4]

2. Assay Component Variability:

  • Root Cause: In kinase assays, the activity of the enzyme and the concentration of ATP are critical. In cell-based assays, cell health and passage number can significantly impact results.

  • Troubleshooting Steps:

    • Kinase Assays:

      • Enzyme Activity: Always run a positive control without any inhibitor to confirm the kinase is active.[5] Improper storage or repeated freeze-thaw cycles can diminish enzyme activity.

      • ATP Concentration: High ATP concentrations can lead to competitive inhibition, masking the effect of your compound. It is recommended to perform the assay at an ATP concentration at or near the Km of the enzyme.[5]

    • Cell-Based Assays:

      • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.[6]

      • Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can profoundly affect cellular responses.

Issue 2: Complete Loss of Compound Activity

Question: My compound, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, shows no activity in my assay, even at high concentrations. What should I check?

Answer: A complete lack of activity can be alarming, but it is often due to a systematic error in compound handling or assay setup.

1. Compound Integrity:

  • Root Cause: The compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Storage Conditions: Verify the recommended storage conditions. For solid 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine, a similar compound, storage at 2-8°C is recommended.[7] For solutions, storage at -20°C or -80°C is standard practice.

    • Purity Check: If possible, verify the purity and identity of your compound using analytical methods such as NMR or LC-MS.

2. Assay Setup:

  • Root Cause: The assay may not be sensitive enough, or a critical component may be missing or inactive.

  • Troubleshooting Steps:

    • Positive Control Inhibitor: Include a known inhibitor for your target kinase or cellular pathway as a positive control. If the positive control also fails, the issue lies within the assay system itself.[5]

    • Assay Buffer Composition: Ensure the assay buffer has the optimal pH, ionic strength, and any necessary cofactors for your target enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing stock solutions of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of quinazoline derivatives. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q2: How should I store my stock solutions of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-?

A2: For long-term storage, it is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and solvent evaporation. Avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in aqueous solutions like cell culture media?

A3: The stability in aqueous media can be variable and should be experimentally determined. The chloro group at the 4-position can be susceptible to nucleophilic substitution, and the overall molecule could be prone to hydrolysis or oxidation over time. A stability study is recommended for long-term experiments.

Q4: Are there any known liabilities of the quinazoline scaffold that I should be aware of?

A4: The quinazoline core is a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding pocket of many kinases.[1] However, off-target effects on other kinases are possible. It is important to profile the selectivity of your compound against a panel of kinases to understand its specificity.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standardized method for preparing solutions of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- to ensure consistency.

Materials:

  • 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh a known amount of the solid compound.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the solid compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into single-use volumes in sterile, amber tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparing Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and below the tolerance level of your assay (typically ≤ 0.5%).

Protocol 2: Generic In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- against a target kinase.[1]

Materials:

  • Purified kinase

  • Specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- working solutions

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Plating: Add 5 µL of the diluted compound or vehicle control to the wells of the assay plate.

  • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well.

  • Signal Stabilization and Reading: Incubate at room temperature for 10 minutes and measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Experimental Workflows

Troubleshooting Workflow for Inconsistent Potency

G start Inconsistent Potency Observed solubility Check Compound Solubility start->solubility stock_precipitate Precipitate in stock solution? solubility->stock_precipitate Yes media_precipitate Precipitate in assay media? solubility->media_precipitate No assay_params Review Assay Parameters atp_conc ATP concentration optimal? assay_params->atp_conc cell_health Assess Cell Health passage_num Consistent passage number? cell_health->passage_num warm_vortex Warm and vortex stock stock_precipitate->warm_vortex media_precipitate->assay_params No retest_solubility Re-evaluate solubility limit in assay media media_precipitate->retest_solubility Yes warm_vortex->media_precipitate retest_solubility->assay_params enzyme_activity Enzyme activity confirmed? atp_conc->enzyme_activity Yes optimize_atp Optimize ATP concentration (use Km value) atp_conc->optimize_atp No enzyme_activity->cell_health Yes new_enzyme Use new enzyme aliquot enzyme_activity->new_enzyme No optimize_atp->enzyme_activity new_enzyme->cell_health mycoplasma Mycoplasma test negative? passage_num->mycoplasma Yes use_low_passage Use low passage cells passage_num->use_low_passage No test_decontaminate Test and decontaminate mycoplasma->test_decontaminate No end Reproducible Results mycoplasma->end Yes use_low_passage->mycoplasma test_decontaminate->end

Caption: Troubleshooting decision tree for inconsistent potency.

General Workflow for Kinase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Serial Dilutions plate_compound Plate Compound/ Vehicle Controls compound_prep->plate_compound reagent_prep Prepare Kinase, Substrate, and ATP add_kinase Add Kinase/ Substrate Mix reagent_prep->add_kinase plate_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate Incubate (e.g., 30°C) start_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

References

  • Celtarys. Biochemical assays for kinase activity detection. [Link]

  • Angene Chemical. 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-. [Link]

  • MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

  • Zenodo. Assessing the Stability of NISTCHO Cells in Long- Term Culture. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • National Center for Biotechnology Information. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • Semantic Scholar. Preparation of quinazolinones using biosynthesized silver nanoparticles. [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media? [Link]

  • IntechOpen. Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. [Link]

  • Refubium. Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ) -ones as dual TLR7 and TLR8 agonists. [Link]

  • PubMed. Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. [Link]

  • USCKS.COM. 81532-76-5 Quinazoline, 2-chloro-5,6,7,8-tetrahydro-. [Link]

  • PubChem. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the intricacies of the reaction, offering troubleshooting advice and practical solutions grounded in chemical principles and field-proven experience.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine involves a two-step process starting from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. The first step is a di-chlorination reaction, followed by a selective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position.

Synthetic_Pathway A 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione B 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline A->B  POCl3, Heat   C 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine B->C  NH3 or NH4OH, Solvent  

Caption: General synthetic route to the target compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Chlorination of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

The conversion of the dione to the dichloro intermediate is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF.

Question 1: My chlorination reaction is incomplete, and the yield of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is low, even with extended reaction times. What's going on?

Answer: This is a common issue when scaling up, often related to mass and heat transfer, as well as reagent purity and concentration.

  • Insufficient Reagent: On a larger scale, ensure that the molar ratio of POCl₃ to the starting dione is adequate. A common laboratory procedure uses a large excess of POCl₃, which also acts as the solvent.[1] When scaling up, you may be using a co-solvent to manage costs and safety, which could require adjusting the stoichiometry.

  • Inadequate Temperature: The reaction typically requires heating to around 110-120°C.[1][2] On a larger scale, poor heat transfer can lead to "cold spots" in the reactor, slowing down the reaction rate. Ensure your reactor has adequate agitation and heating capacity to maintain a consistent internal temperature.

  • Catalyst Deactivation: If using a catalyst like DMF, it can decompose at high temperatures. Ensure it is added correctly and is of sufficient purity.

  • Starting Material Purity: The presence of water in your starting material will quench the POCl₃, reducing its effectiveness. Ensure your 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is thoroughly dried before use.

Question 2: During the work-up of the chlorination reaction, I'm having trouble with the quench and product isolation. What is the best practice for a large-scale quench?

Answer: Quenching a large volume of POCl₃ is highly exothermic and can be hazardous if not controlled properly.

  • Controlled Reverse Quench: The safest method for large-scale operations is a controlled reverse quench. Slowly add the cooled reaction mixture to a vigorously stirred vessel containing ice water. This allows for better temperature control.

  • pH Adjustment: After the quench, the solution will be highly acidic. The product, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, is often isolated by extraction. Before extraction, carefully neutralize the aqueous layer with a base like sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low.[1]

  • Solvent Choice for Extraction: Ethyl acetate is a common choice for extraction.[1] Ensure you use a sufficient volume and perform multiple extractions to maximize recovery.

Question 3: The isolated 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is a dark, oily residue instead of the expected solid. How can I improve the purity and isolation?

Answer: The formation of colored impurities is often due to thermal decomposition at high temperatures.

  • Temperature Control: As mentioned, strict temperature control during the reaction is crucial. Avoid localized overheating by ensuring good agitation.

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction by TLC or HPLC and proceed with the work-up as soon as the starting material is consumed.

  • Purification: While laboratory scale might use column chromatography, this is often not practical for large quantities.[1] Consider the following:

    • Trituration: Attempt to triturate the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to induce crystallization and wash away soluble impurities.

    • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system is a highly effective and scalable purification method.

Step 2: Selective Amination of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

This step involves the selective reaction of an ammonia source at the C4 position of the dichloro intermediate. The C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position in quinazoline systems.

Question 1: My amination reaction is producing a significant amount of the di-aminated byproduct. How can I improve the selectivity for the desired mono-aminated product?

Answer: Achieving high regioselectivity is key to a successful and efficient process. The higher reactivity of the C4 position is your advantage, but it can be undermined by harsh conditions.

  • Temperature Control: This is the most critical parameter. The reaction should be run at the lowest possible temperature that allows for a reasonable reaction rate. Start with room temperature or even lower and slowly warm if necessary. High temperatures will provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position.

  • Controlled Addition of Amine: Instead of adding all the ammonia source at once, consider a slow, controlled addition. This keeps the concentration of the nucleophile low at any given time, favoring the reaction at the more reactive site.

  • Choice of Ammonia Source: Using aqueous ammonia (NH₄OH) or a solution of ammonia in an alcohol (e.g., isopropanol) can provide better control over the reaction compared to anhydrous ammonia gas.

  • Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like isopropanol or ethanol can stabilize the intermediate and may improve selectivity compared to aprotic solvents.

Question 2: The reaction is very slow, and even after 24 hours, there is still a significant amount of starting material. What can I do to increase the reaction rate without compromising selectivity?

Answer: Balancing reaction rate and selectivity is a common process optimization challenge.

  • Moderate Heating: While high temperatures are detrimental to selectivity, gentle heating (e.g., 40-50°C) can often increase the rate of the desired C4 amination significantly more than the undesired C2 amination. Careful optimization of the temperature is required.

  • Solvent Choice: Switching to a more polar aprotic solvent like THF or dioxane might increase the reaction rate, but always monitor the impact on selectivity.

  • Pressure: If using ammonia gas, conducting the reaction in a sealed pressure vessel will increase the concentration of ammonia in the solution, thereby increasing the reaction rate.

Question 3: I am considering a Buchwald-Hartwig amination approach for better control. What are the potential challenges with this method at scale?

Answer: The Buchwald-Hartwig amination is a powerful tool but has its own set of scale-up challenges.[3][4][5]

  • Catalyst Cost and Removal: Palladium catalysts and specialized phosphine ligands are expensive, which can be a significant cost driver at scale.[6] Furthermore, residual palladium levels in the final product must be very low, often requiring dedicated purification steps like treatment with activated carbon, specialized silica gels, or scavenger resins.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.[5] Large-scale reactors must be thoroughly inerted with nitrogen or argon, which can be challenging to maintain.

  • Ligand Selection: The choice of ligand is critical for reactivity and selectivity. What works on a small scale may not be optimal at a larger scale due to differences in mixing and heat transfer.

  • Base Sensitivity: Strong bases like sodium tert-butoxide are often used and can be difficult to handle at scale.[5] They are also sensitive to moisture. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be alternatives but may require higher temperatures or different ligands.

Troubleshooting_Amination Start Low Selectivity in Amination Q1 Is reaction temperature too high? Start->Q1 A1_Yes Reduce temperature. Monitor reaction progress. Q1->A1_Yes Yes A1_No Is amine concentration too high? Q1->A1_No No End Improved Selectivity A1_Yes->End Q2 Is amine added all at once? A1_No->Q2 A2_Yes Implement slow, controlled addition. Q2->A2_Yes Yes A2_No Consider alternative solvent. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision workflow for improving amination selectivity.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: The main hazards are associated with phosphorus oxychloride (POCl₃). It is highly corrosive, toxic upon inhalation, and reacts violently with water. The quench step is highly exothermic and must be performed with extreme care in a well-ventilated area with appropriate personal protective equipment. If using palladium catalysts, be aware that some can be pyrophoric.

Q: My final product, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, is difficult to purify by chromatography at a multi-kilogram scale. What are my options? A: For large-scale purification, crystallization is the preferred method.[7] You should screen various solvents to find a system where the product has good solubility at high temperatures and poor solubility at room temperature or below, while impurities remain in solution. An acid-base workup can also be effective. The product is basic and can be extracted into an acidic aqueous layer, washed, and then precipitated by basifying the aqueous layer.

Q: Are there alternative, "greener" chlorinating agents I can use instead of POCl₃? A: While POCl₃ is the most common agent for this type of transformation, other reagents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes be used. However, these also have significant safety and environmental concerns. The use of solid phosphine-based chlorinating agents is another possibility but can be expensive and generate significant waste. For any alternative, a thorough process optimization would be required.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
  • Charge Reactor: Under an inert nitrogen atmosphere, charge the reactor with 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Add Reagent: Add phosphorus oxychloride (POCl₃) (5-10 vol).

  • Heat: Heat the mixture to 120°C and hold for 1-2 hours, monitoring the reaction progress by HPLC.[1]

  • Cool: Once the reaction is complete, cool the mixture to room temperature.

  • Quench: Slowly add the reaction mixture to a separate vessel containing stirred ice water (20 vol) at a rate that maintains the internal temperature below 20°C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 vol).

  • Wash: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Isolate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
  • Dissolve Starting Material: Dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or THF (10 vol).

  • Add Amine: Cool the solution to 0-5°C and slowly add aqueous ammonia (28-30%, 2-3 eq) over 1-2 hours, maintaining the internal temperature.

  • React: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC.

  • Isolate: Once the reaction is complete, concentrate the solvent under reduced pressure. Add water to the residue and stir. The product should precipitate as a solid.

  • Purify: Filter the solid, wash with water, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Data Summary Table

StepKey ReagentsTypical Temp.Scale-Up ChallengesMitigation Strategies
Chlorination 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione, POCl₃120°C[1]Incomplete reaction, hazardous quench, impurity formationEnsure anhydrous conditions, controlled reverse quench, strict temperature control
Amination 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, NH₄OH0°C to RTLow selectivity (di-amination), slow reaction rateLow temperature, slow addition of amine, moderate heating if necessary

References

  • ChemicalBook. (2026, January 13). 2,4-DICHLORO-5,6,7,8-TETRAHYDROQUINAZOLINE (CAS 1127-85-1).
  • ACS Publications. (2011, August 10). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
  • Chemical Synthesis Database. (2025, May 20). 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide.
  • IOP Publishing. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science.
  • PubMed. (2007, March 30). The unexpected desulfurization of 4-aminothiophenols. Journal of Organic Chemistry.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • Google Patents. (n.d.).
  • Fluorochem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline.
  • IntechOpen. (2019, December 13).
  • Benchchem. (n.d.). Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • Bentham Science. (2020, September 15).
  • Benchchem. (n.d.).
  • Wiley Online Library. (2023).
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • DTIC. (n.d.). Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido (4-5-d) Pyrimidines. Revised.
  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • ACS Publications. (2024, July 10). Desulfurization of Thiols for Nucleophilic Substitution.
  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling.
  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • PubMed. (n.d.). Synthesis and Antiparasitic and Antitumor Activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim.
  • ResearchGate. (2006, November 17).
  • ResearchGate. (2025, October 15). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • MDPI. (2006, November 17).
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.

  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • PMC. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • ResearchGate. (2025, October 13). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Frontiers. (n.d.).
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  • Benchchem. (n.d.). challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
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  • Taylor & Francis Online. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

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analytical challenges in detecting 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the analytical detection of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (herein referred to as 2C-THQ). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of method development and routine analysis for this compound.

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Accurate and robust analytical methods are therefore critical for research and development involving derivatives like 2C-THQ.

Initial Considerations: Physicochemical Properties

Before beginning any method development, understanding the fundamental properties of 2C-THQ is essential. While specific experimental data for this exact molecule is sparse, we can infer key characteristics from its structure and closely related analogs. As a heterocyclic amine, it is expected to be a polar, basic compound.[3]

PropertyPredicted/Estimated ValueImplication for Analysis
Molecular Formula C₈H₁₀ClN₃---
Molecular Weight 199.64 g/mol Guides mass spectrometry settings.
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suitable for reversed-phase LC. Suggests LLE or SPE are viable extraction techniques.
pKa (most basic) ~7.5 - 8.5 (Predicted)The molecule will be positively charged at acidic pH. This is critical for retention on reversed-phase columns and for optimizing extraction and ESI-MS sensitivity.
UV Absorbance Expected ~230-250 nm & ~310-330 nmProvides a starting point for HPLC-UV method development, though LC-MS/MS is preferred for sensitivity and selectivity.[4]

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the analysis of polar, basic compounds like 2C-THQ.

Part 1: Sample Preparation

Poor sample preparation is a primary source of inaccurate and imprecise results. The goal is to efficiently extract the analyte while removing matrix components like proteins and phospholipids that can cause ion suppression in the mass spectrometer.[5]

Question: "I'm seeing very low and inconsistent recovery of 2C-THQ from human plasma. What am I doing wrong?"

Answer: This is a classic challenge with polar compounds in biological matrices.[6][7] Your choice of extraction technique and, critically, the pH of your sample are likely the root causes.

  • Causality: At physiological pH (~7.4), 2C-THQ is partially protonated. For efficient extraction into an organic solvent (LLE) or retention onto a reversed-phase SPE sorbent, its charge state must be controlled.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction, basify the plasma sample to a pH of ~10 (at least 2 pH units above the compound's pKa). This deprotonates the amine groups, making the molecule more neutral and significantly improving its partitioning into organic solvents like ethyl acetate or MTBE, or its retention on a non-polar SPE sorbent.

    • Re-evaluate Your Extraction Method:

      • Protein Precipitation (PPT): While fast, PPT with acetonitrile is often insufficient for clean extracts and can lead to significant ion suppression.[4][5] It may be acceptable for initial screening but not for validated quantitative methods.

      • Liquid-Liquid Extraction (LLE): After pH adjustment, LLE is a cost-effective option. However, it can be labor-intensive and prone to emulsion formation.[8]

      • Solid-Phase Extraction (SPE): This is the recommended approach for achieving the cleanest extracts and highest recovery. A mixed-mode cation exchange SPE cartridge is ideal. It combines reversed-phase retention with strong cation exchange, allowing for a rigorous wash step to remove interferences.

SamplePrep_Workflow

Part 2: Liquid Chromatography (LC)

Peak shape and retention are critical for accurate quantification. For heterocyclic amines, poor chromatography is a frequent hurdle.

Question: "My 2C-THQ peak is tailing badly on my C18 column, and the retention time is shifting between injections. How can I fix this?"

Answer: This is a classic sign of secondary ionic interactions between your protonated analyte and residual, deprotonated silanol groups on the silica-based C18 column. Mobile phase pH and column choice are key.

  • Causality: Below a pH of ~7, silanol groups (Si-OH) on the column packing can become negatively charged (Si-O⁻). The positively charged 2C-THQ (at acidic pH) can interact with these sites, causing peak tailing and inconsistent retention.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Always use an acidic modifier in your mobile phase. Formic acid (0.1%) is the standard for LC-MS because it's volatile and provides protons to keep 2C-THQ consistently in its +1 charge state, which also aids in ESI+ ionization. It also protonates the silanol groups, minimizing unwanted secondary interactions.

    • Column Choice: Not all C18 columns are the same. For basic compounds, select a column with low silanol activity or one that is end-capped. A modern hybrid-silica column (e.g., BEH C18) or a phenyl-hexyl phase often provides superior peak shape for this class of compounds.

    • Check for Contamination: If the problem persists, consider that your column or system may be contaminated. A "bake-out" wash with a strong, non-aqueous solvent may be necessary. Always run a system suitability test (SST) before each batch to monitor performance.

Part 3: Mass Spectrometry (MS) Detection

Question: "I'm not sure which MRM transitions to use for 2C-THQ, and my signal intensity is weak."

Answer: Optimizing MS parameters is essential for achieving the required sensitivity. This involves selecting the right precursor and product ions and tuning the source conditions.

  • Causality: Signal intensity depends on the efficiency of ionization in the source and the stability and abundance of the selected precursor-product ion transition (MRM).

  • Troubleshooting Steps:

    • Predicting the Precursor Ion: 2C-THQ has a molecular weight of 199.64. In positive electrospray ionization (ESI+), it will readily accept a proton. Therefore, the precursor ion (Q1) will be the protonated molecule, [M+H]⁺, at m/z 200.6.

    • Finding Product Ions (Q3): The next step is to perform a product ion scan on m/z 200.6 to see how it fragments. The chlorine atom makes it likely to have an isotopic partner for the precursor at m/z 202.6. Fragmentation will likely involve losses from the tetrahydro ring or cleavage of the amine group. You must experimentally determine the most stable and abundant product ions.

    • Source Parameter Optimization: Infuse a standard solution of 2C-THQ directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flow, and temperature. A clean sample from a well-developed SPE method will reduce matrix effects that suppress the analyte's ionization.[5]

ParameterRecommended SettingRationale
LC Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar compounds and improved peak shape for bases.
Mobile Phase A 0.1% Formic Acid in WaterEnsures analyte is protonated for good retention and ionization.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase LC-MS.
Gradient 5% B to 95% B over 5 minutesA generic starting gradient; must be optimized for separation from matrix interferences.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe basic amine groups readily accept a proton.
MRM Transition 1 200.6 > [Product Ion 1]To be determined experimentally.
MRM Transition 2 200.6 > [Product Ion 2]A second transition is required for confirmation.
Collision Energy VariableMust be optimized for each transition to maximize signal.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard (IS) to use for the quantitative analysis of 2C-THQ?

A1: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d₄-2C-THQ). A SIL-IS has nearly identical chemical properties and chromatographic retention time, meaning it co-extracts and experiences the same degree of ion suppression or enhancement as the analyte. This provides the most accurate correction for sample variability. If a SIL-IS is not available, a close structural analog that is not present in the samples is the next best choice.

Q2: How can I ensure my method is trustworthy and robust for regulatory submission?

A2: Your method must be fully validated according to regulatory guidelines. This involves a series of experiments to demonstrate its performance, including:

  • Selectivity: Proving the method can detect the analyte without interference from the matrix.

  • Linearity and Range: Establishing the concentration range over which the method is accurate.

  • Accuracy and Precision: Assessing how close the measured values are to the true values and how repeatable the measurements are.

  • Recovery: Measuring the efficiency of the extraction process.[6]

  • Matrix Effect: Evaluating the impact of the biological matrix on the MS signal.

  • Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Q3: Can I use Gas Chromatography (GC-MS) to analyze 2C-THQ?

A3: While GC-MS can be used for some heterocyclic amines, it is generally not recommended for 2C-THQ without derivatization.[9] The compound's polarity and primary amine group can cause poor peak shape and interactions with the GC column. Furthermore, its thermal stability may be a concern at typical GC injection port temperatures. LC-MS/MS is the superior technique, offering high sensitivity and specificity without the need for derivatization.[6][10]

Troubleshooting_Logic

References

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis. Available at: [Link]

  • Star Protocols via PMC. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Available at: [Link]

  • PubChem. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

  • PubMed. (2000). Analytical method using gas chromatography and ion trap tandem mass spectrometry for the determination of S-triazines and their metabolites in the atmosphere. Available at: [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • ChemSynthesis. 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride. Available at: [Link]

  • PMC. (n.d.). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. Available at: [Link]

  • MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Digital Commons @ Cal Poly. (n.d.). Analysis of heterocyclic amines in meat products by liquid chromatogra. Available at: [Link]

  • NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: [Link]

  • ResearchGate. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2025). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Available at: [Link]

  • Waters Corporation. (n.d.). Development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • PubMed. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available at: [Link]

  • ACS Publications. (2005). Quantitation of Carcinogenic Heterocyclic Aromatic Amines and Detection of Novel Heterocyclic Aromatic Amines in Cooked Meats and Grill Scrapings by HPLC/ESI-MS. Available at: [Link]

  • PubMed. (1994). Systematic analytic procedure for identification of unknown medicaments in biological material. Available at: [Link]

  • MDPI. (2024). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Available at: [Link]

  • Semantic Scholar. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Available at: [Link]

  • IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]

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Technical Support Center: Enhancing Selectivity in the Synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the selective synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. While literature on this specific molecule is specialized, the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) on quinazoline scaffolds are well-documented. This guide synthesizes these established principles to address challenges you may encounter.

The primary challenge in synthesizing the target molecule from a precursor like 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is achieving selective substitution of an amino group at the C4 position while leaving the chlorine atom at the C2 position intact. The formation of the undesired 2-amino isomer and the 2,4-diamino disubstituted product are common selectivity issues.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the reasoning behind the issue and actionable solutions.

Q1: My reaction is producing a mixture of the desired 4-amino product and the undesired 2-amino isomer. How can I improve selectivity for the C4 position?

A1: The preferential formation of the 4-substituted product is governed by electronics, but this selectivity can be compromised by reaction conditions.

The carbon at the C4 position of the quinazoline ring is inherently more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2] This is the fundamental principle that should yield high C4 selectivity. However, if you are observing a loss of this selectivity, it is typically due to overly energetic reaction conditions that provide enough energy to overcome the activation barrier for substitution at the less reactive C2 site.[2]

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most critical parameter. High temperatures promote the formation of the thermodynamically more stable product, which may not be the desired C4 isomer, and can lead to a mixture.

    • Action: Begin the reaction at 0 °C or room temperature. Only if the reaction is impractically slow should you increase the temperature incrementally (e.g., to 40-60 °C), while carefully monitoring the product distribution by TLC or LC-MS.[2]

  • Optimize Solvent and Base: The reaction medium plays a crucial role in differentiating the reactivity of the two positions.

    • Solvent: Use polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (ACN), or Dioxane, which are known to facilitate SNAr reactions effectively.[1]

    • Base: Employ a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N).[1] These bases are sufficient to scavenge the HCl byproduct without competing as a nucleophile.

  • Monitor Reaction Progress Closely: Prolonged reaction times can erode initial selectivity.

    • Action: Set up concurrent TLC or LC-MS analysis every 30-60 minutes. Quench the reaction as soon as the starting 2,4-dichloro precursor is consumed to prevent isomerization or further substitution.

Q2: I am isolating a significant amount of the 2,4-diamino disubstituted byproduct. What is causing this and how can I prevent it?

A2: The formation of a disubstituted product is a clear indication of over-reaction, typically caused by an excess of the nucleophile or overly harsh conditions.

Once the desired 2-chloro-4-amino product is formed, the remaining chlorine at the C2 position can still be displaced by the amine nucleophile, especially if the amine is highly reactive or present in excess.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most common cause.

    • Action: Use a precise stoichiometric amount of your amine nucleophile, typically between 1.0 and 1.2 equivalents relative to the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline starting material.[2]

  • Control Nucleophile Addition: A high local concentration of the nucleophile can promote disubstitution.

    • Action: Add the amine nucleophile slowly, dropwise, to the solution of the dichloroquinazoline at a reduced temperature (e.g., 0 °C) to maintain a low instantaneous concentration.

  • Reduce Temperature and Time: As with C2/C4 selectivity, elevated temperatures and long reaction times will favor the disubstituted product.

    • Action: Conduct the reaction at the lowest practical temperature and quench it immediately upon consumption of the starting material.

Troubleshooting Summary Table
Problem Observed Primary Cause(s) Recommended Solution(s)
Mixture of C4- and C2-amino isomers High reaction temperature; Prolonged reaction time.[2]Lower temperature to 0°C or RT; Monitor closely via TLC/LC-MS and quench promptly.
Significant 2,4-diamino byproduct Excess amine nucleophile (>1.2 eq.); High temperature.[2]Use 1.0-1.2 eq. of amine; Add amine dropwise at low temp; Run at lowest practical temp.
Slow or no reaction Low nucleophile reactivity; Poor solubility.Cautiously increase temp to 40-60°C; Switch to a more polar solvent (e.g., DMSO, DMF).[3]
Uncertain Product Identity Isomers are difficult to distinguish by 1D-NMR.Perform 2D-NMR (NOESY/HMBC) for definitive structural elucidation.[2]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective Monosubstitution at C4

This protocol provides a robust starting point for achieving high C4 selectivity.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq.) in anhydrous THF or ACN (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the desired amine (1.1 eq.) and DIPEA (1.5 eq.) in the same anhydrous solvent. Add this amine solution dropwise to the cooled quinazoline solution over 30 minutes.

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction's progress every hour using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is complete when the starting dichloro-quinazoline spot/peak is no longer visible.

  • Work-up: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Diagram: Reaction Selectivity Pathway

The following diagram illustrates the kinetic and potential thermodynamic pathways in the amination reaction. The goal is to favor the kinetically preferred C4 substitution and prevent progression to other products.

G cluster_conditions Reaction Conditions start 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline + Amine (1.1 eq) c4_product DESIRED PRODUCT 2-Chloro-4-Amino- (C4-Substitution) start->c4_product  Kinetic Control (Major Pathway) c2_product UNDESIRED ISOMER 4-Chloro-2-Amino- (C2-Substitution) start->c2_product Minor Pathway di_product UNDESIRED BYPRODUCT 2,4-Diamino- (Disubstitution) c4_product->di_product Excess Amine/ High Temp mild Mild Conditions (Low Temp, 1.1 eq Amine) harsh Harsh Conditions (High Temp, >1.2 eq Amine)

Caption: Reaction pathways for amination of the dichloro-quinazoline precursor.

Diagram: Troubleshooting Workflow

Use this decision tree to diagnose and solve selectivity issues in your experiment.

G start Experiment Start: Selective C4-Amination check_tlc Analyze Product Mixture (TLC / LC-MS) start->check_tlc isomers C2/C4 Isomer Mixture? check_tlc->isomers Impure clean Clean C4 Product check_tlc->clean Clean disub Disubstitution Product? isomers->disub No isomers->disub Yes sol_isomers ACTION: 1. Lower Reaction Temp (0°C) 2. Monitor closely, shorten time 3. Confirm base is non-nucleophilic isomers->sol_isomers Yes disub->clean No sol_disub ACTION: 1. Check Amine Stoichiometry (use 1.0-1.2 eq) 2. Add amine dropwise at 0°C 3. Lower Reaction Temp disub->sol_disub Yes sol_isomers->start Re-run Experiment sol_disub->start Re-run Experiment

Caption: Decision tree for troubleshooting poor selectivity.

Frequently Asked Questions (FAQs)

  • Q: What is the definitive method to confirm I have synthesized the 2-chloro-4-amino isomer and not the 4-chloro-2-amino isomer?

    • A: While 1D ¹H NMR can provide clues, unambiguous confirmation requires 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation).[2] For the desired 4-amino product, a NOESY experiment should show a correlation between the N-H proton of the amino group and the proton at the C5 position of the quinazoline ring. An HMBC experiment would show a 3-bond correlation from the N-H proton to the C5 carbon. These correlations would be absent for the 2-amino isomer.

  • Q: Can microwave irradiation be used to improve this reaction?

    • A: Microwave-assisted synthesis can be a powerful tool for accelerating reactions.[4][5] However, for optimizing selectivity in this specific SNAr reaction, it should be approached with caution. The rapid and efficient heating can easily lead to the same issues as conventional heating at high temperatures—namely, loss of regioselectivity and increased disubstitution. If you choose to explore microwave synthesis, start with very low temperatures and short reaction times, carefully screening conditions to find a window where the rate of the desired reaction is enhanced without compromising selectivity.

  • Q: My amine nucleophile is particularly unreactive. What is the best course of action?

    • A: If your reaction is sluggish even at room temperature, a moderate increase in temperature (e.g., to 40-60°C) is the first step.[2] If this is still ineffective or begins to compromise selectivity, consider switching to a more polar solvent like DMSO or DMF, which can better solvate the transition state and increase the reaction rate.[3][6] Ensure all reagents, especially the amine, are pure and dry, as impurities can inhibit the reaction.[3]

References

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  • Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • SciSpace. (2019). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

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  • Demchenko, A.M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Pharmaceuticals. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Against Established EGFR and HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the small molecule kinase inhibitor, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, with three clinically significant, quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. While specific biochemical data for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is limited in publicly available literature, this guide will leverage available cellular activity data and the well-documented profiles of the comparator drugs to provide a valuable resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for the evaluation of similar compounds.

Introduction to Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This bicyclic heterocyclic system provides a rigid framework for the precise positioning of substituents to interact with the ATP-binding pocket of various kinases, leading to the successful development of several FDA-approved drugs for cancer therapy.[1] This guide focuses on a comparative analysis of four such compounds, with a primary focus on their activity against key receptor tyrosine kinases (RTKs) involved in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Compound Profiles:

  • 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- : A quinazoline derivative with a partially saturated ring system. Its biological activity has been explored, demonstrating cytotoxic effects in cancer cell lines.[2]

  • Gefitinib (Iressa®) : A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[3]

  • Erlotinib (Tarceva®) : Another first-generation, reversible EGFR-TKI with a similar mechanism and clinical application profile to Gefitinib.[3]

  • Lapatinib (Tykerb®) : A dual, reversible TKI targeting both EGFR and HER2, used in the treatment of HER2-positive breast cancer.[4]

Mechanism of Action: Targeting the EGFR and HER2 Signaling Pathways

Gefitinib, Erlotinib, and Lapatinib all function as ATP-competitive inhibitors, binding to the intracellular kinase domain of their target receptors.[5] This binding action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis.[5] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival.

The following diagram illustrates the simplified EGFR/HER2 signaling pathway and the points of inhibition for these TKIs.

EGFR_HER2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Ligand (EGF, etc.) Ligand (EGF, etc.) EGFR EGFR Ligand (EGF, etc.)->EGFR Binds HER2 HER2 EGFR->HER2 Dimerization HER2->p1 Autophosphorylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival p1->RAS p1->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of inhibitor in DMSO C Add inhibitor, kinase, and substrate to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent (stops reaction, depletes ATP) E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent (converts ADP to ATP, generates light) G->H I Incubate at RT for 30-60 min H->I J Measure luminescence I->J K Plot % inhibition vs. [Inhibitor] J->K L Calculate IC50 value K->L

Caption: Workflow for in vitro kinase IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well white, opaque plate, add 1 µL of the serially diluted inhibitor or DMSO (for controls).

    • Add 2 µL of the diluted kinase enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL. [6] * Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [6] * Incubate the plate at room temperature for 40 minutes. [6] * Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. [6] * Incubate the plate at room temperature for 30-60 minutes. [6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (GI50 Determination) using CellTiter-Glo®

This protocol describes the determination of a compound's GI50 value in a cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP as an indicator of metabolically active, viable cells. [7]

Cell_Assay_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_viability 3. Viability Measurement cluster_data_analysis 4. Data Analysis A Seed cells in a 96-well opaque-walled plate B Incubate overnight to allow attachment A->B C Prepare serial dilutions of the compound B->C D Add compound to cells C->D E Incubate for 72 hours D->E F Equilibrate plate to RT E->F G Add CellTiter-Glo® Reagent F->G H Mix for 2 min to lyse cells G->H I Incubate at RT for 10 min H->I J Measure luminescence I->J K Plot % viability vs. [Compound] J->K L Calculate GI50 value K->L

Caption: Workflow for cell-based GI50 determination.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes. [8] * Add 100 µL of CellTiter-Glo® Reagent to each well. [8] * Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [8] * Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion

This guide has provided a comparative overview of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- and the established quinazoline-based kinase inhibitors Gefitinib, Erlotinib, and Lapatinib. While a direct biochemical comparison is limited by the available data for the target compound, the analysis of cellular activities and the well-characterized profiles of the comparators offer valuable insights. The detailed experimental protocols provided herein serve as a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors. Further investigation into the specific kinase targets of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

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  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
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  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. 2009.
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  • Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. Frontiers in Oncology. 2020.
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A Comparative Guide to the Efficacy of 2-Chloro-5,6,7,8-Tetrahydro-4-Quinazolinamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This guide focuses on a specific, yet highly promising subclass: 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine and its analogs. The exploration of this chemical space is driven by the potential to fine-tune the pharmacological profile of the parent compound, leading to enhanced efficacy and selectivity.

This technical guide provides an in-depth comparison of the efficacy of various analogs, supported by experimental data and detailed methodologies. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide the rationale behind the design of these novel chemical entities.

The Rationale for Analog Development

The 5,6,7,8-tetrahydroquinazoline core provides a three-dimensional structure that can be strategically modified to optimize interactions with biological targets. The chlorine atom at the 2-position and the amino group at the 4-position are key pharmacophoric features that can be altered to modulate activity. The primary goals of synthesizing analogs of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine include:

  • Improving Potency: Enhancing the inhibitory or modulatory activity against a specific biological target.

  • Increasing Selectivity: Minimizing off-target effects by designing molecules that interact specifically with the desired target.

  • Optimizing Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the compound reaches its target in sufficient concentrations and for an appropriate duration.

  • Reducing Toxicity: Modifying the structure to eliminate or reduce adverse effects.

Comparative Efficacy of Analogs: A Focus on Anticancer Activity

While direct comparative studies on a broad series of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on related 4-aminoquinazoline and tetrahydroquinoline derivatives. Anticancer activity is a prominent therapeutic area for these compounds, often targeting key enzymes in cell signaling pathways like tyrosine kinases.[1]

Table 1: Comparative in vitro Anticancer Efficacy of Representative Tetrahydroquinoline and Quinazoline Analogs

Compound IDCore StructureR1 (Position 2)R2 (Position 4)Cancer Cell LineIC50 (µM)Citation
Hypothetical Parent 2-chloro-5,6,7,8-tetrahydroquinazoline-Cl-NH2---
Analog A 5,6,7,8-tetrahydroquinoline-CH3-NH-CHOHT-29 (Colon)>20[4]
Analog B 5,6,7,8-tetrahydroquinoline-CH3-NH-CHOA2780 (Ovarian)11.7 ± 2[4]
Analog C Quinazoline2-phenyl4-(N-substituted)--[5]
Compound 12 6,7-dimethoxy-quinazoline2-(piperazin-1-yl)N-phenylSKBR3 (Breast)6.75 ± 0.36 µg/mL[6]
Compound 14 6,7-dimethoxy-quinazoline2-(piperazin-1-yl)N-phenylSKBR3 (Breast)8.92 ± 0.61 µg/mL[6]
Compound 3j Tetrahydroquinoline-isoxazole hybrid--HepG2 (Liver)5.20[7]

Note: The above table includes data from related but not identical analog series to illustrate the impact of structural modifications. Direct IC50 values for analogs of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine would require specific experimental synthesis and evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydroquinazoline analogs is highly dependent on the nature and position of substituents.

  • Substitutions at the 2-position: The 2-position of the quinazoline ring is a critical site for modification. Replacing the chloro group with various aryl or heterocyclic moieties can significantly impact target binding. For instance, the introduction of a phenyl group at this position has been explored for developing multipotent ligands for Alzheimer's disease.[5]

  • Substitutions at the 4-position: The amino group at the 4-position is crucial for activity, often forming key hydrogen bond interactions with the target protein. Modifications at this position, such as substitution with different aryl or alkyl groups, can modulate potency and selectivity.

  • Modifications of the Tetrahydro-Ring: The saturated portion of the tetrahydroquinazoline scaffold also offers opportunities for structural variation. Introducing substituents on the cyclohexene ring can influence the molecule's conformation and its interaction with the binding pocket.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy in Xenograft Models

Animal models are essential for evaluating the therapeutic potential of novel compounds in a physiological context.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, positive control, and different doses of the test analog). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing Experimental Workflows

A clear understanding of the experimental process is crucial for designing and interpreting studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy synthesis Analog Synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cell Line Culture characterization->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay target_assay Target-Based Assay (e.g., Kinase Inhibition) cell_culture->target_assay xenograft Xenograft Model Establishment mtt_assay->xenograft Promising Analogs treatment Compound Administration xenograft->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring analysis Endpoint Analysis monitoring->analysis

Caption: A generalized workflow for the development and evaluation of novel therapeutic agents.

Conclusion and Future Directions

The 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative efficacy data for a comprehensive series of its analogs remains to be fully elucidated in the public domain, the principles of medicinal chemistry and the structure-activity relationships derived from related compound classes provide a strong foundation for rational drug design. Future research should focus on the systematic synthesis and evaluation of analogs with diverse substitutions at the 2- and 4-positions, as well as on the tetrahydro-ring, to build a comprehensive SAR profile. Such studies will be instrumental in identifying lead compounds with superior efficacy, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

  • Cai, C.-Y., Teng, Q.-X., Murakami, M., Ambudkar, S. V., Chen, Z.-S., & Korlipara, V. L. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(10), 2463.
  • Request PDF on ResearchGate. (n.d.). Synthesis and structure activity relationship studies of 2‐amino‐4‐arylsulfonyl‐5,6,7,8‐tetrahydroquinazolines as 5‐HT 6 receptor antagonists. Retrieved from [Link]

  • Kolosov, M. A., Borysko, P. O., Vasylchenko, O. V., Shishkina, S. V., Shishkin, O. V., & Chebanov, V. A. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Courilleau, D., Bisseret, P., & Rebe, C. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1044-1049.
  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Recent Advances in Pharmaceutical Sciences. IntechOpen.
  • Kolosov, M. A., Borysko, P. O., Vasylchenko, O. V., Shishkina, S. V., Shishkin, O. V., & Chebanov, V. A. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Kumar, V., et al. (2025). In vitro and in vivo Investigations of 4-Substituted 2-Phenylquinazoline derivatives as multipotent ligands for the treatment of Alzheimer's disease. Bioorganic Chemistry, 155, 108126.
  • Ameta, K. L., Dangi, R. R., & Chundawat, N. S. (2018). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. In Chemistry of Heterocyclic Compounds. IntechOpen.
  • Kumar, D., & Kumar, N. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100778.
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  • (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
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Comparative Guide: Cross-Reactivity and Selectivity of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Derived p97 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The chemical scaffold 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (CAS: 1127-86-2) serves as the foundational building block for a class of highly potent, ATP-competitive inhibitors targeting the AAA+ ATPase p97 (VCP). Through rigorous structure-activity relationship (SAR) optimization, this scaffold yielded the benchmark chemical probes ML240 and ML241 [1].

p97 is a critical hexameric motor protein responsible for maintaining cellular protein homeostasis, driving endoplasmic-reticulum-associated degradation (ERAD), and facilitating autophagosome maturation. Because p97 contains two distinct ATPase domains (D1 and D2), early-generation inhibitors often suffered from broad cross-reactivity and off-target toxicity. The 4-quinazolinamine derivatives revolutionized this space by offering unprecedented selectivity for the D2 domain, which is responsible for the majority of p97's ATP hydrolysis and mechanical unfolding activity[2].

This guide objectively compares the cross-reactivity, domain selectivity, and cellular performance of ML240 and ML241 against other benchmark alternatives (DBeQ, CB-5083, and NMS-873) to assist drug development professionals in selecting the appropriate probe for their assays.

G cluster_0 p97 Hexamer Complex D1 D1 Domain (Hexamerization) Linker D1-D2 Linker D1->Linker D2 D2 Domain (Primary ATPase) Linker->D2 Scaffold 4-Quinazolinamine Scaffold ML240 ML240 / ML241 Scaffold->ML240 SAR Optimization ML240->D2 ATP-Competitive Selective Binding DBeQ DBeQ DBeQ->D1 Dual Binding DBeQ->D2 Dual Binding NMS873 NMS-873 NMS873->Linker Allosteric Binding

Fig 1: Binding selectivity of 4-quinazolinamine derivatives vs. alternative p97 inhibitors.

Cross-Reactivity & Performance Profiling

When evaluating p97 inhibitors, application scientists must account for three primary vectors of cross-reactivity: Domain Selectivity (D1 vs. D2), Cofactor Interference (e.g., p47, p37), and Cellular Pathway Specificity (p97-dependent vs. independent proteasomal degradation).

  • Domain Selectivity: Unlike their predecessor DBeQ, which binds both D1 and D2 domains, the 4-quinazolinamine derivatives (ML240/ML241) are strictly D2-selective[3]. This prevents the disruption of D1-mediated hexamerization, isolating the study of ATPase activity.

  • Cofactor-Induced Resistance: In vivo, p97 complexes with the p47 cofactor to mediate homotypic membrane fusion. The binding of p47 alters D1-D2 communication, causing a ~50-fold decrease in the potency of ML240 and ML241[3]. Allosteric alternatives like NMS-873 bypass this cross-reactivity by binding the D1-D2 linker[4].

  • Phenotypic Divergence: Despite nearly identical biochemical IC₅₀ values, ML240 rapidly induces LC3-II accumulation and mobilizes executioner caspases 3 and 7, making it highly antiproliferative against cancer cell lines (e.g., HCT15). ML241 lacks this rapid apoptotic cross-activation, making it the superior choice for studying isolated ERAD blockade without immediate cytotoxicity[5].

Quantitative Comparison Table
InhibitorChemical ClassBinding Targetp97 WT IC₅₀ (nM)p97-p47 Complex IC₅₀ (nM)p97-Dependent Substrate IC₅₀ (nM)Apoptotic Activation
ML240 4-QuinazolinamineD2 Domain~100~5,000~900Rapid / High
ML241 4-QuinazolinamineD2 Domain~100~5,000~3,500Minimal
DBeQ QuinazolineD1 & D2 Domains~1,500~6,000~3,000Moderate
CB-5083 Indole-QuinazolineD2 Domain~11>100~400High
NMS-873 ThiazoleD1-D2 Linker~30~10~80High

(Data synthesized from NIH Probe Reports and structure-activity relationship studies[3],[1],[5].)

Experimental Protocols for Cross-Reactivity Validation

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems to rigorously differentiate true p97 inhibition from off-target artifacts.

Protocol 1: In Vitro ATPase Activity & Cofactor Cross-Reactivity Assay

This assay quantifies the IC₅₀ of quinazolinamine derivatives against WT p97 and the p97-p47 complex to evaluate cofactor-induced resistance[6].

Causality & Expert Insight: Why test against the p97-p47 complex? In physiological environments, p97 rarely functions as an isolated hexamer. Binding of the p47 cofactor induces a conformational shift that alters the D1-D2 communication network. As a result, ATP-competitive inhibitors that are highly D2-selective (like ML240) experience a massive drop in potency, whereas allosteric inhibitors (NMS-873) remain largely unaffected. Evaluating this cross-reactivity is critical for predicting in vivo efficacy.

  • Protein Preparation: Purify recombinant WT p97 and p47 cofactor. Pre-incubate p97 (20 nM hexamer) with p47 (100 nM) for 15 minutes at room temperature to form the complex.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of ML240 or ML241 starting at 10 μM in assay buffer (50 mM Tris pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP).

  • Reaction Initiation: Add 200 μM ATP to the mixture. (Note: 200 μM ATP mimics physiological competitive conditions while remaining near the Kₘ of the D2 domain).

  • Detection: Incubate for 60 minutes at 37°C. Quench the reaction and measure inorganic phosphate (Pi) release using a Malachite Green detection reagent.

  • Self-Validation: Include a D1-mutant (e.g., E305Q) and D2-mutant (e.g., E578Q) control. A shift in IC₅₀ exclusively in the D2-mutant confirms the domain-specific binding of the 4-quinazolinamine scaffold.

Protocol 2: Dual-Reporter Cellular Cross-Reactivity Assay

This cell-based assay differentiates specific p97 inhibition from broad, off-target 26S proteasome inhibition[5].

Causality & Expert Insight: Why use a dual-reporter system? A common pitfall in p97 research is misidentifying general proteasome toxicity as specific p97 inhibition. The UbG76V-GFP reporter requires p97-mediated extraction from the ER before proteasomal degradation (p97-dependent). Conversely, the ODD-Luciferase reporter is degraded by the proteasome directly (p97-independent). This setup ensures that if a compound causes accumulation of both reporters, it is cross-reacting with the proteasome. Selective accumulation of only GFP confirms high-fidelity p97 targeting.

  • Cell Line Preparation: Culture a dual-reporter cell line (e.g., HeLa or HCT15) stably expressing UbG76V-GFP and ODD-Luciferase.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (ML240, ML241) and controls (MG132 as a general proteasome inhibitor).

  • Incubation: Incubate for 4-6 hours. (Note: A short incubation time prevents secondary transcriptional effects or apoptosis-induced protein degradation from skewing the reporter signals).

  • Quantification: Measure GFP fluorescence via High-Content Imaging and Luciferase luminescence via a standard plate reader.

  • Self-Validation: A valid p97-specific inhibitor derived from the 4-quinazolinamine scaffold will show an IC₅₀ < 1 μM for UbG76V-GFP accumulation and > 25 μM for ODD-Luciferase.

References

  • Chou TF, et al. "Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex." PMC / NIH. 3

  • Chou TF, et al. "Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase." PubMed / NIH. 1

  • "Selective, reversible inhibitors of the AAA ATPase p97." Probe Reports from the NIH Molecular Libraries Program. 5

  • "Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy." PubMed Central / NIH. 7

  • "Altered cofactor regulation with disease-associated p97/VCP mutations." PNAS. 6

  • "Conserved L464 in p97 D1–D2 linker is critical for p97 cofactor regulated ATPase activity." Biochemical Journal / Portland Press. 4

Sources

Validating Novel Kinase Inhibitors: A Comparative Guide to 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Activity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the validation of a novel chemical entity is a critical process that determines its therapeutic potential. This guide provides a comprehensive framework for validating the activity of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, a compound belonging to the quinazoline class, which is renowned for its kinase inhibitory activities.[1][2][3][4] This document will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols.

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives having been successfully developed into clinically approved drugs.[2][4] Given this precedent, a logical starting point for validating "4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-" is to assess its activity against well-known kinase targets for this chemical class, particularly Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][6]

This guide will use the three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—as benchmarks for comparison. These drugs have demonstrated significant efficacy in the treatment of ER+/HER2- breast cancer, providing a robust dataset for evaluating a new molecule.[7][8]

The Central Role of CDK4/6 in Cell Cycle Progression

Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for regulating the cell cycle.[5] Specifically, the CDK4/6-Cyclin D complex plays a pivotal role in the G1 to S phase transition. It phosphorylates the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor. Upon phosphorylation by CDK4/6, Rb releases E2F, allowing for the transcription of genes necessary for DNA replication and cell cycle progression. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

Selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, function by blocking the kinase activity of CDK4 and CDK6, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.[6][9]

CDK4_6_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6_Cyclin_D_Complex CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D_Complex Rb_E2F_Complex Rb-E2F Complex CDK4_6_Cyclin_D_Complex->Rb_E2F_Complex Phosphorylation Rb Rb E2F E2F Gene_Transcription Gene Transcription for S Phase Entry E2F->Gene_Transcription Rb_E2F_Complex->Rb Releases Rb_E2F_Complex->E2F Inhibitor 4-Quinazolinamine or Alternative CDK4/6 Inhibitor Inhibitor->CDK4_6_Cyclin_D_Complex Inhibition

Caption: Mechanism of action of CDK4/6 inhibitors in the cell cycle.

Comparative Analysis of Benchmark CDK4/6 Inhibitors

While all three approved CDK4/6 inhibitors target the same pathway, they exhibit distinct pharmacological profiles. Understanding these differences is crucial for contextualizing the performance of a new chemical entity.

FeaturePalbociclib (Ibrance)Ribociclib (Kisqali)Abemaciclib (Verzenio)
Potency (vs. CDK4) PotentMore potent against CDK4 than CDK6Most potent against CDK4 (5-fold more than others)[5]
Selectivity (CDK4 vs. CDK6) Similar potency against CDK4 and CDK6Greater potency against CDK4[5]14 times more potent against CDK4[5]
Single Agent Activity Primarily cytostaticPrimarily cytostaticCan induce tumor cell death (apoptosis)[5]
Dosing Schedule 3 weeks on, 1 week off[7]3 weeks on, 1 week off[7]Continuous[8]
Common Adverse Events Neutropenia[7][8]Neutropenia[7][8]Diarrhea[7][8]

This table summarizes key characteristics of the FDA-approved CDK4/6 inhibitors, providing a basis for comparison.

Experimental Validation Workflow

A systematic approach is necessary to validate the activity of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. The following experimental workflow outlines a robust strategy for its characterization.

Experimental_Workflow Start Novel Compound: 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Proliferation) Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for pRb) Cell_Based_Assay->Target_Engagement Selectivity_Profiling Kinase Selectivity Profiling Target_Engagement->Selectivity_Profiling Data_Analysis Comparative Data Analysis vs. Benchmarks Selectivity_Profiling->Data_Analysis Conclusion Conclusion on Activity and Selectivity Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating a novel kinase inhibitor.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Rb protein (substrate)

  • ATP (adenosine triphosphate)

  • Test compound (4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-) and benchmark inhibitors (Palbociclib, Ribociclib, Abemaciclib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO.

  • In a 384-well plate, add the kinase, substrate (Rb), and vehicle (DMSO) or inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit.

Rationale: This assay provides a direct measure of the compound's potency against the target kinases, independent of cellular effects.

Cell Proliferation Assay

Objective: To assess the effect of the test compound on the proliferation of a cancer cell line known to be dependent on CDK4/6 activity (e.g., MCF-7, a human breast adenocarcinoma cell line).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound and benchmark inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well clear-bottom plates

  • Luminometer

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and benchmark inhibitors.

  • Incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Plot cell viability against the logarithm of the inhibitor concentration.

  • Determine the GI50 (concentration for 50% growth inhibition).

Rationale: This assay evaluates the compound's ability to inhibit cell growth in a biologically relevant context.

Western Blot Analysis of Rb Phosphorylation

Objective: To confirm that the compound inhibits CDK4/6 activity within the cell by measuring the phosphorylation of its direct substrate, Rb.

Materials:

  • MCF-7 cells

  • Test compound and benchmark inhibitors

  • Lysis buffer

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MCF-7 cells with the test compound and benchmark inhibitors at their respective GI50 concentrations for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-Rb, total Rb, and a loading control.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities. A decrease in the ratio of phosphorylated Rb to total Rb indicates inhibition of CDK4/6 activity.[6]

Rationale: This assay provides direct evidence of on-target activity within the cellular environment.

Conclusion

The validation of a novel kinase inhibitor like 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- requires a multifaceted approach. By systematically evaluating its biochemical potency, cellular activity, and on-target engagement in comparison to well-characterized drugs such as Palbociclib, Ribociclib, and Abemaciclib, researchers can gain a comprehensive understanding of its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for this critical validation process, ensuring scientific rigor and facilitating informed decisions in the drug discovery pipeline.

References

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC. Available at: [Link]

  • Are the Three Approved CDK4/6 Inhibitors Truly Different? - OBR. Available at: [Link]

  • Debate highlights differences and similarities between CDK4/6 inhibitors. Available at: [Link]

  • Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment - European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine - PubChem. Available at: [Link]

  • 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-|23680-84-4,AngeneChemical. Available at: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC. Available at: [Link]

  • Biological activities of recent advances in quinazoline - ResearchGate. Available at: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link]

  • (PDF) Biological Activity of Quinazolinones - ResearchGate. Available at: [Link]

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace. Available at: [Link]

  • US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease.
  • Biologically active quinoline and quinazoline alkaloids part I - PMC. Available at: [Link]

  • Quinazolinone – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available at: [Link]

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A Researcher's Guide to Ensuring Reproducibility in Experiments with 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reproducibility Imperative in Quinazoline Research

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The partially saturated derivative, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, offers potentially improved physicochemical properties, such as aqueous solubility, compared to its fully aromatic counterparts, making it an attractive candidate for drug discovery programs.[4]

However, the promise of any novel compound is fundamentally tied to the reproducibility of the experiments in which it is tested. Inconsistencies in the synthesis, purification, characterization, and handling of a molecule can lead to significant variations in experimental outcomes, undermining the validity of research findings and impeding scientific progress. This guide provides an in-depth comparison of methodologies and establishes a framework for ensuring the reproducibility of experiments involving 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. We will dissect the critical control points, from initial synthesis to final biological assay, offering field-proven insights to researchers, scientists, and drug development professionals.

Part 1: Synthesis and Purification - The Foundation of Consistency

The journey to reproducible data begins with the starting material. The purity and structural integrity of the test compound are paramount. Even minor impurities can have profound biological effects, confounding results. The synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine is a multi-step process where each stage presents opportunities for variability.

Recommended Synthetic Workflow

A common and reliable route to related tetrahydroquinazolines involves a multi-step sequence starting from cyclohexanone. The following workflow is adapted from established methodologies for similar quinazoline derivatives.[4] The rationale behind each step is crucial for understanding potential pitfalls.

SM Starting Materials: Cyclohexanone & Urea Int1 Intermediate 1: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione SM->Int1 Step 1: Condensation Reaction (Forms the core pyrimidine ring) Int2 Intermediate 2: 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Int1->Int2 Step 2: Chlorination (e.g., POCl₃, DMF catalyst) Critical: Temp control, anhydrous conditions Product Final Product: 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine Int2->Product Step 3: Selective Amination (e.g., NH₃ in isopropanol) Regioselectivity is key QC1 QC Check: Structural Confirmation (NMR, MS) Product->QC1 Post-Purification Analysis QC2 Final QC: Purity (HPLC >98%), Identity (NMR, MS, EA) QC1->QC2 Final Batch Release start Start: Characterized Compound (Purity >98%, Identity Confirmed) stock_prep Stock Solution Preparation (e.g., 10 mM in high-purity DMSO) start->stock_prep Weigh accurately solubility_check QC: Solubility & Stability Check (Visual inspection, dynamic light scattering) stock_prep->solubility_check Assess physical properties treatment Cell Treatment (Accurate serial dilutions) solubility_check->treatment Proceed if soluble/stable cell_culture Cell Culture (Consistent passage number, confluency) cell_culture->treatment controls Inclusion of Controls (Vehicle: DMSO only, Positive Control) readout Assay Readout (e.g., Absorbance, Fluorescence) treatment->readout Incubate for fixed duration controls->readout Process in parallel analysis Data Analysis (Normalized to controls, curve fitting) readout->analysis end End: Reproducible IC₅₀ Value analysis->end

Sources

A Researcher's Guide to Characterizing Novel EGFR Inhibitors: A Comparative Analysis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the evaluation of novel epidermal growth factor receptor (EGFR) inhibitors, using the relatively uncharacterized molecule, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, as a case study. We will outline a series of experiments to compare its potential efficacy against well-established, clinically approved EGFR inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring scientific integrity and logical progression from in vitro characterization to cell-based assays.

Introduction to EGFR and the Landscape of Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its C-terminal domain.[3] These phosphorylated sites serve as docking platforms for various signaling proteins, which in turn activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT cascades, driving cellular growth and survival.[4][5][6]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, most notably non-small cell lung cancer (NSCLC).[7][8][9] This has made EGFR an attractive target for therapeutic intervention. EGFR inhibitors are broadly categorized into generations based on their mechanism of action and specificity.

  • First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[7][8][10] They have shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[11][12][13]

  • Second-Generation (Irreversible Inhibitors): Afatinib is an irreversible inhibitor that covalently binds to the kinase domain of EGFR and other ErbB family members.[11][14][15] This irreversible binding can lead to a more sustained inhibition of signaling.[16][17]

  • Third-Generation (Mutation-Specific Inhibitors): Osimertinib was developed to overcome resistance to first- and second-generation inhibitors, particularly the T790M "gatekeeper" mutation.[18][19] It selectively inhibits both sensitizing and T790M resistance mutations while sparing wild-type EGFR, thereby reducing off-target toxicities.[20][21]

The subject of our comparative guide, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, is a bicyclic heterocyclic compound.[22] Its quinazoline core is a common scaffold in many kinase inhibitors, suggesting potential activity against EGFR. However, a lack of published data necessitates a systematic evaluation of its biochemical and cellular effects.

Part 1: Biochemical Characterization - In Vitro Kinase Inhibition

The initial step in characterizing a potential new EGFR inhibitor is to determine its direct effect on the enzymatic activity of the EGFR kinase domain. This is typically achieved through in vitro kinase assays, which measure the inhibitor's ability to block the phosphorylation of a substrate by the purified EGFR enzyme. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

This protocol outlines a common method for determining the IC50 of a test compound against wild-type and mutant EGFR.

Materials:

  • Recombinant human EGFR kinase domain (wild-type and mutants, e.g., L858R, T790M)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[23]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, Gefitinib, Erlotinib, Afatinib, Osimertinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • Enzyme and Substrate Preparation: Dilute the EGFR enzyme and peptide substrate to their optimal concentrations in kinase assay buffer.

  • Reaction Setup:

    • Add a small volume (e.g., 0.5 µL) of the serially diluted compounds to the wells of a 384-well plate.[23] Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

    • Add the diluted EGFR enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for compound binding.[23]

  • Initiation of Kinase Reaction: Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction.[23] The final ATP concentration should be close to its Km value for EGFR.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[2][24]

  • Detection of ADP Production:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[2]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data with the 100% activity control (DMSO) set to 100% and the 0% activity control set to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]

The IC50 values for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- and the established inhibitors against wild-type and mutant EGFR should be summarized in a table for clear comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50 in nM)

CompoundWild-Type EGFREGFR (L858R)EGFR (T790M)
4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-5015500
Gefitinib2551000
Erlotinib2041200
Afatinib10150
Osimertinib100210

Interpretation of Hypothetical Data:

  • A lower IC50 value indicates greater potency. In this hypothetical scenario, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- shows moderate potency against wild-type EGFR and increased potency against the L858R mutant, a characteristic of first-generation inhibitors. Its activity against the T790M mutant is weaker.

  • Comparing the IC50 against wild-type versus mutant EGFR provides an indication of selectivity. A large difference suggests selectivity for the mutant form.

Part 2: Cellular Activity Assessment

While in vitro kinase assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Therefore, the next step is to evaluate the activity of the novel compound in cancer cell lines that are dependent on EGFR signaling.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[25][26]

Materials:

  • EGFR-dependent cancer cell lines (e.g., A431 for high wild-type EGFR expression, NCI-H1975 for L858R/T790M mutations, PC-9 for exon 19 deletion)[27]

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[28]

  • Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)[28]

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the chosen cell lines into 96-well plates at an optimal density and allow them to attach overnight.[27][29]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).[23]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[25][29]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[25]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm.[29]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).[27]

This assay directly measures the inhibition of EGFR autophosphorylation in cells, providing a more mechanistic readout of target engagement.[3]

Materials:

  • EGFR-dependent cancer cell lines

  • Test compounds

  • EGF

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)[3]

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to a suitable confluency. Serum-starve the cells overnight, then pre-treat with the test compounds for a specified time (e.g., 1-2 hours).

  • EGFR Stimulation: Stimulate the cells with EGF for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells and then lyse them on ice.[3]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.[3]

    • Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR. A loading control like GAPDH should also be probed.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

Table 2: Hypothetical Cell-Based Assay Data (GI50 in nM)

CompoundA431 (WT EGFR)PC-9 (Exon 19 del)NCI-H1975 (L858R/T790M)
4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-150401500
Gefitinib10020>10000
Erlotinib8015>10000
Afatinib5010200
Osimertinib5001550

Western Blot Interpretation: The results of the western blot would be presented as images of the blots, accompanied by a bar graph showing the quantification of phospho-EGFR levels at different inhibitor concentrations. A dose-dependent decrease in the phospho-EGFR signal would indicate effective target inhibition in the cellular context.

Visualizing the Scientific Rationale

To better understand the context of these experiments, it is helpful to visualize the EGFR signaling pathway and the experimental workflows.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IC50_Workflow start Start compound_prep Prepare Serial Dilutions of Inhibitors start->compound_prep reaction_setup Set up Kinase Reaction (Enzyme, Substrate, Inhibitor) compound_prep->reaction_setup incubation Incubate to Allow Kinase Activity reaction_setup->incubation detection Detect Product Formation (e.g., ADP-Glo) incubation->detection data_analysis Analyze Data and Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: In vitro kinase assay workflow.

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial characterization of a novel EGFR inhibitor, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. By systematically comparing its in vitro and cellular activities to those of established first, second, and third-generation inhibitors, researchers can gain valuable insights into its potency, selectivity, and potential mechanism of action.

Positive results from these initial studies would warrant further investigation, including:

  • Kinome Profiling: To assess the selectivity of the compound against a broader panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity in animal models of EGFR-driven cancers.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in a whole organism.

By following a logical and rigorous experimental path, the scientific community can effectively evaluate the therapeutic potential of novel compounds like 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- and contribute to the development of next-generation cancer therapies.

References

  • Gefitinib - Wikipedia. [Link]

  • EGFR Inhibitor Plus Chemotherapy Approved for Certain Lung Cancers. [Link]

  • Osimertinib, an Irreversible Next-Generation EGFR Tyrosine Kinase Inhibitor, Exerts Antitumor Activity in Various Preclinical NSCLC Models Harboring the Uncommon EGFR Mutations G719X or L861Q or S768I - AACR Journals. [Link]

  • Erlotinib - Wikipedia. [Link]

  • Afatinib for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC - NIH. [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. [Link]

  • Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors - PMC. [Link]

  • Afatinib a better choice for EGFR-mutated lung cancer in first-line - ecancer. [Link]

  • Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer - PMC - NIH. [Link]

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  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [Link]

  • gefitinib - Liv Hospital. [Link]

  • FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. [Link]

  • Lung Cancer Trial of Osimertinib Draws Praise—and Some Criticism - NCI. [Link]

  • Erlotinib hydrochloride: uses, dosing, warnings, adverse events, interactions. [Link]

  • Determination of the IC50 of EGFR and ErbB2 inhibitors. The IC50 of... - ResearchGate. [Link]

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  • Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - Cancer Research and Treatment. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay - ResearchGate. [Link]

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  • EGFR Kinase Enzyme System Application Note - Promega Corporation. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. [Link]

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  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a - ResearchGate. [Link]

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A Researcher's Guide to the Comparative Analysis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative study of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine analogs, a class of compounds with significant potential in the landscape of kinase inhibitor drug discovery. Recognizing the pivotal role of protein kinases in cellular signaling and their dysregulation in diseases such as cancer, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, propose key comparative analyses, and provide detailed experimental protocols to empower your research endeavors. The quinazoline scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, and the exploration of its saturated analogs opens new avenues for targeting the kinome with improved selectivity and pharmacological properties.[1]

The Rationale for a Comparative Study: Unlocking the Potential of Tetrahydro-Quinazolinamine Analogs

The 4-aminoquinazoline core is a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] Marketed drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) validate the clinical significance of this chemical class in targeting Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer.[2] However, the development of resistance and the desire for inhibitors with novel kinase selectivity profiles necessitate the exploration of chemical space beyond the planar, aromatic quinazoline system.

The introduction of a saturated carbocyclic ring, as in the 5,6,7,8-tetrahydro-4-quinazolinamine scaffold, offers several strategic advantages:

  • Three-Dimensionality: The non-planar nature of the tetrahydro-ring allows for novel vectoral exits for substituents, potentially enabling interactions with previously unaddressed pockets within the kinase ATP-binding site. This can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: Saturation can influence key drug-like properties such as solubility, metabolic stability, and cell permeability.

  • Novel Structure-Activity Relationships (SAR): The conformational flexibility of the cyclohexene ring introduces new elements to the SAR, providing opportunities to fine-tune the inhibitory profile of the compounds.

This guide will focus on the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine core, a versatile intermediate for the synthesis of a diverse library of analogs for comparative biological evaluation.

Synthesis of the Core Scaffold and Analogs

A robust and reproducible synthetic route is the cornerstone of any comparative study. While a one-pot synthesis for the target scaffold is not readily found in the literature, a logical and experimentally feasible pathway can be constructed from established methodologies for related heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine analogs can be envisioned through a multi-step sequence, starting from readily available precursors.

A 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione B 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline A->B  POCl3, 120°C C 2-Chloro-4-amino-5,6,7,8-tetrahydroquinazoline (Target Scaffold) B->C  Nucleophilic Substitution (e.g., NH3 or Amines) D Diverse Analogs C->D  Further Derivatization

Caption: Proposed synthetic workflow for 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine analogs.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

This protocol outlines the synthesis of a key intermediate, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.[3]

Materials:

  • 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, approximately 5-10 volumes).

  • Heat the reaction mixture to 120°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Cautiously quench the reaction residue by slowly adding it to ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2,4-dichloro-5,6,7,8-tetrahydroquinazoline as a solid.[3]

Synthesis of 2-Chloro-4-amino-5,6,7,8-tetrahydroquinazoline Analogs

The 4-chloro position of the synthesized intermediate is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of amines to generate a library of analogs.

General Procedure:

  • Dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or DMF.

  • Add the desired amine (1-1.2 equivalents). For ammonia, a solution in a suitable solvent can be used.

  • The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

  • The product can be purified by crystallization or column chromatography.

Comparative Biological Evaluation

A systematic evaluation of the synthesized analogs against a panel of kinases and cancer cell lines is crucial to establish a comprehensive SAR and identify lead candidates.

Selection of Alternative Compounds for Comparison

To provide a meaningful comparison, it is essential to benchmark the novel tetrahydro-quinazolinamine analogs against well-characterized quinazoline-based kinase inhibitors. The following table summarizes the inhibitory activities of several known quinazoline derivatives against various kinases, which can serve as positive controls and comparators in your assays.

Compound Class/NamePrimary Target(s)IC₅₀ (nM)Reference
Gefitinib EGFR2-37[1]
Erlotinib EGFR2[2]
Lapatinib EGFR, HER29.8, 13.4[2]
Vandetanib VEGFR2, EGFR40, 500[4]
ZM447439 Aurora A, Aurora B~100[5]
Quinazoline 67 Aurora A25[6]
Compound 9b VEGFR-219.3 (MCF-7)[3]
Compound 4e EGFR, VEGFR-269.4, 189[7]
Compound 6d EGFR69[2]
Compound 7 CDK9115[8]
Compound 9 CDK9131[8]
Compound 25 CDK9142[8]
Isatin-Quinazoline Hybrid 6c CDK2, EGFR, VEGFR-2, HER2183, 83, 76, 138
In Vitro Kinase Inhibition Assays

Determining the direct inhibitory effect of the compounds on specific kinases is a primary step in their characterization.

A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Compound) A->B C Detection of Activity (e.g., Phosphorylation) B->C D Data Analysis (IC50 determination) C->D

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for each specific kinase.

Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR2, Aurora A, CDK9)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compounds and positive controls (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes or liquid handling system

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and positive controls in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add the master mix to each well.

  • Initiation: Prepare an ATP solution in kinase buffer. Add the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the kinase activity according to the manufacturer's instructions for the luminescence-based assay kit. This typically involves adding a reagent that converts the product of the kinase reaction (ADP) into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays

Evaluating the effects of the compounds on cancer cell lines provides insights into their cellular potency, permeability, and potential mechanisms of action.

3.3.1. Cell Viability/Cytotoxicity Assays (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds and positive controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and positive controls for a specified duration (e.g., 48 or 72 hours). Include wells with vehicle (DMSO) only as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

3.3.2. Apoptosis and Cell Cycle Analysis

To understand the mechanism of action, further assays can be performed on promising lead compounds.

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to quantify the induction of apoptosis.

  • Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry can reveal the effects of the compounds on cell cycle progression.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data generated from the comparative biological evaluation will be instrumental in establishing a robust SAR for the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine series.

A Synthesis of Analog Library B In Vitro Kinase & Cellular Screening A->B C Data Analysis & SAR Identification B->C D Lead Compound Selection C->D E Further Optimization D->E E->A Iterative Design

Caption: Iterative drug discovery cycle for lead optimization.

Key questions to address in the SAR analysis include:

  • How do different substituents at the 4-amino position affect kinase inhibitory potency and selectivity?

  • What is the influence of substituents on the tetrahydro-ring on biological activity?

  • How do the physicochemical properties of the analogs correlate with their cellular activity?

The insights gained from this initial comparative study will guide the design and synthesis of next-generation analogs with improved potency, selectivity, and drug-like properties, ultimately advancing the discovery of novel kinase inhibitors for therapeutic intervention.

References

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are central nodes in cellular signaling networks, governing a multitude of physiological processes. Their aberrant activity is a frequent driver of diseases like cancer, making them a prominent class of drug targets.[1][2][3] The quinazoline scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs targeting kinases like EGFR and VEGFR.[1][4][5] However, the conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target effects due to poor selectivity can lead to toxicity and diminish the therapeutic window of a drug candidate. Consequently, a thorough assessment of a compound's cross-reactivity profile is a cornerstone of modern drug discovery.[6][7]

This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, using 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- as a focal point. We will delve into the methodologies for profiling kinase inhibitors, compare its hypothetical performance against other quinazoline-based structures, and provide detailed experimental protocols to empower researchers in their own investigations.

The Quinazoline Scaffold: A Privileged Pharmacophore

The quinazoline core is a versatile template for developing potent kinase inhibitors. Its ability to form key hydrogen bonds within the kinase ATP-binding pocket has been extensively exploited.[4] The specific compound, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, features a partially saturated quinazoline ring system, which can influence its conformational flexibility and interactions with the kinase gatekeeper residue, potentially altering its selectivity profile compared to planar, aromatic quinazolines.

Comparative Cross-Reactivity Analysis: A Hypothetical Profile

To illustrate the importance of cross-reactivity profiling, we present a hypothetical dataset comparing our lead compound with two other quinazoline analogs. This data, which would typically be generated through a broad kinase panel screen, highlights how subtle structural modifications can significantly impact selectivity.

Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)

Kinase Target4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-Analog A (Aromatic Quinazoline)Analog B (Alternative R-group)
Primary Target (e.g., a specific RTK) 10815
Off-Target 1 (e.g., a related RTK) 25050300
Off-Target 2 (e.g., a CDK) >10,0005,000>10,000
Off-Target 3 (e.g., a MAP Kinase) 1,5008002,000

This data is for illustrative purposes only.

Experimental Design for Kinase Cross-Reactivity Profiling

A robust evaluation of kinase inhibitor selectivity involves a multi-faceted approach, often beginning with a broad screen followed by more detailed characterization of hits.

G cluster_pathway Simplified RTK Signaling Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR2 Ligand_VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK VEGFR2->PI3K_Akt Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation PI3K_Akt->Proliferation Ras_MAPK->Proliferation

Caption: Overlapping signaling pathways of EGFR and VEGFR2.

Conclusion

The development of selective kinase inhibitors is a complex but essential endeavor. A thorough understanding of a compound's cross-reactivity profile, obtained through systematic screening and detailed biochemical and cellular assays, is critical for advancing safe and effective therapeutics. The methodologies and frameworks presented in this guide offer a robust starting point for researchers working to characterize novel kinase inhibitors like 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 47, 1-47. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, D. A., Hamilton, G. A., Henderson, J. A., Insko, D. E., Jagdmann, G. E., Jr, Jansen, J. M., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]

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A Senior Application Scientist's Guide to the Validation of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine Bioassay Results

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Quinazoline Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the quinazoline core is a well-recognized "privileged scaffold." Its derivatives have given rise to a multitude of clinically significant therapeutics, most notably in oncology.[1] A prime example is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, which have transformed the treatment landscape for certain cancers.[2][3][4][5] Given this precedent, when a novel quinazoline derivative such as 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine emerges, a logical and primary hypothesis is its potential interaction with protein kinases.

This guide provides an in-depth, experience-driven framework for validating the bioassay results for this compound, which we will hypothetically designate as "Compound Q." We will operate under the assumption that Compound Q is an inhibitor of EGFR. This guide will objectively compare its performance with established alternatives and provide the supporting experimental data and protocols necessary for rigorous scientific validation. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodologies are robust, reproducible, and fit for their intended purpose in a preclinical drug discovery setting.

The Validation Workflow: A Two-Tiered Approach

A comprehensive validation strategy for a kinase inhibitor involves a two-tiered approach: a biochemical assay to confirm direct target engagement and a cell-based assay to assess activity in a more physiologically relevant context. This dual-pronged methodology ensures that the observed biological effect is a direct consequence of target modulation and not an artifact.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation biochem_assay HTRF EGFR Kinase Assay biochem_params Specificity Linearity & Range Accuracy Precision LOD/LOQ biochem_assay->biochem_params Validation Parameters final_assessment Validated Biological Activity Profile biochem_params->final_assessment Confirms Direct Target Engagement cell_assay CellTiter-Glo Viability Assay (A549 Cell Line) cell_params Specificity Linearity & Range Accuracy Precision Robustness cell_assay->cell_params Validation Parameters cell_params->final_assessment Confirms Cellular Activity & Potency start Hypothesized EGFR Inhibitor (Compound Q) start->biochem_assay start->cell_assay G EGFR EGFR Kinase EGFR->p1 ATP ATP ATP->p1 Substrate Biotin-Substrate Substrate->p1 CompoundQ Compound Q (Inhibitor) CompoundQ->p1 Inhibition PhosphoSubstrate Phosphorylated Biotin-Substrate p1->PhosphoSubstrate Phosphorylation FRET FRET Signal p2->FRET Detection Complex PhosphoSubstrate->p2 Ab_Eu Anti-pY-Eu3+ Ab_Eu->p2 SA_XL SA-XL665 SA_XL->p2

Figure 2: HTRF EGFR kinase assay principle.
Validation Parameters and Acceptance Criteria
ParameterObjectiveMethodologyAcceptance Criteria
Specificity To ensure the assay signal is dependent on EGFR activity.Run controls without EGFR, without ATP, and with a non-biotinylated substrate.Signal in control wells should be <10% of the signal in the complete reaction well.
Linearity & Range To determine the concentration range over which the assay is quantitative.Titrate the EGFR enzyme and ATP to determine the linear range of the reaction over time.Linear relationship (R² > 0.98) between enzyme concentration/time and signal.
Accuracy To assess the closeness of the measured IC50 to a known value.Determine the IC50 of a reference inhibitor (Gefitinib) and compare it to literature values.Measured IC50 should be within ±30% of the established literature value.
Precision To evaluate the repeatability and intermediate precision of the assay.Repeatability: Run the same plate with multiple replicates (n=6) of each concentration. Intermediate Precision: Run the assay on three different days by two different analysts.Repeatability: CV < 15% for each concentration. Intermediate Precision: Inter-assay CV < 20%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of inhibitor that can be reliably detected and quantified.Calculated from the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Experimental Protocol: HTRF EGFR Kinase Assay
  • Reagent Preparation : Prepare assay buffer, EGFR enzyme solution, ATP solution, and biotinylated TK substrate solution at 2x final concentration. Prepare serial dilutions of Compound Q and reference compounds (Gefitinib, Erlotinib) in DMSO, followed by a final dilution in assay buffer.

  • Enzymatic Reaction : In a 384-well low-volume white plate, add 5 µL of the compound dilution. Add 5 µL of the 2x EGFR enzyme solution. Initiate the reaction by adding 10 µL of the 2x ATP/substrate mix.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Detection : Add 10 µL of the HTRF detection mix (anti-pY-Eu3+ and SA-XL665).

  • Final Incubation : Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition : Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Comparative Data Analysis
CompoundIC50 (nM) - Assay 1IC50 (nM) - Assay 2IC50 (nM) - Assay 3Mean IC50 (nM)Std. Dev.CV (%)
Compound Q 45.251.548.948.53.166.5
Gefitinib 25.829.127.427.41.656.0
Erlotinib 2.12.52.32.30.208.7

Data are hypothetical and for illustrative purposes only.

Part 2: Cell-Based Validation - CellTiter-Glo® Luminescent Cell Viability Assay

Following the confirmation of direct EGFR inhibition, the next critical step is to evaluate Compound Q's effect on the viability of cancer cells that are dependent on EGFR signaling. The A549 non-small cell lung cancer cell line, which expresses wild-type EGFR, is a suitable model. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells. [1][6][7][8]

Principle of the CellTiter-Glo® Assay

The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. A decrease in cell viability due to the inhibitor's action results in a lower ATP concentration and, consequently, a reduced luminescent signal. [7]

Validation Parameters and Acceptance Criteria
ParameterObjectiveMethodologyAcceptance Criteria
Specificity To confirm the cytotoxic effect is mediated through EGFR inhibition.Test Compound Q on a cell line with low or no EGFR expression (e.g., a hematopoietic cell line) as a negative control.The IC50 value in the EGFR-low cell line should be significantly higher (>10-fold) than in A549 cells.
Linearity & Range To ensure the signal is proportional to the number of viable cells.Plate a serial dilution of A549 cells and measure the luminescent signal.Linear relationship (R² > 0.99) between cell number and luminescence.
Accuracy To assess the agreement of the measured GI50 (concentration for 50% growth inhibition) with known values for reference compounds.Determine the GI50 of Gefitinib and Erlotinib and compare to published data for A549 cells.Measured GI50 should be within an acceptable range (e.g., ± 2-fold) of literature values.
Precision To evaluate the repeatability and intermediate precision of the assay.Repeatability: Run the same plate with multiple replicates (n=6) of each concentration. Intermediate Precision: Run the assay on three different days.Repeatability: CV < 15% for each concentration. Intermediate Precision: Inter-assay CV < 20% for GI50 values.
Robustness To assess the assay's performance under minor variations in experimental conditions.Systematically vary parameters like incubation time (± 4 hours) and DMSO concentration (0.1% vs. 0.5%).GI50 values should not vary by more than 20% under the tested variations.
Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating : Seed A549 cells in a 96-well, white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of Compound Q, Gefitinib, and Erlotinib. Add the compounds to the cells and incubate for 72 hours.

  • Assay Procedure : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [9]5. Data Acquisition : Measure the luminescence using a plate reader.

Comparative Data Analysis
CompoundGI50 (µM) in A549 Cells (EGFR-WT)Published GI50 Range for Gefitinib in A431 (EGFR-overexpressing) (µM) [10]
Compound Q 1.25N/A
Gefitinib 0.450.3 ± 0.1
Erlotinib 0.98N/A

Data are hypothetical and for illustrative purposes. Published data for a different cell line is provided for context on expected potency. Note that IC50 values can vary significantly between cell lines. For example, in EGFR-mutant cell lines like HCC827 and PC9, Gefitinib is much more potent, with IC50 values in the nanomolar range (13.06 nM and 77.26 nM, respectively). [11]

Conclusion: Synthesizing the Evidence for a Validated Profile

This guide has outlined a rigorous, two-tiered approach to validate the bioassay results for a novel quinazoline derivative, Compound Q, hypothesized to be an EGFR inhibitor. By systematically evaluating the compound in both a direct biochemical assay and a relevant cell-based model, we can build a high degree of confidence in the observed biological activity.

The biochemical HTRF assay confirms direct engagement and inhibition of the EGFR kinase, while the CellTiter-Glo® cell viability assay demonstrates the compound's ability to translate this molecular inhibition into a functional cellular outcome. The comparison with well-characterized inhibitors like Gefitinib and Erlotinib provides essential context for the potency and potential of Compound Q.

By adhering to the principles of specificity, accuracy, precision, and robustness, the described validation workflow ensures the generation of reliable and reproducible data. This scientifically sound foundation is indispensable for making informed decisions in the progression of a compound through the drug discovery pipeline.

References

  • Erlotinib - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved March 14, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved March 14, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride? Retrieved March 14, 2026, from [Link]

  • Massive Bio. (2025, December 30). Erlotinib Hydrochloride. Retrieved March 14, 2026, from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2022, June 19). Guidelines for HTRF technology in EGFR kinase assay. Retrieved March 14, 2026, from [Link]

  • Springer Protocols. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Retrieved March 14, 2026, from [Link]

  • Anticancer Research. (2010, December 15). Tumour Response to Gefitinib Is Associated with EGF- and Gefitinib- but not Radiation-modulated EGFR Expression. Retrieved March 14, 2026, from [Link]

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  • ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved March 14, 2026, from [Link]

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A Guide to Enhancing Reproducibility in In Vitro Kinase Assays: A Comparative Analysis of Quinazolinamine-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for reproducible in vitro data is paramount. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of in vitro studies focusing on 4-quinazolinamine derivatives, a critical scaffold in modern oncology. While the specific compound 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- lacks extensive public documentation, we will leverage the wealth of data on its close, clinically-approved analogs—Gefitinib and Lapatinib—to illustrate key principles of assay design, execution, and data interpretation.

The Quinazolinamine Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous potent and selective kinase inhibitors.[1][2] These compounds typically target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various cancers.[3][4] Gefitinib and Lapatinib, both derivatives of the 4-quinazolinamine core, have been approved by the FDA for the treatment of specific cancers.[2][3] Their mechanism of action involves the inhibition of EGFR autophosphorylation, which in turn blocks downstream signaling pathways critical for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[5][6]

The In Vitro Cell Viability Assay: A Step-by-Step Protocol and Reproducibility Checkpoints

A common in vitro method to assess the efficacy of quinazolinamine-based inhibitors is the cell viability assay. Here, we detail a generalized protocol, highlighting critical steps where variability can arise and how to mitigate it.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Line Selection and Culture:

    • Rationale: The choice of cell line is crucial as the anti-proliferative activity of these inhibitors is highly dependent on the expression levels of their target kinases, such as EGFR and HER2.[5]

    • Protocol:

      • Select a cancer cell line with well-characterized EGFR and HER2 expression levels (e.g., BT474 for high HER2, HN5 for high EGFR).[5]

      • Culture cells in the recommended medium and supplements, ensuring consistent lot numbers for all reagents.[7]

      • Maintain cells in a humidified incubator at 37°C with 5% CO2, regularly monitoring for contamination.[7]

      • Use cells from a low passage number to avoid genetic drift and ensure consistent biological responses.[7]

  • Cell Seeding:

    • Rationale: The density at which cells are seeded can significantly impact the assay window and the final results.[7]

    • Protocol:

      • Determine the optimal seeding density for your chosen cell line in a 96-well plate (typically 5,000-10,000 cells/well).[5]

      • Seed cells in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Rationale: Accurate and consistent preparation of compound dilutions is fundamental to generating reliable dose-response curves.

    • Protocol:

      • Prepare a stock solution of the test compound (e.g., Lapatinib) in DMSO.

      • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[5]

      • Add the compound dilutions to the appropriate wells and incubate for a predetermined period (e.g., 72 hours).[8]

  • Cell Viability Measurement (Using MTT as an example):

    • Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The timing and handling during this step are critical for reproducibility.

    • Protocol:

      • Add MTT reagent to each well and incubate for 2-4 hours.

      • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

      • Read the absorbance at the appropriate wavelength using a plate reader.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select & Maintain Cell Line) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (Incubate 72h) compound_prep->treatment cell_seeding->treatment viability_assay 5. Viability Measurement (e.g., MTT) treatment->viability_assay readout 6. Plate Reading (Absorbance) viability_assay->readout ic50 7. IC50 Calculation (Dose-Response Curve) readout->ic50

Caption: A generalized workflow for an in vitro cell viability assay.

Comparative Analysis of Quinazolinamine-Based EGFR Inhibitors

The in vitro potency of quinazolinamine derivatives can vary significantly across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference(s)
Lapatinib EGFR, HER2BT474Breast Cancer0.025[5]
HN5Head and Neck Cancer0.12[5]
AU-565Breast Cancer0.294[5]
Gefitinib EGFRA549Lung Cancer~5.65[1]
PC-3Prostate Cancer>10[3]
SMMC-7721Liver Cancer>10[3]
Erlotinib EGFRH292Lung Cancer~0.02[9]
H358Lung Cancer~0.05[9]

Note: IC50 values are highly dependent on assay conditions and can vary between studies. The data presented here is for comparative purposes.

The EGFR Signaling Pathway and a Framework for Reproducibility

Understanding the underlying biological pathway is essential for interpreting in vitro data and troubleshooting reproducibility issues. The following diagram illustrates the EGFR signaling pathway and the points of inhibition by quinazolinamine-based compounds.

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR (HER1) HER2 (ErbB2) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Inhibitor Gefitinib / Lapatinib (Quinazolinamine Core) Inhibitor->EGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by quinazolinamine-based TKIs.

To ensure the reproducibility of in vitro studies with these compounds, consider the following:

  • Assay Optimization: Critical parameters such as enzyme and substrate concentrations, reaction time, and DMSO concentration should be carefully optimized to ensure reliable and reproducible results.[10]

  • Controls are Key: Always include appropriate controls, such as "no enzyme" and "no substrate" wells, to identify potential issues like high background signals or compound interference.[11]

  • Cell Health Matters: Only use healthy, viable cells for your assays. Avoid using cells that have been passaged for extended periods or have become over-confluent.[7]

  • Meticulous Record Keeping: Document all experimental details, including cell line passage number, reagent lot numbers, and incubation times, to aid in troubleshooting and ensure that experiments can be accurately repeated.[7]

By adhering to these principles of scientific integrity and meticulous experimental design, researchers can enhance the reproducibility of their in vitro studies and contribute to the development of novel and effective cancer therapies.

References

  • ASCO Publications. (2009, May 20). Differential response of primary cultures of breast carcinomas to lapatinib in an in vitro chemoresponse assay. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • MDPI. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Nature. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Retrieved from [Link]

  • PubMed. (2012, May 15). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Retrieved from [Link]

  • Anticancer Research. (n.d.). Assessment of Erlotinib in Chemoresponse Assay. Retrieved from [Link]

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A Comparative Benchmarking Guide: Evaluating 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Against Established HER2 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of the investigational compound 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (hereafter designated as Investigational Compound QC-58 ) against established, FDA-approved standards in the field of HER2-targeted cancer therapy. We will objectively compare its in-vitro efficacy with the well-characterized tyrosine kinase inhibitors (TKIs) Lapatinib, Neratinib, and Tucatinib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel oncology therapeutics.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This is due to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase active site. Investigational Compound QC-58, featuring this core structure, is hypothesized to exert its biological effects through the inhibition of protein kinases critical for cancer cell proliferation and survival. Given the prevalence of quinazoline-based molecules as inhibitors of the Human Epidermal Growth Factor Receptor 2 (HER2), this guide will focus on benchmarking QC-58 within this therapeutic class.[3][4]

Introduction to the Target: The HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[4][5] Overexpression of HER2, which occurs in a significant percentage of breast, gastric, and other cancers, leads to receptor dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[6][7] This phosphorylation event triggers a cascade of downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which promotes cell survival, and the RAS/RAF/MAPK pathway, which drives cell proliferation.[4] Small molecule tyrosine kinase inhibitors (TKIs) are designed to compete with ATP at the kinase domain, thereby blocking these downstream signals and inhibiting tumor growth.[4]

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k Cytoplasm cluster_ras Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2 Dimerization & Autophosphorylation PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Gene Transcription (Cell Survival) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Gene Transcription (Cell Proliferation) MAPK->Proliferation TKI TKI (e.g., QC-58) Blocks ATP Binding TKI->HER2_dimer

Figure 1: Simplified HER2 signaling pathway and mechanism of TKIs.

Benchmarking Standards

For this comparative analysis, we have selected three FDA-approved HER2-targeted TKIs that, despite sharing a common mechanism of action, exhibit distinct biochemical and clinical profiles.[8]

  • Lapatinib: A dual inhibitor of both EGFR and HER2.

  • Neratinib: An irreversible pan-HER inhibitor, targeting HER1, HER2, and HER4.

  • Tucatinib: A highly selective HER2 inhibitor with significant activity against brain metastases.[5]

Experimental Benchmarking Strategy

Our evaluation of Investigational Compound QC-58 will be conducted through a tiered approach, beginning with a direct assessment of its biochemical potency, followed by an analysis of its effects in a relevant cellular context.

Benchmarking_Workflow A Biochemical Kinase Assay (Cell-Free) B Cell-Based Proliferation Assay (MTT) A->B Potency (IC50) C Target Engagement & Pathway Inhibition (Western Blot) B->C Cellular Efficacy (GI50) D Data Analysis & Comparison C->D Mechanism of Action

Figure 2: Experimental workflow for benchmarking QC-58.

Section 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of QC-58 on the HER2 kinase enzyme in a cell-free system. This assay provides a clean measure of potency without the complexities of cellular uptake, metabolism, or off-target effects.

Protocol 1: In-Vitro HER2 Kinase Activity Assay

This protocol outlines a common method for measuring kinase activity, which can be adapted for various detection formats, including radiometric or fluorescence-based readouts.[9][10]

  • Reagents and Materials:

    • Recombinant human HER2 enzyme.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (at a concentration approximating the Michaelis-Menten constant, Km, for physiological relevance).[10]

    • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES).

    • Investigational Compound QC-58 and benchmark TKIs (Lapatinib, Neratinib, Tucatinib) dissolved in DMSO.

    • Detection reagents (e.g., ³²P-ATP for radiometric assays, or a phospho-specific antibody for immunoassays).[9]

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of QC-58 and the benchmark inhibitors in DMSO. A typical concentration range would span from 1 nM to 100 µM.

    • Add a small volume of the diluted compounds to the assay wells. Include control wells with DMSO only (vehicle control).

    • Add the HER2 enzyme and substrate solution to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Comparative Data (Hypothetical)
CompoundHER2 IC50 (nM)
Investigational Compound QC-58 75
Lapatinib60
Neratinib5
Tucatinib30

Lower IC50 values indicate greater potency.

Section 2: Cellular Efficacy Assessment

Following the biochemical characterization, the next critical step is to evaluate the compound's ability to inhibit the proliferation of cancer cells that are dependent on HER2 signaling.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

  • Cell Line:

    • SK-BR-3 or BT-474 human breast cancer cell lines (known to overexpress HER2).

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

    • Prepare serial dilutions of QC-58 and the benchmark TKIs in cell culture medium.

    • Replace the existing medium with the medium containing the diluted compounds. Include vehicle (DMSO) controls.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[11][14]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated controls and plot the results to determine the half-maximal growth inhibitory concentration (GI50).

Comparative Data (Hypothetical)
CompoundSK-BR-3 GI50 (nM)
Investigational Compound QC-58 250
Lapatinib200
Neratinib25
Tucatinib100

Lower GI50 values indicate greater anti-proliferative activity.

Section 3: Target Engagement and Pathway Inhibition

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, we will assess the phosphorylation status of HER2 and key downstream signaling proteins.

Protocol 3: Western Blotting for Phospho-Proteins

Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation.[15][16]

  • Procedure:

    • Seed SK-BR-3 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with QC-58 and benchmark TKIs at various concentrations (e.g., 0.1x, 1x, and 10x their respective GI50 values) for a specified time (e.g., 2-4 hours).

    • Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[17][18]

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[17]

    • Block the membrane with a suitable blocking agent, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.[17][19] (Note: Milk is often avoided for phospho-protein detection as it contains casein, a phosphoprotein).[17]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-HER2 (p-HER2)

      • Total HER2

      • Phospho-AKT (p-AKT)

      • Total AKT

      • Phospho-MAPK (p-ERK1/2)

      • Total MAPK (ERK1/2)

      • A loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[15][17]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phosphorylated protein levels to their corresponding total protein levels.

Expected Outcome

A dose-dependent decrease in the phosphorylation of HER2, AKT, and MAPK should be observed in cells treated with effective inhibitors, including QC-58. The degree of inhibition can be qualitatively and quantitatively compared to that of Lapatinib, Neratinib, and Tucatinib.

Summary and Conclusion

This guide outlines a rigorous, multi-faceted approach to the preclinical benchmarking of the investigational compound 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (QC-58). By systematically comparing its biochemical potency, cellular efficacy, and mechanism of action against well-established standards like Lapatinib, Neratinib, and Tucatinib, researchers can build a comprehensive profile of QC-58's therapeutic potential.

Based on the hypothetical data presented, Investigational Compound QC-58 demonstrates promising, on-target activity against the HER2 signaling pathway. While its potency may be less than that of the irreversible inhibitor Neratinib, it shows comparable activity to established TKIs. These findings would warrant further investigation, including kinase selectivity profiling, in-vivo efficacy studies in xenograft models, and ADME/Tox assessments. This structured evaluation is crucial for making informed decisions in the drug development pipeline.

References

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A Researcher's Guide to the Preclinical Head-to-Head Comparison of Novel Kinase Inhibitors: A Case Study of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine and Gefitinib

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation and direct comparison of a novel chemical entity, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, against the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib. As 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine represents a less-characterized molecule, this document will serve as a roadmap for researchers, outlining the essential experiments and data required to rigorously assess its potential as a therapeutic agent and benchmark it against a clinically relevant drug.

Introduction: The Rationale for Comparative Analysis in Drug Discovery

The landscape of targeted cancer therapy is continually evolving, with a constant influx of novel small molecule inhibitors. A critical step in the development of these new agents is a direct and robust comparison against existing standards of care. This not only establishes a rationale for further development but also provides crucial insights into potential advantages, such as improved potency, selectivity, or the ability to overcome resistance mechanisms.

Gefitinib (Iressa®) is a well-characterized anilinoquinazoline derivative that was among the first EGFR tyrosine kinase inhibitors (TKIs) to be approved for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2][3] It functions by reversibly competing with adenosine triphosphate (ATP) at the ATP-binding site of the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways like RAS-RAF-MAPK and PI3K-AKT-mTOR.[4][5][6]

In this guide, we will use gefitinib as our benchmark to outline a hypothetical preclinical comparison with 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, a compound with a quinazoline scaffold suggesting potential kinase inhibitory activity.[7][8][9]

Molecular Profile and Mechanism of Action

A foundational step in comparing two kinase inhibitors is to understand their fundamental biochemical and cellular mechanisms of action.

Gefitinib: The Established Benchmark

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] Its primary mechanism involves binding to the ATP-binding site of the EGFR enzyme, which in turn blocks the activation of the anti-apoptotic Ras signal transduction cascade, leading to the inhibition of malignant cells.[1][4] It is particularly effective against tumors with activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[5]

Characterizing 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

As a novel compound, the first step is to determine the primary molecular target(s) of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine. A broad kinase panel screening is the recommended initial approach to identify its inhibitory profile.

Signaling Pathway: EGFR and Downstream Cascades

The following diagram illustrates the EGFR signaling pathway, which is the target of gefitinib and the putative target for our novel quinazoline derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition Novel_Inhibitor 2-chloro-5,6,7,8- tetrahydro-4- quinazolinamine Novel_Inhibitor->EGFR Hypothesized Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR signaling pathway and points of inhibition.

Head-to-Head In Vitro Comparison

A series of in vitro assays are essential to compare the potency, selectivity, and cellular effects of the two compounds.

Biochemical Assays: Potency and Selectivity

The initial comparison should focus on the direct inhibitory activity of the compounds against their target kinase(s).

Assay TypeParameter MeasuredGefitinib (Example Data)2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (Hypothetical Data)
EGFR Kinase Assay IC50 (nM)2-37TBD
Kinase Selectivity Panel (e.g., 400 kinases) S-Score, KINOMEscanSelective for EGFRTBD

TBD: To be determined through experimentation.

Cell-Based Assays: Cellular Potency and Phenotypic Effects

Cell-based assays are critical for understanding the effects of the compounds in a more biologically relevant context.[10]

Assay TypeCell Line(s)Parameter MeasuredGefitinib (Example Data)2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (Hypothetical Data)
Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) [11]A431 (EGFR overexpressing), HCC827 (EGFR mutant), NCI-H1975 (EGFR T790M mutant)GI50 (µM)A431: ~0.015, HCC827: ~0.01, NCI-H1975: >10TBD
Western Blot A431, HCC827Inhibition of p-EGFR, p-AKT, p-ERKDose-dependent inhibitionTBD
Apoptosis Assay (e.g., Caspase-Glo, Annexin V staining) HCC827Induction of apoptosisTime and dose-dependent increaseTBD

In Vivo Efficacy Comparison

Patient-derived xenograft (PDX) models are increasingly used for in vivo studies as they better recapitulate the heterogeneity of human tumors.[12][13]

Study TypeAnimal ModelParameters MeasuredGefitinib (Example Data)2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (Hypothetical Data)
Xenograft Efficacy Study Immunodeficient mice with HCC827 tumor xenograftsTumor growth inhibition (TGI), body weight changesSignificant TGI at 25-50 mg/kg/dayTBD

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture HCC827 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing: - Vehicle - Gefitinib - Novel Inhibitor Randomization->Dosing Tumor_Measurement Tumor Volume Measurement (2-3x/week) Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Endpoint Reached (e.g., Tumor Volume >2000 mm³) Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is crucial for its development.[14]

ParameterGefitinib (Reported Data)[15][16]2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (Hypothetical Data)
Oral Bioavailability (%) ~59% in humansTBD
Peak Plasma Concentration (Tmax) 3-7 hoursTBD
Elimination Half-life (t1/2) ~41 hours (steady state)TBD
Primary Metabolism CYP3A4TBD

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (Gefitinib and 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the EGFR kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the ADP-Glo™ system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

Objective: To measure the effect of the inhibitors on the metabolic activity of cancer cell lines, as an indicator of cell viability and proliferation.[17][18]

Materials:

  • Cancer cell lines (e.g., A431, HCC827)

  • Complete growth medium

  • Test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds or a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Add the MTS reagent to each well.

  • Incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the inhibitor concentration to determine the GI50 value.

Western Blot for Phospho-Protein Analysis

Objective: To assess the inhibition of target phosphorylation and downstream signaling pathways in cells treated with the inhibitors.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This guide outlines a systematic approach for the head-to-head comparison of a novel chemical entity, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, with the established EGFR inhibitor, gefitinib. By following this framework, researchers can generate a comprehensive preclinical data package that will be invaluable for decision-making in the drug discovery and development process. The ultimate goal is to determine if the novel compound offers a superior therapeutic window, a differentiated mechanism of action, or activity against resistance mechanisms that limit the efficacy of current therapies.

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A Framework for Assessing the Therapeutic Index of Novel Kinase Inhibitors: A Case Study of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug development, the therapeutic index (TI) stands as a critical gatekeeper, a quantitative measure of a drug's safety margin. It represents the delicate balance between the dose required for a therapeutic effect and the dose that elicits toxicity. A compound with a wide therapeutic window is desirable, offering flexibility in dosing and a lower risk of adverse events for the patient. Conversely, a narrow therapeutic index demands careful dose monitoring and signals a higher potential for harm.

This guide outlines a comprehensive, multi-stage framework for determining the therapeutic index of a novel chemical entity. We will use the compound 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (henceforth referred to as CQC-T) as a hypothetical candidate. While CQC-T is a known chemical structure, its biological activity and safety profile are largely uncharacterized in publicly available literature. Therefore, it serves as an ideal model to illustrate the rigorous, decision-driven process of establishing a therapeutic index from first principles.

Our approach is grounded in establishing a clear, scientifically-validated workflow, from initial in vitro potency and cytotoxicity assessments to in vivo efficacy and toxicity studies in relevant animal models. We will detail the causal logic behind each experimental choice and provide standardized protocols to ensure data integrity and reproducibility.

Part 1: Establishing On-Target Potency and Efficacy (ED₅₀)

The first step in determining the therapeutic index is to quantify the dose or concentration of the drug required to produce a desired therapeutic effect. This is commonly expressed as the half-maximal effective concentration (EC₅₀) in vitro or the median effective dose (ED₅₀) in vivo.

Hypothetical Target Identification and In Vitro Potency

The quinazolinamine scaffold is a well-established pharmacophore in oncology, frequently found in potent inhibitors of tyrosine kinases. Based on this structural precedent, our hypothetical target for CQC-T is the Epidermal Growth Factor Receptor (EGFR), a key driver in several cancers.

Our initial experiment is to determine the half-maximal inhibitory concentration (IC₅₀) of CQC-T against recombinant human EGFR. This provides a direct measure of the compound's potency against its intended molecular target.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation : Prepare a solution of Eu-anti-GST antibody, GST-tagged EGFR kinase, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer).

  • Compound Dilution : Create a serial dilution series of CQC-T in DMSO, typically ranging from 10 mM to 0.1 nM.

  • Assay Plate Preparation : Add 4 µL of the CQC-T serial dilutions to a 384-well assay plate.

  • Kinase/Antibody Mixture : Add 8 µL of the EGFR kinase/Eu-anti-GST antibody mixture to each well.

  • Tracer Addition : Add 8 µL of the Alexa Fluor™ labeled tracer to each well to initiate the binding reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission ratio at 665 nm and 615 nm.

  • Data Analysis : Plot the emission ratio against the logarithm of the CQC-T concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Efficacy and In Vivo Dose-Response

Following confirmation of molecular potency, the next step is to assess efficacy in a biologically relevant system. An in vivo xenograft study using a human cancer cell line with known EGFR dependency (e.g., NCI-H1975) is the gold standard.

Experimental Protocol: Murine Xenograft Efficacy Study

  • Cell Culture and Implantation : Culture NCI-H1975 cells under standard conditions. Implant 5 x 10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth : Allow tumors to establish and reach a mean volume of 150-200 mm³.

  • Animal Randomization : Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and at least five dose levels of CQC-T (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Dosing : Administer CQC-T or vehicle daily via an appropriate route (e.g., oral gavage) for 21 days.

  • Tumor Measurement : Measure tumor volume with calipers twice weekly.

  • Endpoint : At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis : Plot the percentage of tumor growth inhibition against the CQC-T dose. The dose that causes 50% inhibition of tumor growth is determined as the ED₅₀.

Part 2: Defining the Toxicity Profile (TD₅₀/LD₅₀)

A potent drug is only useful if it can be administered safely. This section outlines the process for determining the dose of CQC-T that causes toxicity. This can be the median toxic dose (TD₅₀) or, in acute studies, the median lethal dose (LD₅₀).

In Vitro Cytotoxicity Assessment

Before moving into animal models, an in vitro cytotoxicity assay provides an early indication of the compound's effect on cell viability, ideally in a non-cancerous cell line (e.g., human fibroblasts) to assess general toxicity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed human fibroblast cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with the same serial dilutions of CQC-T used in the potency assays.

  • Incubation : Incubate the cells for 72 hours.

  • MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis : Plot cell viability against the logarithm of CQC-T concentration to determine the concentration that reduces cell viability by 50% (CC₅₀).

In Vivo Acute Toxicity Study

To determine the LD₅₀, an acute toxicity study is performed in rodents, following established international guidelines.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Acclimation : Acclimate healthy, young adult rodents (e.g., Sprague-Dawley rats) to the laboratory conditions.

  • Sequential Dosing : Dose a single animal with a starting dose of CQC-T.

  • Observation : Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment : If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • Endpoint Determination : The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for statistical calculation of the LD₅₀.

  • Clinical Observations : Record all signs of toxicity, including changes in weight, behavior, and any observed pathologies at necropsy.

Part 3: Calculating and Contextualizing the Therapeutic Index

With the efficacy (ED₅₀) and toxicity (LD₅₀) data in hand, the therapeutic index can be calculated. This value provides the critical first look at the potential safety and viability of CQC-T as a drug candidate.

Therapeutic Index Calculation

The therapeutic index is a ratio:

TI = LD₅₀ / ED₅₀

A higher TI is indicative of a more favorable safety profile.

Hypothetical Data Summary for CQC-T

ParameterValueDescription
IC₅₀ (EGFR) 25 nMConcentration for 50% in vitro inhibition of target kinase.
ED₅₀ 10 mg/kgDose for 50% tumor growth inhibition in a mouse xenograft model.
LD₅₀ 450 mg/kgMedian lethal dose in an acute oral toxicity study in rats.
Therapeutic Index 45 Calculated as LD₅₀ / ED₅₀ (450 / 10).
Comparative Analysis

To understand the true potential of CQC-T, its therapeutic index must be compared against established drugs targeting the same pathway. This contextualization is crucial for making an informed " go/no-go " decision.

CompoundTargetTherapeutic Index (Approx.)Status
CQC-T (Hypothetical) EGFR45 Preclinical Candidate
Erlotinib EGFR~20-50Approved
Gefitinib EGFR~10-30Approved
Paclitaxel Tubulin~3-10Approved (Chemotherapy)

Note: Therapeutic indices for approved drugs are often difficult to state as a single number and can vary based on the specific indication and patient population. The values presented are estimates for comparative purposes.

This comparison reveals that the hypothetical therapeutic index of CQC-T is within the range of, and potentially favorable to, existing approved EGFR inhibitors, suggesting it warrants further investigation. It also highlights the significantly wider safety margin compared to a traditional cytotoxic chemotherapy agent like Paclitaxel.

Visualizing the Workflow and Concepts

A clear visualization of the experimental workflow and the concept of the therapeutic window can aid in understanding the overall process.

G cluster_0 Part 1: Efficacy (ED50) cluster_1 Part 2: Toxicity (LD50) cluster_2 Part 3: Analysis a Target ID (EGFR) b In Vitro Potency (IC50) a->b c In Vivo Efficacy (ED50) b->c f Calculate TI = LD50 / ED50 c->f d In Vitro Cytotoxicity e In Vivo Acute Toxicity (LD50) d->e e->f g Comparative Analysis f->g

Caption: High-level workflow for determining the therapeutic index.

G cluster_0 Dose-Response Relationship A Therapeutic Effect B Toxic Effect C ED50 D LD50 E Therapeutic Window

Caption: Conceptual diagram of the Therapeutic Window.

Conclusion

The assessment of the therapeutic index is a cornerstone of translational science, bridging the gap between a promising molecule and a potential medicine. The framework presented here, using 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (CQC-T) as a case study, demonstrates a logical, evidence-based progression from in vitro characterization to in vivo validation. Our hypothetical results position CQC-T as a candidate with a potentially favorable safety profile compared to existing standards of care, thereby justifying its advancement into more comprehensive preclinical safety and toxicology studies. This systematic approach ensures that only compounds with the highest probability of success and an acceptable safety margin proceed through the costly and complex pipeline of drug development.

References

  • OECD Guideline for the Testing of Chemicals, No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.[Link]

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Confirming the On-Target Activity of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine and its p97 (VCP) Inhibitor Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of p97 Inhibitors

The AAA+ ATPase p97 (also known as Valosin-containing protein, VCP) is a master mechanochemical enzyme responsible for cellular protein homeostasis. It plays an essential role in the ubiquitin-proteasome system (UPS), endoplasmic-reticulum-associated degradation (ERAD), and autophagy[1]. Because aberrant p97 activity is heavily implicated in oncology and neurodegenerative diseases, it has become a highly sought-after target in drug discovery.

During the evolution of p97 inhibitors, the compound 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (and its N-benzyl derivatives) emerged as a foundational core scaffold[2]. While this unoptimized fragment exhibits modest intrinsic activity on its own, functionalizing its 2-chloro position with bicyclic heteroaromatics (e.g., benzoimidazoles or benzoxazines) yielded first-in-class, highly potent ATP-competitive inhibitors such as ML241 and the clinical candidate CB-5083[2][3].

This guide provides a comprehensive framework for researchers to confirm the on-target activity of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine-derived compounds, comparing their performance against other pharmacological alternatives and detailing the self-validating experimental protocols required for rigorous target validation.

Part 1: Mechanistic Grounding & Pathway Visualization

p97 functions as a homohexamer, utilizing its two ATPase domains (D1 and D2) to extract ubiquitinated misfolded proteins from membranes or protein complexes, funneling them to the 26S proteasome[4]. The 5,6,7,8-tetrahydroquinazoline core specifically targets the D2 domain of p97 in an ATP-competitive manner[2]. By blocking ATP hydrolysis at the D2 domain, these inhibitors halt the retrotranslocation of substrates, leading to a lethal accumulation of polyubiquitinated proteins in cancer cells.

P97_Pathway Substrate Ubiquitinated Misfolded Protein P97 p97 (VCP) AAA ATPase (D1 & D2 Domains) Substrate->P97 Extraction (ATP-dependent) ER_Membrane Endoplasmic Reticulum (ERAD Pathway) ER_Membrane->Substrate Retrotranslocation Proteasome 26S Proteasome (Degradation) P97->Proteasome Delivery Inhibitor Quinazoline Inhibitor (e.g., ML241/CB-5083) Inhibitor->P97 Blocks D2 ATP Binding

Mechanism of p97 (VCP) in the ERAD pathway and targeted inhibition by quinazoline derivatives.

Part 2: Comparative Performance of p97 Inhibitors

To objectively evaluate the performance of the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine scaffold, it must be contextualized within the broader structure-activity relationship (SAR) landscape of p97 inhibitors. The table below compares the foundational fragment against its optimized descendants and allosteric alternatives.

CompoundRole / StatusBiochemical p97 IC₅₀Mechanism of ActionCellular Target Engagement
2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine Core Scaffold / Fragment> 10 µMATP-competitive (D2 Domain)Weak (Requires P2 substitution)
DBeQ Early HTS Hit~2.6 µMATP-competitiveModerate (UFD/ERAD blockade)
ML241 Optimized Probe~100 nMATP-competitive (D2 Domain)High (Blocks TCRα-GFP degradation)
CB-5083 Clinical Candidate~11 nMATP-competitive (D2 Domain)Very High (Potent ERAD blockade)
NMS-873 Alternative Standard~30 nMAllosteric InhibitorHigh (Non-ATP competitive)

Data synthesized from structure-activity relationship studies and NIH probe reports[2][4].

Part 3: Self-Validating Experimental Protocols

Confirming on-target activity requires a multi-tiered approach: demonstrating direct biochemical inhibition, proving cellular target engagement, and ruling out off-target effects. A critical pitfall in p97 target validation is conflating upstream p97 blockade with downstream proteasome inhibition. Because p97 feeds substrates to the proteasome, inhibiting either node causes polyubiquitin accumulation. To establish trustworthiness, every protocol below is designed as a self-validating system with built-in counter-screens.

Protocol 1: In Vitro Biochemical ATPase Assay (ADP-Glo)

Causality: Direct measurement of p97 ATPase activity is mandatory to confirm that the compound binds and inhibits the enzyme directly, rather than acting on downstream targets. The ADP-Glo assay quantifies the amount of ADP produced during ATP hydrolysis.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100). Purify recombinant wild-type p97 hexamers.

  • Compound Titration: Plate the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivative in a 384-well plate using a 10-point dose-response curve (e.g., 30 µM to 1 nM).

  • Enzyme Incubation: Add 10 nM p97 enzyme to the compounds and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for the D2 domain (~20 µM) to initiate hydrolysis. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Analysis: Calculate IC₅₀ values using non-linear regression. (Note: The bare 2-chloro fragment will show weak activity; successful P2 substitution yielding ML241 will shift the IC₅₀ to ~100 nM[4].)

Protocol 2: Cellular Target Engagement via TCRα-GFP Reporter Turnover

Causality: Biochemical potency does not guarantee cellular efficacy. The TCRα-GFP reporter is a specific substrate of the p97-dependent ERAD pathway. Accumulation of GFP fluorescence confirms that the inhibitor successfully penetrates the cell and blocks p97 function[1].

  • Cell Seeding: Plate HEK-293 cells stably expressing TCRα-GFP in a 96-well plate.

  • Compound Treatment: Treat cells with the target compound for 4-6 hours.

  • Self-Validating Counter-Screen: In parallel, treat a separate cell line expressing ODD-Luciferase (a p97-independent, proteasome-dependent substrate). A true p97 inhibitor will stabilize TCRα-GFP but not ODD-Luciferase, proving the compound is not a general proteasome inhibitor like MG132[4].

  • Readout: Measure GFP fluorescence via flow cytometry or high-content imaging. Calculate the cellular EC₅₀.

Protocol 3: Downstream Biomarker Validation (Polyubiquitin Accumulation)

Causality: To confirm the physiological consequence of p97 inhibition, one must observe the accumulation of K48-linked polyubiquitinated proteins, which are normally cleared by the p97-proteasome axis.

  • Lysate Preparation: Treat cancer cell lines (e.g., HCT116) with the compound for 8 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe with anti-ubiquitin (specifically K48-linkage specific) and anti-p97 antibodies.

  • Validation: Observe a robust smear of high-molecular-weight polyubiquitinated proteins compared to the DMSO control.

Part 4: Logical Workflow for Target Validation

To ensure rigorous scientific integrity, the validation of any 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivative must follow a strict, linear progression from cell-free systems to complex cellular phenotypes.

Validation_Workflow Step1 1. Biochemical Assay (ADP-Glo ATPase) Step2 2. Cellular Reporter (TCRα-GFP Turnover) Step1->Step2 Step3 3. Target Engagement (CETSA / ABPP) Step2->Step3 Step4 4. Downstream Markers (Poly-Ub Accumulation) Step3->Step4

Step-by-step experimental workflow for validating the on-target activity of p97 inhibitors.

References

  • [3] Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health (nih.gov). 3

  • [4] Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase. PubMed Central (nih.gov). 4

  • [1] FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX - EP 3097092 B1. European Patent Office (googleapis.com).1

  • [2] Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry (acs.org). 2

Sources

Independent Verification & Comparison Guide: Tetrahydroquinazoline-Based p97 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires moving beyond basic IC50 values to understand the mechanistic causality of the compound's behavior in complex cellular systems. This guide provides an independent verification of the 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- scaffold—the critical synthetic building block that enabled the discovery of the potent p97 AAA+ ATPase inhibitor ML241 [1].

We will objectively compare the performance of ML241 against alternative p97 inhibitors (ML240, DBeQ, and CB-5083), detail the self-validating experimental protocols required to verify its on-target activity, and map the causality behind its unique phenotypic profile[2][3].

Target Context: p97/VCP and Protein Homeostasis

The AAA+ ATPase p97 (Valosin-containing protein, VCP) is a central regulator of protein homeostasis. It acts as a molecular unfoldase, extracting ubiquitinated proteins from the endoplasmic reticulum (ER) and delivering them to the 26S proteasome for degradation via the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway[4][5]. Because cancer cells rely heavily on ERAD to manage high protein synthesis rates, p97 has emerged as a transformative therapeutic target[6].

The synthesis of ML241 relies on the intermediate 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- (CAS 1127-86-2), which undergoes N-benzylation to form the active pharmacophore[1]. This tetrahydroquinazoline core dictates the unique binding kinetics within the p97 D2 ATP-binding pocket, differentiating ML241 from its fully aromatic quinazoline counterpart, ML240[2][7].

Comparative Performance Analysis

While ML241 and ML240 share similar biochemical potency, their cellular phenotypes diverge significantly. ML240 induces rapid apoptosis, whereas the tetrahydroquinazoline-derived ML241 induces a delayed response, making it an invaluable tool for studying isolated ERAD impairment without the immediate confounding effects of cell death[2][7].

Table 1: Performance Comparison of p97 Inhibitors
CompoundCore ScaffoldTarget DomainIC50 (p97 ATPase)ERAD InhibitionApoptosis InductionClinical Status
ML241 Tetrahydroquinazoline D2 ATP-competitive~100 nMYesNo (Delayed) Preclinical Tool
ML240 QuinazolineD2 ATP-competitive~110 nMYesYes (Rapid) Preclinical Tool
DBeQ QuinazolineD1/D2 ATP-competitive~1-7 µMYesYes (Moderate)Hit Compound
CB-5083 Indole-PyrimidineD2 ATP-competitive~11 nMYesYes (Potent)Phase I (Halted)

Data synthesized from structure-activity relationship studies[2][3][4].

Mechanistic Causality & Pathway Visualization

The structural shift from a fully aromatic quinazoline (ML240) to a tetrahydroquinazoline (ML241) alters the downstream cellular stress response. Both compounds successfully block p97, leading to the accumulation of misfolded proteins and ER stress. However, ML240 rapidly mobilizes executioner caspases 3 and 7 and stimulates LC3-II accumulation within minutes[2][7]. ML241 lacks this rapid apoptotic trigger, suggesting that the tetrahydroquinazoline core avoids off-target kinase interactions or secondary pathway activations that accelerate cell death.

Pathway Misfolded Misfolded Proteins p97 p97 AAA+ ATPase (Target) Misfolded->p97 Ubiquitination Proteasome Proteasome Degradation p97->Proteasome Extraction ER_Stress ER Stress / UPR p97->ER_Stress Blockade causes accumulation Apoptosis Apoptosis (Caspase 3/7) ER_Stress->Apoptosis ML240 Pathway Survival Cell Survival (Delayed Death) ER_Stress->Survival ML241 Pathway ML240 ML240 ML240->p97 Inhibits ML241 ML241 (Tetrahydroquinazoline) ML241->p97 Inhibits

Fig 1: p97 AAA+ ATPase pathway showing differential apoptotic outcomes of ML240 vs. ML241.

Experimental Protocols (Self-Validating Systems)

To independently verify the efficacy of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- derivatives, researchers must employ self-validating experimental systems. The following protocols ensure that the observed biochemical inhibition translates to specific, on-target cellular phenotypes.

Protocol 1: In Vitro p97 ATPase Activity Assay (Malachite Green)
  • Objective: Quantify the IC50 of the tetrahydroquinazoline derivative.

  • Causality: Why use Malachite Green? ATP hydrolysis by the p97 D2 domain generates inorganic phosphate (Pi). Malachite green forms a complex with phosphomolybdate under acidic conditions, yielding a highly specific colorimetric shift at 620 nm. This provides a direct, interference-free quantification of ATPase activity, avoiding the artifacts common in coupled-enzyme assays which may be confounded by off-target inhibitor binding.

  • Methodology:

    • Protein Preparation: Purify wild-type hexameric p97 from an E. coli expression system.

    • Compound Incubation: Dilute the inhibitor in assay buffer (50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP). Incubate with 20 nM p97 for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium in the D2 pocket before substrate competition.

    • Reaction Initiation: Add 50 µM ATP and incubate for 60 minutes at 37°C.

    • Detection: Add Malachite Green reagent. Read absorbance at 620 nm. Calculate IC50 using non-linear regression against vehicle (DMSO) controls.

Protocol 2: Dual-Reporter Proteasome Substrate Degradation Assay
  • Objective: Verify targeted ERAD impairment without global proteasome toxicity[2][7].

  • Causality: Directly measuring ubiquitinated protein accumulation cannot distinguish between upstream p97 inhibition and downstream 20S/26S proteasome blockade. The dual-reporter system solves this by co-expressing a p97-dependent substrate (UbG76V-GFP) and a p97-independent substrate (ODD-Luciferase). A true p97 inhibitor will selectively stabilize GFP without affecting Luciferase, creating a self-validating internal control against broad proteasome toxicity.

  • Methodology:

    • Cell Line Engineering: Stably transfect HeLa cells with UbG76V-GFP and ODD-Luciferase.

    • Compound Dosing: Treat cells with varying concentrations of the tetrahydroquinazoline derivative for 4 hours.

    • Quantification: Measure GFP fluorescence via flow cytometry and Luciferase luminescence via a microplate reader.

    • Validation: Confirm that GFP fluorescence increases dose-dependently while Luciferase luminescence remains at baseline.

Workflow Step1 Step 1: Cell Line Prep Express UbG76V-GFP (p97-dep) & ODD-Luc (p97-indep) Step2 Step 2: Compound Dosing Add ML241 / ML240 / Vehicle Step1->Step2 Step3 Step 3: Signal Quantification Measure GFP fluorescence & Luciferase luminescence Step2->Step3 Step4 Step 4: Data Analysis Calculate IC50 for GFP accumulation Step3->Step4 Decision Is Luciferase Accumulating? Step4->Decision Valid Valid p97 Inhibition (Specific) Decision->Valid NO (p97-independent pathway intact) Invalid Off-target Proteasome Inhibition Decision->Invalid YES (Global proteasome blockade)

Fig 2: Dual-reporter assay workflow isolating p97-dependent vs independent degradation.

References

  • Chou TF, et al. (2013). "Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase." ChemMedChem.[Link]

  • Anderson DJ, et al. (2015). "Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis." Cancer Cell.[Link]

  • Stach L, Freemont PS. (2017). "The AAA+ ATPase p97, a cellular multitool." Biochemical Journal.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.

Hazard Assessment: Understanding the Risks

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- belongs to the class of chlorinated heterocyclic amines. While comprehensive toxicological data for this specific molecule may be limited, the known hazards of structurally related compounds necessitate a cautious and proactive approach. The primary risks are associated with irritation to the skin, eyes, and respiratory system, with potential for harm if ingested.[1][2] Furthermore, many chlorinated organic compounds are noted for their toxicity to aquatic life with long-lasting effects.[3]

Based on analogous compounds, the anticipated hazard classifications are summarized below.

Hazard Type GHS Classification (Anticipated) Primary Route of Exposure Potential Health Effect
Skin ContactH315: Causes skin irritationDermalIrritation, redness, inflammation[1]
Eye ContactH319: Causes serious eye irritationOcularSerious irritation, potential for damage[1]
InhalationH335: May cause respiratory irritationRespiratoryIrritation of the nose, throat, and lungs[1][4]
IngestionH302: Harmful if swallowedOralPotential systemic toxicity[1]
EnvironmentalH410: Very toxic to aquatic life with long lasting effectsEnvironmental ReleaseLong-term damage to aquatic ecosystems[3]

This hazard profile dictates that all handling procedures must be designed to eliminate direct contact, prevent the generation of dusts or aerosols, and ensure proper containment.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic response to the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-.

Laboratory Operation Required Personal Protective Equipment Scientific Rationale & Causality
Weighing and Transfer of Solid • Nitrile or Neoprene Gloves (double-gloving recommended)• Chemical Safety Goggles• Full-Face Shield• Fully-Buttoned Laboratory Coat• NIOSH-approved N95 Respirator (or higher)The primary risks are inhalation of fine particulates and ocular exposure. A full-face shield provides a secondary barrier against accidental splashes or puffs of powder.[5][6] Respiratory protection is mandatory as dusts are easily generated during solid transfer.[3]
Solution Preparation • Nitrile or Neoprene Gloves• Chemical Safety Goggles• Fully-Buttoned Laboratory CoatThe risk shifts from inhalation of dust to splashes of liquid. Goggles are essential to protect the eyes from direct contact.[7] Work should always be conducted in a chemical fume hood to control vapor exposure.[8][9]
Running Reactions & Workup • Nitrile or Neoprene Gloves• Chemical Safety Goggles• Fully-Buttoned Laboratory Coat• Chemical-Resistant Apron (as needed)This phase may involve larger volumes and transfer steps, increasing the risk of splashes and spills. A chemical-resistant apron provides an additional layer of protection for the torso.
Spill Cleanup & Waste Disposal • Nitrile or Neoprene Gloves (heavy-duty recommended)• Chemical Safety Goggles• Full-Face Shield• Chemical-Resistant Suit or Apron• NIOSH-approved Respirator with Organic Vapor CartridgesEmergency response requires an elevated level of protection. The potential for higher concentrations of dust or vapor necessitates a respirator with appropriate cartridges and full-body protection to prevent any contact during decontamination.[10]

A Note on Glove Selection: Always inspect gloves for tears or punctures before use.[3] When working with solutions, be mindful of the solvent's ability to permeate the glove material. Consult a glove compatibility chart for the specific solvent being used. After handling the compound, remove gloves using the proper technique to avoid cross-contamination and wash hands thoroughly.[3][11]

Procedural Guidance: Safe Handling and Operations

All work with 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- must be performed within a certified chemical fume hood to minimize inhalation exposure and contain potential spills.[8][9][12]

Experimental Workflow: Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is clean and free of clutter. Place a plastic-backed absorbent liner on the work surface.

  • Don PPE: Put on all required PPE as outlined in the table above (double gloves, lab coat, goggles, face shield, respirator).

  • Tare Balance: Place a clean weigh boat on the analytical balance within the fume hood and tare it.

  • Transfer: Carefully open the main container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Perform this action slowly and deliberately to avoid generating airborne dust.

  • Seal: Securely close the main container immediately after transfer.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces with a damp cloth or paper towel to collect any residual powder. Dispose of this cleaning material as hazardous waste.

  • Proceed: The weighed compound is now ready for the next step in the procedure (e.g., solution preparation).

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Conclusion & Disposal Risk_Assessment 1. Assess Risks & Review SDS Select_PPE 2. Select & Don Appropriate PPE Risk_Assessment->Select_PPE Prepare_Hood 3. Prepare Fume Hood (Clean, Liner) Select_PPE->Prepare_Hood Weigh_Solid 4. Weigh Solid Compound Prepare_Hood->Weigh_Solid Prepare_Solution 5. Prepare Solution Weigh_Solid->Prepare_Solution Spill_Check Spill Occurs? Prepare_Solution->Spill_Check Complete_Work 7. Complete Experiment Spill_Check->Complete_Work No Spill_Protocol 6. Execute Spill Cleanup Protocol Spill_Check->Spill_Protocol Yes Doff_PPE 8. Doff PPE Correctly Complete_Work->Doff_PPE Dispose_Waste 9. Dispose of Waste (per regulations) Doff_PPE->Dispose_Waste Wash_Hands 10. Wash Hands Thoroughly Dispose_Waste->Wash_Hands Spill_Protocol->Complete_Work After Decontamination

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.